molecular formula C10H14ClNO2 B1590512 2-Amino-3-phenylbutanoic acid hydrochloride CAS No. 80997-87-1

2-Amino-3-phenylbutanoic acid hydrochloride

Cat. No.: B1590512
CAS No.: 80997-87-1
M. Wt: 215.67 g/mol
InChI Key: SGKWQBMDOXGYAA-UHFFFAOYSA-N
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Description

2-Amino-3-phenylbutanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-phenylbutanoic acid;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKWQBMDOXGYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001690
Record name beta-Methylphenylalanine--hydrogen chloride (1/1)
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Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80997-87-1
Record name Phenylalanine, β-methyl-, hydrochloride (1:1)
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Record name beta-Methyl-3-phenyl-DL-alanine hydrochloride
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Record name beta-Methylphenylalanine--hydrogen chloride (1/1)
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Record name β-methyl-3-phenyl-DL-alanine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-phenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Isomeric Specificity

In the landscape of pharmaceutical research and development, precision is paramount. The subject of this guide, 2-Amino-3-phenylbutanoic acid hydrochloride (CAS RN: 80997-87-1), is a chiral amino acid derivative with significant potential in medicinal chemistry. It is crucial to distinguish this molecule from its isomers, particularly the more widely studied 4-Amino-3-phenylbutanoic acid (Phenibut). The seemingly subtle shift in the position of the amino group profoundly alters the molecule's interaction with biological systems. This guide is dedicated to the rigorous characterization of the 2-amino isomer, providing a foundational understanding for researchers and drug development professionals. While comprehensive experimental data for this specific isomer is not as abundant in public literature as for its 4-amino counterpart, this guide synthesizes available information with established analytical principles to provide a robust technical overview.

Molecular Structure and Identification

This compound is the hydrochloride salt of β-methylphenylalanine. The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The commercially available compound under CAS RN: 80997-87-1 is often a racemic mixture (DL-form).

Chemical Structure

C1 HO C3 C C1->C3 C2 O C2->C3 C4 C3->C4 C5 H C4->C5 C6 NH3+ C4->C6 C7 C4->C7 C8 H C7->C8 C9 CH3 C7->C9 C10 Phenyl C7->C10 Cl Cl-

Caption: 2D structure of this compound.

Key Identifiers
PropertyValueSource
IUPAC Name This compoundThermo Scientific Chemicals[1]
Synonyms β-Methyl-DL-phenylalanine hydrochlorideThermo Scientific Chemicals[1]
CAS Number 80997-87-1VSNCHEM[2]
Molecular Formula C10H14ClNO2Biosynth[3]
Molecular Weight 215.68 g/mol Biosynth[3]
InChI Key SGKWQBMDOXGYAA-UHFFFAOYNA-NThermo Scientific Chemicals[1]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its behavior in both formulation and biological systems. They govern solubility, absorption, distribution, metabolism, and excretion (ADME).

Physical Appearance

This compound is a white to off-white crystalline powder.[4]

Melting Point

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

  • Sample Preparation: A small amount of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Profile: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range provides an indication of purity.

This self-validating protocol ensures an accurate determination of the melting point, a critical parameter for material identification and purity assessment.

Solubility

The hydrochloride salt form of 2-Amino-3-phenylbutanoic acid enhances its stability and solubility in aqueous media compared to its free base form.[4] It is described as being soluble in water.[4] However, quantitative solubility data in various solvents is not specified in the available literature.

Comparative Solubility Data for 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut HCl):

SolventSolubility
WaterFreely soluble[6]
EthanolSlightly soluble[6]
DMSO20 mg/mL[7]
DMF25 mg/mL[7]
PBS (pH 7.2)10 mg/mL[7]

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

This method is a gold standard for determining the thermodynamic solubility of an API.[2][3]

  • Medium Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) and select organic solvents of interest.[8]

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the saturated solution from the undissolved solid.

  • Quantification: The concentration of the dissolved API in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This protocol provides a reliable measure of the intrinsic solubility of the compound, which is critical for predicting its oral absorption and for formulation development.

cluster_0 Solubility Determination Workflow Start Start Add excess API to solvent Add excess API to solvent Start->Add excess API to solvent Equilibrate (shake at constant temp) Equilibrate (shake at constant temp) Add excess API to solvent->Equilibrate (shake at constant temp) Separate solid from solution Separate solid from solution Equilibrate (shake at constant temp)->Separate solid from solution Quantify API in solution (HPLC) Quantify API in solution (HPLC) Separate solid from solution->Quantify API in solution (HPLC) End End Quantify API in solution (HPLC)->End

Caption: Workflow for equilibrium solubility determination.

Dissociation Constant (pKa)

The pKa values of the ionizable groups (the carboxylic acid and the amino group) are critical for understanding the solubility and permeability of the molecule at different physiological pH values. Specific experimental pKa values for 2-Amino-3-phenylbutanoic acid are not available in the reviewed literature. For comparison, the predicted pKa for the carboxylic acid group of the 4-amino isomer is approximately 4.10.[7]

Experimental Protocol for pKa Determination by Potentiometric Titration:

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

  • Titration with Base: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[9][10]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Titration with Acid: The process is repeated by titrating a fresh solution of the amino acid hydrochloride with a standardized strong acid (e.g., 0.1 M HCl).[9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

This method provides a direct and accurate measurement of the pKa values, which are indispensable for developing pH-dependent formulation strategies and for predicting the extent of ionization in different compartments of the body.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm, corresponding to the five protons of the phenyl group.

  • α-Proton (CH-NH3+): A signal whose chemical shift and multiplicity will depend on the solvent and pH.

  • β-Proton (CH-Phenyl): A multiplet coupled to the α-proton and the methyl protons.

  • Methyl Protons (CH3): A doublet coupled to the β-proton.

  • Amine Protons (NH3+): A broad singlet, which may exchange with D2O.

  • Carboxylic Acid Proton (COOH): A broad singlet, often not observed in protic solvents.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (C=O): A signal in the range of 170-180 ppm.

  • Aromatic Carbons: Several signals in the range of 125-140 ppm.

  • α-Carbon (C-NH3+): A signal around 50-60 ppm.

  • β-Carbon (C-Phenyl): A signal around 40-50 ppm.

  • Methyl Carbon (CH3): A signal in the aliphatic region, typically below 20 ppm.

Infrared (IR) Spectroscopy

A supplier of β-Methyl-DL-phenylalanine hydrochloride (CAS 80997-87-1) confirms that its infrared spectrum conforms to the expected structure.[1] The characteristic absorption bands would include:

  • O-H stretch (Carboxylic acid): A broad band around 2500-3300 cm⁻¹.

  • N-H stretch (Ammonium): A broad band around 2800-3200 cm⁻¹, overlapping with the O-H stretch.

  • C-H stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=O stretch (Carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

  • N-H bend (Ammonium): A band around 1500-1600 cm⁻¹.

  • C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-3-phenylbutanoic acid would show a molecular ion peak corresponding to the free base (m/z = 179.09). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and side-chain cleavages.

Expected Fragmentation Pathways:

  • Decarboxylation: Loss of CO2 from the molecular ion.

  • Loss of the carboxyl group: [M - COOH]+

  • Cleavage of the Cα-Cβ bond: This would lead to fragments characteristic of the amino acid backbone and the phenylpropyl side chain.

cluster_1 Expected MS Fragmentation Molecular Ion [M]+ Molecular Ion [M]+ Loss of COOH Loss of COOH Molecular Ion [M]+->Loss of COOH Loss of Phenylpropyl Loss of Phenylpropyl Molecular Ion [M]+->Loss of Phenylpropyl Loss of Amino group Loss of Amino group Molecular Ion [M]+->Loss of Amino group Fragment Ions Fragment Ions Loss of COOH->Fragment Ions Loss of Phenylpropyl->Fragment Ions Loss of Amino group->Fragment Ions

Caption: Potential fragmentation pathways in mass spectrometry.

Chirality and Enantiomeric Separation

The presence of two chiral centers makes the stereochemistry of 2-Amino-3-phenylbutanoic acid a critical aspect of its characterization, as different stereoisomers can have vastly different pharmacological activities.

Protocol for Chiral HPLC Separation:

The separation of the enantiomers and diastereomers of 2-Amino-3-phenylbutanoic acid can be achieved using HPLC with a chiral stationary phase (CSP).

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are often effective for separating amino acid enantiomers.[11][12]

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethanol with a small amount of an acidic or basic additive to improve peak shape, is typically used for normal-phase chiral separations. For reversed-phase separations on certain CSPs, aqueous-organic mobile phases can be employed.

  • Detection: UV detection is suitable due to the presence of the phenyl group.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of each stereoisomer.

Significance in Drug Development

The physicochemical properties detailed in this guide are not merely academic; they are critical determinants of the "drug-likeness" of this compound and its potential as a therapeutic agent or a key intermediate in drug synthesis.

  • Solubility: Directly impacts the bioavailability of orally administered drugs and influences the choice of formulation strategies (e.g., solutions, suspensions).

  • pKa: Governs the degree of ionization at different physiological pHs, which in turn affects solubility, permeability across biological membranes, and binding to target receptors.

  • Melting Point: An indicator of crystal lattice energy and stability.

  • Chirality: Enantiomers can have different efficacy, toxicity, and metabolic profiles. The ability to separate and characterize each stereoisomer is crucial for developing safe and effective drugs.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While a lack of extensive experimental data in the public domain for this specific isomer presents challenges, this document serves as a valuable resource by integrating available information with established analytical protocols and scientific principles. For researchers and drug development professionals, a thorough understanding of these fundamental properties is the first and most critical step in unlocking the full therapeutic potential of this promising molecule. It is strongly recommended that experimental determination of the missing physicochemical parameters be conducted as part of any drug development program involving this compound.

References

  • World Health Organization. Annex 4. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Herranz, R., Castro-Pichel, J., Vinuesa, S., & Garcia-Lopez, M. T. (1991). Stereoselection in the Synthesis of threo-and erythro-3-Amino-2-hydroxy-4-phenylbutanoic Acid using Chiral Acetal Templates.
  • ResearchGate. FTIR of phenylalanine amide. [Link]

  • ResearchGate. FTIR analysis of L-phenylalanine. [Link]

  • Vandenbussche, F., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3987.
  • ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. [Link]

  • Department of Biotechnology. Titration of Amino Acids. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure). [Link]

  • SESAME. Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. [Link]

  • Brainly.in. Determination of pka values of amino acids by titration. [Link]

  • ResearchGate. How to separate amino acid enantiomers?. [Link]

  • MMCD. This compound | CAS 59850-51-0. [Link]

  • Patsnap. Preparation method of 2-amino-2-phenylbutyric acid. [Link]

  • Scribd. Determination of The Pka Values of An Amino Acid. [Link]

  • Taylor & Francis Online. A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. [Link]

  • ResearchGate. Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. [Link]

  • University of York. Chemical shifts. [Link]

  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]

  • PubChem. 2-Amino-3-phenylbutanoic acid. [Link]

  • Google Patents. Preparation method for 4-amino-3-phenylbutyric acid.
  • PubChem. 2-Amino-2-phenylbutyric acid. [Link]

  • Medizinische Fakultät Münster. Amino acids. [Link]

  • Solubility of Things. Phenibut. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

  • Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link]

  • OSTI.GOV. The Mass Spectra of the a-,Amino Acids. [Link]

  • DrugFuture. 4-Amino-3-phenylbutyric Acid. [Link]

  • PubChem. Phenibut. [Link]

Sources

Stereoisomers of 2-Amino-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 2-Amino-3-phenylbutanoic Acid

Abstract

2-Amino-3-phenylbutanoic acid, a non-canonical amino acid also known as β-methylphenylalanine, is a chiral building block of significant interest in medicinal chemistry and peptide design. Possessing two stereogenic centers, it exists as four distinct stereoisomers. The spatial arrangement of these centers has a profound impact on the molecule's physicochemical properties and its biological activity when incorporated into larger pharmacologically active molecules. This guide provides an in-depth exploration of the structure, properties, stereoselective synthesis, and resolution of these stereoisomers, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and present validated protocols to empower the rational design and synthesis of stereochemically pure compounds.

Introduction: The Significance of Stereochemistry

2-Amino-3-phenylbutanoic acid is an analogue of the proteinogenic amino acid phenylalanine, featuring an additional methyl group on the β-carbon. This modification introduces a second chiral center, dramatically increasing its structural complexity and utility. The two stereocenters, C2 (α-carbon) and C3 (β-carbon), give rise to two pairs of enantiomers, classified as erythro and threo diastereomers.

In the context of drug development, stereoisomerism is not a trivial detail; it is a critical determinant of biological function. The three-dimensional structure of a molecule dictates its ability to bind to chiral biological targets like enzymes and receptors. Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological profiles, with one isomer providing the desired therapeutic effect while another may be less active, inactive, or even toxic[1][2]. The constrained conformation imparted by the β-methyl group makes these isomers valuable tools for designing peptides with enhanced potency, selectivity, and metabolic stability[3]. This guide will provide the foundational knowledge required to navigate the complexities of these four stereoisomers.

Structure, Nomenclature, and Physicochemical Properties

The four stereoisomers of 2-amino-3-phenylbutanoic acid are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationships between them are crucial to understand.

  • Enantiomers: Stereoisomers that are non-superimposable mirror images.

    • (2R,3R) and (2S,3S) form one enantiomeric pair (the erythro pair).

    • (2R,3S) and (2S,3R) form the second enantiomeric pair (the threo pair).

  • Diastereomers: Stereoisomers that are not mirror images of each other. Any erythro isomer is a diastereomer of any threo isomer.

The threo and erythro nomenclature relates to the relative configuration of the substituents on the C2-C3 bond. In a Fischer projection, if the similar groups (in this case, the amino and phenyl groups, or the protons) are on the same side, it is the erythro isomer. If they are on opposite sides, it is the threo isomer.

Fischer projections and stereochemical relationships.
Physicochemical Data

Enantiomers share identical physical properties (e.g., melting point, solubility) in an achiral environment, but differ in their interaction with plane-polarized light (specific rotation). Diastereomers have distinct physical properties. While comprehensive experimental data for all four free amino acid isomers is sparse in the literature, the following table summarizes available computed data and serves as a general guide.

StereoisomerIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Computed)
(2S,3R) (2S,3R)-2-amino-3-phenylbutanoic acidC₁₀H₁₃NO₂179.22-1.1
(2R,3S) (2R,3S)-2-amino-3-phenylbutanoic acidC₁₀H₁₃NO₂179.22-1.1
(2S,3S) (2S,3S)-2-amino-3-phenylbutanoic acidC₁₀H₁₃NO₂179.22-1.1
(2R,3R) (2R,3R)-2-amino-3-phenylbutanoic acidC₁₀H₁₃NO₂179.22-1.1
Data sourced from PubChem CID 854353 and general compound information for C10H13NO2[4][5]. Specific experimental values for melting points and optical rotations require direct measurement or sourcing from specialized chemical suppliers.

Stereoselective Synthesis and Resolution

The primary challenge in working with 2-amino-3-phenylbutanoic acid is the controlled synthesis or separation of the desired stereoisomer. Three main strategies are employed: stereoselective synthesis, enantioselective synthesis, and resolution of mixtures.

synthesis_workflow start Achiral/Racemic Starting Materials diastereoselective Diastereoselective Synthesis (e.g., Chiral Auxiliary) start->diastereoselective enantioselective Enantioselective Synthesis (e.g., Biocatalysis) start->enantioselective racemic Racemic Mixture (e.g., (2R,3R) + (2S,3S)) start->racemic Non-selective synthesis diastereomers Diastereomeric Mixture (e.g., threo + erythro) diastereoselective->diastereomers single_enantiomer Single Enantiomer enantioselective->single_enantiomer Direct formation separation Separation (Chromatography, Crystallization) diastereomers->separation racemic->separation Chiral Resolution separation->single_enantiomer Isolate one

General workflows for obtaining stereopure isomers.
Diastereoselective Synthesis: A Chiral Template Approach

A powerful strategy for controlling diastereoselectivity involves the use of chiral auxiliaries. This methodology allows for the synthesis of all four stereoisomers of a related compound, 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), by selecting the appropriate enantiomer of both the starting aminoaldehyde and a chiral diol[6]. This logic can be extended to the target molecule. The causality lies in the chiral acetal template, which sterically directs the incoming nucleophile to one face of the molecule, thereby controlling the formation of the second stereocenter relative to the first.

Representative Protocol: Synthesis of a threo-isomer via Chiral Acetal Template (This protocol is adapted from methodologies reported for the synthesis of Z-AHPA stereoisomers[6][7])

Step 1: Acetal Formation

  • To a solution of N-benzyloxycarbonyl (Z)-L-phenylalaninal (1 equivalent) in dichloromethane, add (+)-(2S,4S)-pentanediol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting chiral acetal is used directly in the next step.

    • Scientific Rationale: The chiral diol forms a temporary acetal with the starting aldehyde. The diol's own stereochemistry creates a sterically biased environment that will direct the subsequent nucleophilic attack.

Step 2: Diastereoselective Cyanation

  • Dissolve the crude acetal in dry dichloromethane and cool to -78 °C under a nitrogen atmosphere.

  • Add titanium tetrachloride (TiCl₄, 1.5 equivalents) dropwise, and stir for 15 minutes.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 equivalents) dropwise. Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Allow to warm to room temperature.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate. The product is a mixture of diastereomeric cyanohydrins, with one isomer predominating.

    • Scientific Rationale: The TiCl₄ acts as a Lewis acid, activating the acetal for nucleophilic attack by the cyanide. The steric hindrance from the chiral pentanediol template forces the cyanide to attack from the less hindered face, establishing the second stereocenter with a specific relative configuration.

Step 3: Hydrolysis and Deprotection

  • Hydrolyze the resulting cyanohydrin mixture under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Remove the Z-protecting group by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final free amino acid.

  • Purify the product by crystallization or column chromatography to isolate the major threo diastereomer.

By judiciously choosing the enantiomer of the starting phenylalaninal (L- or D-) and the chiral diol ((2S,4S)- or (2R,4R)-), one can selectively favor the formation of any of the four stereoisomers[6].

Enantioselective Synthesis: Biocatalytic Approaches

Modern synthetic chemistry increasingly leverages enzymes for their unparalleled stereoselectivity. For β-branched amino acids, engineered transaminases and phenylalanine ammonia lyases (PALs) offer a direct route to enantiopure products[3][8][9].

A particularly effective method is the Dynamic Kinetic Resolution (DKR) using a thermophilic transaminase. This process starts with a racemic α-ketoacid precursor. The enzyme selectively transaminates one enantiomer of the ketoacid to the desired L-amino acid ((2S)-configuration). Crucially, under the reaction conditions (elevated temperature and pH), the unreacted ketoacid enantiomer rapidly racemizes, continuously replenishing the substrate for the enzyme. This allows for a theoretical yield of 100% for a single, stereopure amino acid[3][8].

  • Causality of DKR: The success of this self-validating system hinges on two rates: the rate of enzymatic conversion of one enantiomer must be significantly faster than the other, and the rate of racemization of the substrate must be fast enough to prevent depletion of the preferred enantiomer. The use of a thermophilic enzyme is key, as higher temperatures accelerate the necessary racemization[8].

Chiral Resolution: Chromatographic Separation

When a stereoselective synthesis is not feasible or results in mixtures, resolution is required. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers and diastereomers[10].

Protocol: Analytical Chiral HPLC Separation

  • Column Selection: Choose a suitable CSP. For amino acids, macrocyclic glycopeptide phases (e.g., based on teicoplanin or vancomycin) and polysaccharide-based phases (e.g., cellulose or amylose derivatives) are highly effective[10][11].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A common system for amino acids on a teicoplanin-based column is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer or additive (e.g., water with 0.1% formic acid for LC-MS compatibility)[11].

  • Sample Preparation: Dissolve a small amount of the 2-amino-3-phenylbutanoic acid mixture in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: Room temperature.

  • Injection and Analysis: Inject the sample and record the chromatogram. The different stereoisomers will elute at different retention times, allowing for their identification and quantification.

    • Self-Validation: The protocol is validated by running standards of known stereochemistry (if available) to confirm peak identity. The resolution factor (Rs) between peaks should be ≥ 1.5 for baseline separation, confirming the method's efficacy.

For preparative scale, the conditions are optimized for higher loading and the fractions corresponding to each separated isomer are collected.

Applications in Research and Drug Development

The primary value of 2-amino-3-phenylbutanoic acid stereoisomers lies in their role as constrained, non-canonical amino acids (ncAAs) for peptide and drug synthesis.

  • Peptide Conformation: The β-methyl group restricts the conformational freedom around the Cα-Cβ bond. Incorporating a specific stereoisomer into a peptide forces the backbone into a more defined three-dimensional shape. This can lead to peptides with higher binding affinity and selectivity for their biological targets, as it pre-organizes the peptide into its bioactive conformation[3].

  • Increased Metabolic Stability: The additional steric bulk can shield the adjacent peptide bond from cleavage by proteases, thus increasing the in vivo half-life of peptide-based drugs.

  • Building Blocks for Bioactive Molecules: The stereoisomers of this family are crucial components of important pharmaceuticals. For example, the related compound (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is the N-terminal amino acid of Bestatin , a natural potent inhibitor of aminopeptidases with antitumor properties[12][13][14]. The synthesis of Bestatin and its analogues relies on the precise stereocontrolled synthesis of this key intermediate, highlighting the absolute necessity of controlling the C2 and C3 stereocenters for achieving the desired biological activity[7][13].

Conclusion

The four stereoisomers of 2-amino-3-phenylbutanoic acid represent more than mere chemical curiosities; they are precision tools for the modern drug developer and peptide chemist. Understanding the distinct relationships between the erythro and threo pairs, and mastering the synthetic and analytical techniques to control their stereochemistry, is paramount. Whether through diastereoselective synthesis using chiral templates, efficient enantioselective biocatalysis, or high-resolution chromatographic separation, the ability to access stereochemically pure β-methylphenylalanine is a critical enabling technology. As the demand for more potent, selective, and stable peptide-based therapeutics grows, the strategic application of these versatile building blocks will continue to be a cornerstone of innovative pharmaceutical design.

References

  • A practical diastereoselective synthesis of (-)-bestatin. (2018). Journal of Peptide Science, 24(3). [Link]

  • Chemoenzymatic Formal Total Synthesis of (-)-Bestatin. (2005). Georgia Southern University, Digital Commons. [Link]

  • Synthesis of Bestatin, a Potent Inhibitor of Leukotriene A4 Hydrolase, by an N3 Nucleophile Reaction to a Non-protected Diol. (1995). Bioscience, Biotechnology, and Biochemistry, 59(9), 1735-1739. [Link]

  • Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. (1978). Journal of Medicinal Chemistry, 21(11), 1143-1146. [Link]

  • Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. (2013). RSC Advances, 3(45), 23377-23385. [Link]

  • Stereoselection in the Synthesis of threo- and erythro-3-Amino-2-hydroxy-4-phenylbutanoic Acid using Chiral Acetal Templates. (1989). Journal of the Chemical Society, Chemical Communications, (14), 938-940. [Link]

  • Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (2020). ChemRxiv. [Link]

  • Enantio- and diastereoselective synthesis of β-methyl ncAAs and enantioselective synthesis of α-tetrasubstituted ncAAs. ResearchGate. [Link]

  • Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. (2019). Tetrahedron, 75(33), 130441. [Link]

  • Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids, novel amino-acids contained in aminopeptidase inhibitors of microbial origin. (1980). Journal of the Chemical Society, Perkin Transactions 1, 1618-1621. [Link]

  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2022). Nature Communications, 13(1), 1-11. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry, 15(6), 1547-1570. [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (2020). Journal of the American Chemical Society, 142(34), 14669-14677. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(4), 253-263. [Link]

  • Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. ResearchGate. [Link]

  • (2S,3R)-2-amino-3-phenylbutanoic acid. PubChem. [Link]

  • A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. (1999). Synthetic Communications, 29(14), 2379-2384. [Link]

  • Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids, as well as novel intermediated therefor and process for producing them. (1981).
  • Process for the production of treo-3-amino-2-hydroxy-4-oxobutyric acids. (1984).
  • 2-Amino-2-phenylbutyric acid. PubChem. [Link]

  • Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid. PubChem. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2018). Chromatography Today. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • 2-Amino-3-phenylbutanoic acid. PubChem. [Link]

  • A review of drug isomerism and its significance. (2012). International Journal of Applied & Basic Medical Research, 2(1), 16-18. [Link]

  • Preparation method of 2-amino-2-phenylbutyric acid.
  • Advancements in chiral crystallization. (2022). Technobis Crystallization Systems. [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules, 27(19), 6537. [Link]

  • Comparative pharmacological activity of optical isomers of phenibut. (2008). European Journal of Pharmacology, 583(1-3), 131-136. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-azidopropylphosphonates. (2016). Molecules, 21(11), 1547. [Link]

  • The role of amino acids in controlling the chirality of inorganic crystals. (2024). Nanoscale, 16(23), 11099-11107. [Link]

  • The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. ResearchGate. [Link]

  • The Art of Peptide Synthesis: Leveraging Protected Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acid. (1972). Journal of the Chemical Society, Perkin Transactions 1, 2030-2033. [Link]

  • The design, synthesis and application of stereochemical and directional peptide isomers: a critical review. (2003). Journal of Peptide Science, 9(10), 545-560. [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-3-phenylbutanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Unexplored Potential of a Phenylalanine Analogue

In the vast landscape of molecular entities with therapeutic potential, the exploration of novel compounds is a cornerstone of drug discovery. This guide delves into the prospective biological activities of 2-Amino-3-phenylbutanoic acid HCl, a compound that, despite its structural similarity to the well-studied amino acid phenylalanine, remains largely uncharacterized in the scientific literature. A critical point of clarification at the outset is the distinction between 2-Amino-3-phenylbutanoic acid and its isomeric counterpart, 4-Amino-3-phenylbutanoic acid, commonly known as Phenibut. The latter is a known gamma-aminobutyric acid (GABA) analogue with documented anxiolytic and nootropic properties, and it is imperative to avoid conflating the two distinct molecules.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not present a dossier of established facts but rather a scientifically-grounded roadmap for investigation. We will leverage structure-activity relationship (SAR) insights from related phenylalanine analogues to formulate credible hypotheses about the potential biological activities of 2-Amino-3-phenylbutanoic acid HCl. Subsequently, we will provide detailed, self-validating experimental protocols to rigorously test these hypotheses. Our approach is rooted in the principles of causality and scientific integrity, aiming to empower researchers to unlock the potential of this intriguing molecule.

Molecular Profile and Structural Considerations

2-Amino-3-phenylbutanoic acid is a non-proteinogenic amino acid, a derivative of phenylalanine with an additional methyl group on the beta-carbon of the side chain. The hydrochloride salt enhances its solubility in aqueous solutions, a desirable property for in vitro and in vivo studies.

PropertyValue
IUPAC Name 2-amino-3-phenylbutanoic acid hydrochloride
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Structure A phenylalanine core with a methyl group on the carbon adjacent to the phenyl ring.

The stereochemistry of 2-Amino-3-phenylbutanoic acid is a critical consideration, as different stereoisomers can exhibit distinct biological activities. The molecule possesses two chiral centers, leading to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). It is well-established that the biological activity of chiral drugs can be highly dependent on their stereochemistry.

Hypothesized Biological Activities and Mechanistic Rationale

Given the paucity of direct research, we propose three primary avenues for investigating the biological activity of 2-Amino-3-phenylbutanoic acid HCl, based on SAR data from analogous compounds.

Anti-inflammatory and Analgesic Potential

Rationale: A study on a structurally similar compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated both anti-inflammatory and antinociceptive (analgesic) properties. This suggests that the 2-amino-3-phenylbutanoic acid scaffold may interact with pathways involved in inflammation and pain signaling. Phenylalanine derivatives have also been explored as inhibitors of enzymes involved in inflammatory processes.

Hypothesized Mechanism: The compound may exert its effects through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Alternatively, it could modulate the activity of inflammatory signaling pathways such as NF-κB.

Neuromodulatory Activity

Rationale: As an analogue of phenylalanine, a precursor to several neurotransmitters (dopamine, norepinephrine), 2-Amino-3-phenylbutanoic acid HCl has the potential to interact with central nervous system (CNS) targets. Phenylalanine itself can competitively inhibit the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier and can be a competitive inhibitor of enzymes like tyrosine hydroxylase and tryptophan hydroxylase, which are crucial for neurotransmitter synthesis.[1][2] Furthermore, various phenylalanine derivatives have been investigated as ligands for glutamate receptors, such as kainate receptors.[3]

Hypothesized Mechanism:

  • Enzyme Inhibition: The compound could act as an inhibitor of enzymes involved in neurotransmitter metabolism, such as phenylalanine hydroxylase or aromatic amino acid decarboxylase.[4]

  • Receptor Modulation: It may function as an agonist or antagonist at amino acid-responsive receptors in the CNS, including glutamate or GABA receptors.

  • Amino Acid Transporter Interaction: The compound might be a substrate or inhibitor for amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids into the brain.[5]

Enzyme Inhibition

Rationale: The phenylalanine scaffold is a common motif in the design of enzyme inhibitors for a variety of targets. For instance, phenylalanine derivatives have been developed as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[6]

Hypothesized Mechanism: The specific stereoisomer and the presence of the beta-methyl group could confer selectivity and potency for various enzymatic targets. A broad-spectrum screening approach against a panel of enzymes, particularly proteases and hydrolases, could reveal novel inhibitory activities.

Experimental Workflows and Protocols

To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models for promising initial findings.

Workflow for Investigating Biological Activity

G cluster_0 Initial Screening cluster_1 Secondary Validation cluster_2 In Vivo Evaluation A 2-Amino-3-phenylbutanoic acid HCl (Characterization & Purity Assessment) B In Vitro Anti-inflammatory Assays (COX/LOX Inhibition, Cytokine Release) A->B Hypothesis Testing C In Vitro Neuromodulatory Assays (Receptor Binding, Enzyme Inhibition) A->C Hypothesis Testing D Broad-Spectrum Enzyme Inhibition Screening A->D Hypothesis Testing E Cell-Based Anti-inflammatory Assays (LPS-stimulated Macrophages) B->E Validate Hits F Neuronal Cell Culture Models (Neurotransmitter Uptake/Release) C->F Validate Hits G Amino Acid Transporter Interaction Studies D->G Validate Hits H Animal Models of Inflammation (Carrageenan-induced Paw Edema) E->H Confirm Efficacy J Behavioral Pharmacology Studies F->J Assess CNS Effects G->J I Animal Models of Pain (Hot Plate, Writhing Test) H->I Correlate Activities

Caption: A tiered approach to screening for biological activity.

Detailed Experimental Protocols

Objective: To determine the inhibitory effect of 2-Amino-3-phenylbutanoic acid HCl on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • 2-Amino-3-phenylbutanoic acid HCl (test compound)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • Assay buffer (e.g., Tris-HCl)

  • EIA detection reagents

Procedure:

  • Prepare a series of dilutions of the test compound and positive controls.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

  • Incubate for a specified time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further period to allow for prostaglandin formation.

  • Stop the reaction and measure the amount of prostaglandin H2 (PGH2) produced using an appropriate enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Objective: To evaluate the peripheral analgesic activity of 2-Amino-3-phenylbutanoic acid HCl in a mouse model of visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 2-Amino-3-phenylbutanoic acid HCl (test compound)

  • Aspirin or other standard analgesic (positive control)

  • 0.6% acetic acid solution

  • Vehicle (e.g., saline)

Procedure:

  • Divide the mice into groups (vehicle control, positive control, and test compound groups at different doses).

  • Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal or oral).

  • After a specific pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of protection against writhing for each group compared to the vehicle control group.

Objective: To determine if 2-Amino-3-phenylbutanoic acid HCl interacts with the LAT1 transporter.

Materials:

  • A cell line with high expression of LAT1 (e.g., certain cancer cell lines)

  • [³H]-L-leucine or another radiolabeled LAT1 substrate

  • 2-Amino-3-phenylbutanoic acid HCl (test compound)

  • Known LAT1 inhibitor (e.g., BCH, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) (positive control)

  • Cell culture medium and buffers

  • Scintillation counter

Procedure:

  • Culture the LAT1-expressing cells to confluency in 24-well plates.

  • Wash the cells with an appropriate buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or positive control.

  • Add the radiolabeled LAT1 substrate to each well and incubate for a short period (e.g., 1-5 minutes).

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the percentage of inhibition of substrate uptake by the test compound and calculate the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Hypothesized Activities and Corresponding Assays

Hypothesized ActivityIn Vitro AssaysIn Vivo Models
Anti-inflammatory COX-1/COX-2 Inhibition, 5-LOX Inhibition, Cytokine Release Assay (LPS-stimulated macrophages)Carrageenan-induced Paw Edema, Cotton Pellet Granuloma
Analgesic -Acetic Acid-Induced Writhing, Hot Plate Test, Formalin Test
Neuromodulatory Receptor Binding Assays (Glutamate, GABA), Enzyme Inhibition (MAO, AChE), Amino Acid Transporter Uptake/InhibitionBehavioral Models (Locomotor Activity, Anxiety Models)

Concluding Remarks and Future Directions

The exploration of 2-Amino-3-phenylbutanoic acid HCl presents a compelling opportunity for the discovery of novel bioactive molecules. The structural analogy to phenylalanine, coupled with preliminary evidence from a methylated derivative, provides a strong rationale for investigating its potential anti-inflammatory, analgesic, and neuromodulatory properties. The experimental workflows and protocols detailed in this guide offer a robust framework for a systematic and rigorous evaluation of these hypotheses.

Future research should prioritize the synthesis and testing of individual stereoisomers to elucidate the structure-activity relationships. A comprehensive understanding of the compound's pharmacokinetic and toxicological profiles will also be crucial for any potential therapeutic development. By adhering to the principles of scientific rigor and causal investigation, the research community can effectively unveil the biological secrets held within this under-explored molecule.

References

  • Dhondt, J. L., Dautrevaux, M., Biserte, G., & Farriaux, J. P. (1978). Phenylalanine analogues as inhibitors of phenylalanine-hydroxylase from rat liver. New conclusions concerning kinetic behaviors of the enzyme. Biochimie, 60(8), 787-794.
  • Szymanska, E., et al. (2016). Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5460-5465.
  • Kasperkiewicz, P., et al. (2013). Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5684-5695.
  • Uetake, Y., et al. (2022).
  • Pascucci, T., et al. (2016). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. Molecular Genetics and Metabolism, 117(2), 143-152.
  • van Vliet, D., et al. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria.

Sources

2-Amino-3-phenylbutanoic acid hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Structure Elucidation of 2-Amino-3-phenylbutanoic Acid Hydrochloride

Abstract

This in-depth guide provides a comprehensive overview of the analytical methodologies essential for the unambiguous structure elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific reasoning behind experimental choices, offering field-proven insights. It explores the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. The guide not only outlines the "how" but also explains the "why," fostering a deep understanding of the analytical workflow. All protocols are substantiated with authoritative references to ensure scientific integrity.

Introduction: The Critical Role of Stereochemistry and Structure

2-Amino-3-phenylbutanoic acid is a non-proteinogenic amino acid featuring two chiral centers, which results in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise three-dimensional arrangement of atoms is crucial in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological and toxicological properties. The hydrochloride salt form is frequently used to enhance the compound's solubility and stability. Consequently, a rigorous and definitive determination of both its chemical structure and absolute stereochemistry is a fundamental requirement in its characterization. This guide details a multifaceted analytical approach to achieve this, emphasizing data integrity and reproducibility.

The Analytical Workflow: A Synergistic Approach

The elucidation of a molecule's structure is seldom achieved with a single technique. It relies on the convergence of data from multiple, orthogonal methods. Each technique contributes a unique piece to the structural puzzle, and together they form a self-validating confirmation of the molecule's identity and spatial arrangement.

G cluster_0 Initial Characterization cluster_1 Structural Connectivity cluster_2 3D Structure & Confirmation FTIR FTIR Spectroscopy (Functional Groups) MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS Preliminary Data NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) MS->NMR_1D Informs Elemental Composition NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Assigns Proton & Carbon Signals XRAY X-ray Crystallography (Absolute Stereochemistry) NMR_2D->XRAY Defines Connectivity for 3D Model Final Final Elucidated Structure XRAY->Final Confirms Absolute Structure

Figure 1: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Experience: Mass spectrometry serves as the foundational first step, providing the high-resolution molecular weight of the compound. This, in turn, allows for the determination of its elemental composition. For a hydrochloride salt, it is crucial to observe the mass of the protonated free base [M+H]⁺, as the chloride ion is typically not detected in positive ion mode.

Trustworthiness: High-resolution mass spectrometry (HRMS), often performed on an Orbitrap or Time-of-Flight (TOF) instrument, delivers mass accuracy in the low ppm range. This level of precision is self-validating; a measured mass that matches the theoretical mass of the proposed elemental formula to within 5 ppm provides extremely high confidence in that formula.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of 10-100 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated using a known standard.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition from the accurate mass. The theoretical mass of the protonated free base (C₁₀H₁₄NO₂) is 180.1019. An observed mass within ± 0.0009 Da (5 ppm) confirms the elemental formula.

Parameter Expected Value Purpose
Ionization ModePositive ESITo generate the protonated [M+H]⁺ ion
Theoretical m/z [M+H]⁺180.1019Corresponds to the elemental formula C₁₀H₁₄NO₂
Mass Accuracy< 5 ppmProvides high confidence in the elemental formula

Table 1: Key parameters for the HRMS analysis of 2-amino-3-phenylbutanoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy offers a rapid, non-destructive method for identifying key functional groups.[1] For an amino acid hydrochloride, characteristic stretches for the amine salt, the carboxylic acid, and the aromatic ring are expected.

Trustworthiness: The presence and position of these characteristic absorption bands serve as a self-validating checklist. For example, a broad absorption in the 2500-3300 cm⁻¹ range is indicative of the O-H stretch of a carboxylic acid and the N-H stretch of an ammonium salt.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

Frequency Range (cm⁻¹) Vibration Functional Group
~3000-2500 (broad)N-H stretchAmmonium (R-NH₃⁺)
~3300-2500 (broad)O-H stretchCarboxylic Acid
~1730-1700C=O stretchCarboxylic Acid
~1600, ~1450C=C stretchAromatic Ring
~700-750C-H bendMonosubstituted Benzene Ring

Table 2: Expected FTIR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2][3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity between atoms.

Trustworthiness: The interconnected nature of 2D NMR data provides a self-validating system. A COSY correlation between two protons must align with an HSQC correlation linking one of those protons to a specific carbon. This carbon, in turn, should show an HMBC correlation to a neighboring carbon. This network of correlations ensures an unambiguous structural assignment.

G cluster_0 1D NMR cluster_1 2D NMR Correlation cluster_2 Final Assignment H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Connectivity Map & Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Sources

Spectroscopic Data of 2-Amino-3-phenylbutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of 2-Amino-3-phenylbutanoic Acid

Introduction

2-Amino-3-phenylbutanoic acid, a phenylalanine derivative, is a chiral amino acid with significant interest in the fields of medicinal chemistry and drug development. Its structural complexity, featuring two stereocenters, gives rise to four possible stereoisomers, each with potentially distinct biological activities. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its three-dimensional structure. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3-phenylbutanoic acid, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomers

The molecular structure of 2-Amino-3-phenylbutanoic acid is characterized by a butanoic acid backbone with an amino group at the C2 position and a phenyl group at the C3 position. The presence of chiral centers at C2 and C3 results in four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).

Caption: General structure of 2-Amino-3-phenylbutanoic acid.

The specific stereochemistry of each isomer significantly influences its interaction with biological targets, making stereoselective synthesis and characterization crucial aspects of its study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For 2-Amino-3-phenylbutanoic acid, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Expected Chemical Shifts (δ) in ppm:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Phenyl-H7.2 - 7.5Multiplet-
H-2~3.5 - 4.0Doublet~4-6
H-3~2.8 - 3.2Multiplet-
CH₃~1.2 - 1.5Doublet~7

Note: These are predicted values and may vary depending on the solvent, concentration, and specific stereoisomer.

The coupling constant between H-2 and H-3 is particularly important for determining the relative stereochemistry of the diastereomers. For syn diastereomers ((2S,3S) and (2R,3R)), a larger coupling constant is typically observed, while anti diastereomers ((2S,3R) and (2R,3S)) exhibit a smaller coupling constant.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in ppm:

CarbonExpected Chemical Shift (ppm)
C=O (Carboxylic Acid)~175 - 180
Phenyl C (quaternary)~140 - 145
Phenyl C-H~127 - 130
C-2~55 - 60
C-3~40 - 45
CH₃~15 - 20

Note: These are predicted values and are subject to variation based on experimental conditions and the specific isomer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-3-phenylbutanoic acid is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic groups.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Hydrogen-bonded hydroxyl stretch
N-H (Amine)3400 - 3250Amine stretch
C-H (Aromatic)3100 - 3000Aromatic C-H stretch
C=O (Carboxylic Acid)1725 - 1700Carbonyl stretch
C=C (Aromatic)1600 - 1450Aromatic ring skeletal vibrations
N-H (Amine)1640 - 1560Amine bend

The broadness of the O-H and N-H stretches is indicative of hydrogen bonding, a common feature in amino acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 2-Amino-3-phenylbutanoic acid (molecular weight: 179.22 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

Expected Fragmentation Pattern:

A common fragmentation pathway for amino acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 134. Another likely fragmentation is the cleavage of the bond between C2 and C3, leading to various charged fragments. The phenyl group can also lead to characteristic aromatic fragments.

Mass_Spectrometry_Fragmentation M [M]⁺ m/z = 179 F1 [M - COOH]⁺ m/z = 134 M->F1 - COOH F2 [C₇H₇]⁺ m/z = 91 M->F2 - C₃H₆NO₂ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₂

Caption: A plausible mass spectrometry fragmentation pathway for 2-Amino-3-phenylbutanoic acid.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of 2-Amino-3-phenylbutanoic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons (NH₂ and COOH). D₂O will exchange with these protons, causing their signals to disappear.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

  • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key structural features of 2-Amino-3-phenylbutanoic acid. While experimental data for this specific compound is not widely available in public repositories, the predictive information and established protocols outlined here offer a robust framework for its analysis and characterization. For definitive structural assignment and stereochemical determination, it is essential to acquire and interpret high-resolution experimental spectra for the specific isomer of interest.

References

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An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-phenylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 2-Amino-3-phenylbutanoic acid hydrochloride. The methodologies and principles detailed herein are designed to establish a robust physicochemical profile of the molecule, a critical step in early-stage drug development.

Introduction: The Imperative of Physicochemical Characterization

This compound, a derivative of the non-proteinogenic amino acid, holds potential as a building block in medicinal chemistry. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount. These properties directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent. This document outlines the foundational principles and detailed experimental protocols for a comprehensive assessment, grounded in established regulatory guidelines.[1][2]

The hydrochloride salt form is often utilized to enhance the solubility and stability of parent amino acid compounds.[3][4] However, this modification also introduces its own set of physicochemical characteristics that must be rigorously investigated. This guide will navigate the theoretical considerations and practical execution of these critical studies.

Physicochemical Properties: A Snapshot

A preliminary assessment of the molecule's properties is the logical starting point for any in-depth analysis. While specific experimental data for this compound is not widely published, we can infer likely characteristics based on its structural similarity to other amino acid hydrochlorides, such as its isomer, 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut HCl).[5][6]

PropertyAnticipated CharacteristicRationale & Key Considerations
Appearance White to off-white crystalline powderCommon for hydrochloride salts of small organic molecules.[5] Visual inspection is the first analytical step.
Hygroscopicity Potentially hygroscopicThe presence of polar functional groups and the salt form can attract atmospheric moisture.[5] This necessitates handling in a controlled humidity environment.
pKa Estimated range: 2-3 (carboxyl), 9-10 (amino)The pKa values are critical for predicting solubility at different pH values. The hydrochloride salt will be acidic in aqueous solution.
LogP Variable with pHThe octanol-water partition coefficient will be lowest at the isoelectric point and increase in charged states.

Solubility Profiling: Beyond "Soluble" or "Insoluble"

A detailed solubility profile across a range of pharmaceutically relevant solvents is essential for developing viable formulations. The presence of both a charged amino group (as the hydrochloride) and a carboxylic acid, along with a phenyl ring, suggests a complex solubility behavior influenced by solvent polarity, proticity, and pH.[7][8]

Equilibrium Solubility Determination: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the quantitative solubility of this compound in various solvents at ambient and elevated temperatures.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis or CAD)

  • Solvents: Purified Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

  • Sampling: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated analytical method, such as HPLC.[9][10]

Anticipated Solubility Profile (Hypothetical Data)
SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Notes
Purified Water> 100> 150High solubility is expected due to the ionic nature of the hydrochloride salt.[5][11]
0.1 M HCl> 120> 170Common ion effect may be offset by the protonation of the carboxyl group, maintaining high solubility.
pH 7.4 Buffer~ 50~ 75Solubility may decrease as the pH approaches the isoelectric point of the free amino acid.[8]
Ethanol~ 15~ 30Slightly soluble; typical for amino acid hydrochlorides in polar organic solvents.[3]
Methanol~ 25~ 45Generally, slightly better solubility than in ethanol.
DMSO> 200> 250High solubility is expected in this aprotic, highly polar solvent.[12]

Stability Assessment and Forced Degradation Studies

Stability testing is crucial for determining the re-test period or shelf life of an API and for identifying potential degradation products.[13][14] Forced degradation (stress testing) is an integral part of this process, designed to accelerate the degradation pathways and facilitate the development of stability-indicating analytical methods.[15]

The Logic of Stress Testing

The goal is not to completely destroy the molecule but to induce a predictable level of degradation (typically 5-20%) to identify and quantify the degradants.[16] This information is vital for understanding the molecule's intrinsic stability and for developing formulations that protect it from degradation.

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

A single batch of the API is typically used for stress testing.[1] Samples should be prepared in both solid and solution states.

General Procedure:

  • Prepare solutions of the API (e.g., 1 mg/mL) in the respective stress media.

  • Expose the samples to the conditions outlined below.

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot.

  • Neutralize the acid/base stressed samples as appropriate.

  • Dilute all samples to the target concentration and analyze using a developed stability-indicating HPLC method.

Specific Conditions:

  • Acid Hydrolysis: 0.1 M HCl and 1 M HCl at 60-80°C.

  • Base Hydrolysis: 0.1 M NaOH and 1 M NaOH at 60-80°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation:

    • Solid State: Store the powder at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control (e.g., 75% RH).[1]

    • Solution State: Heat a solution of the API in purified water at 80°C.

  • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. The primary routes are likely to be reactions involving the amino and carboxylic acid functional groups.

Degradation_Pathways cluster_Pathways Potential Degradation Pathways cluster_Products Hypothetical Degradation Products Parent 2-Amino-3-phenylbutanoic acid (Parent Structure) Deamination Deamination (via Thermal/Hydrolytic Stress) Parent->Deamination Heat/H₂O Decarboxylation Decarboxylation (via Thermal Stress) Parent->Decarboxylation Heat Oxidation Ring/Side-Chain Oxidation (via Oxidative Stress) Parent->Oxidation H₂O₂ Product_A 2-Hydroxy-3-phenylbutanoic acid Deamination->Product_A Product_B 1-Phenylpropylamine Decarboxylation->Product_B Product_C Hydroxylated derivatives Oxidation->Product_C

Caption: Hypothesized degradation pathways.

  • Deamination: The amino group could be lost, particularly under hydrothermal conditions, leading to the formation of a hydroxy acid.[17]

  • Decarboxylation: A common thermal degradation route for amino acids, resulting in the corresponding amine.[17]

  • Oxidation: The phenyl ring is susceptible to hydroxylation, and the benzylic position could also be a site for oxidative attack.[18]

Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method (SIAM) is the cornerstone of any stability study. The method must be able to accurately quantify the decrease in the concentration of the API and separate it from any degradation products, formulation excipients, and impurities. Reversed-phase HPLC with UV detection is the most common approach.

Method Development Strategy
  • Column Selection: A C18 column is a versatile starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical.

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) of the API.

  • Gradient Optimization: Use samples from the forced degradation studies to develop a gradient that resolves the parent peak from all degradant peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Forward Look

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate the critical data necessary to support formulation development, define appropriate storage conditions, and ensure the quality and safety of this potential API. The principles of forced degradation are not merely a regulatory hurdle but a powerful tool for gaining a deep understanding of the molecule's intrinsic chemical liabilities. This knowledge is invaluable for mitigating risks and making informed decisions throughout the drug development lifecycle.

References

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Food and Drug Authority. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH Harmonised Tripartite Guideline: Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]

  • PubMed. (n.d.). Degradation of 3-phenylbutyric acid by Pseudomonas sp. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. J-STAGE. [Link]

  • Angene Chemical. (n.d.). Phenibut HCl: Comprehensive Technical Specifications and Applications. [Link]

  • ResearchGate. (n.d.). Degradation of phenylalkanes and characterization of aromatic intermediates acting as growth inhibiting substances in hydrocarbon utilizing yeast Candida maltosa. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. Agricultural Chemical Society of Japan. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Solubility of Things. (n.d.). Phenibut. [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrothermal Degradation of Amino Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenibut. PubChem. [Link]

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Discovery and history of substituted phenylbutanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Phenylbutanoic Acids

Abstract

Substituted phenylbutanoic acids, a class of aromatic fatty acids, have carved a unique and expanding niche in therapeutic medicine. Initially investigated for their metabolic properties, their journey from a serendipitous discovery for treating rare genetic disorders to a multifaceted therapeutic agent under investigation for cancer, neurodegenerative diseases, and protein misfolding disorders is a compelling narrative of scientific inquiry and innovation. This guide provides a comprehensive exploration of the discovery and history of these compounds, with a primary focus on 4-phenylbutyric acid (4-PBA). We will delve into the foundational science, the elucidation of its multiple mechanisms of action—as an ammonia scavenger, histone deacetylase (HDAC) inhibitor, and chemical chaperone—and the key experimental methodologies that propelled its development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this versatile therapeutic class.

The Genesis: From Obscure Metabolite to Lifesaving Therapy

The story of substituted phenylbutanoic acids in medicine is not one of rational drug design from the outset, but rather of astute clinical observation and a rediscovery of century-old metabolic science. The principal player in this narrative is 4-phenylbutyric acid, a simple derivative of butyric acid.[1][2]

Early Metabolic Studies and a Serendipitous Finding

The therapeutic potential of related compounds, sodium benzoate and sodium phenylacetate, was unknowingly foreshadowed in articles from the early 20th century that noted their ability to reduce urea excretion.[3] However, their clinical utility remained dormant until the late 1970s and early 1980s. At the Johns Hopkins School of Medicine, Dr. Saul Brusilow and his colleagues were investigating therapies for inborn errors of metabolism.[3] While treating citrullinemia, they observed that arginine therapy led to a significant drop in blood ammonia levels and a corresponding increase in urinary nitrogen.[3] This finding prompted a search for compounds that could provide an alternative pathway for nitrogen waste disposal, bypassing the defective urea cycle. This led them to the historical literature on benzoate and phenylacetate.[3]

These initial investigations confirmed that these compounds could act as "ammonia sinks."[4] Phenylacetate, the active metabolite of phenylbutyrate, conjugates with glutamine to form phenylacetylglutamine, which is then excreted by the kidneys.[3][5] This process effectively removes two nitrogen atoms from the body, providing a crucial alternative to the urea cycle for patients with urea cycle disorders (UCDs).[3][4]

The Introduction of Phenylbutyrate

While effective, phenylacetate had a significant drawback: a strong, disagreeable odor that severely hampered patient compliance.[4] This practical challenge led to the introduction of sodium 4-phenylbutyrate in the early 1990s. Phenylbutyrate is a prodrug that is converted in the body to phenylacetate via beta-oxidation, primarily in the liver and kidneys.[3][4] It offered the same therapeutic benefit without the compliance-limiting odor. This development was a pivotal moment, culminating in the U.S. Food and Drug Administration (FDA) approval of sodium phenylbutyrate (Buphenyl) in 1996 for the treatment of UCDs.[3][4]

Unraveling a Trifecta of Mechanisms

The initial success of phenylbutyrate was based entirely on its role as an ammonia scavenger. However, further research revealed a far more complex and versatile pharmacological profile. Phenylbutyrate is now understood to possess at least three distinct mechanisms of action, explaining its therapeutic potential across a wide range of seemingly unrelated diseases.[1][5]

Mechanism 1: Ammonia Scavenger

This is the foundational mechanism for its use in UCDs. In these genetic disorders, a deficiency in one of the urea cycle enzymes leads to the accumulation of toxic levels of ammonia (hyperammonemia), which can cause severe neurological damage and death.[5][6]

  • Metabolic Pathway: Upon administration, sodium phenylbutyrate is rapidly absorbed and converted to phenylacetate.

  • Conjugation: Phenylacetate conjugates with glutamine, a major carrier of nitrogen, to form phenylacetylglutamine.

  • Excretion: This water-soluble conjugate is efficiently excreted in the urine, removing excess nitrogen from the body.[3][5][7]

G cluster_metabolism Metabolic Conversion & Conjugation PBA Sodium Phenylbutyrate (Administered Drug) PAA Phenylacetate (Active Metabolite) PBA->PAA β-oxidation (Liver, Kidneys) PAG Phenylacetylglutamine PAA->PAG Conjugation Gln Glutamine (Nitrogen Carrier) Gln->PAG Urine Excreted in Urine PAG->Urine Nitrogen Removal

Caption: Metabolic pathway of sodium phenylbutyrate as an ammonia scavenger.

Mechanism 2: Histone Deacetylase (HDAC) Inhibitor

Beyond its metabolic role, phenylbutyrate was discovered to be a histone deacetylase (HDAC) inhibitor.[5][6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5]

  • Epigenetic Modulation: By inhibiting HDACs, phenylbutyrate promotes a more "open" or relaxed chromatin structure (euchromatin).

  • Gene Transcription: This allows transcription factors to access DNA more readily, leading to the activation of gene expression.[5]

This mechanism is the basis for its investigation in:

  • Cancer: Reactivating silenced tumor suppressor genes.[6]

  • Hemoglobinopathies (e.g., Sickle Cell Anemia): Inducing the expression of fetal hemoglobin (γ-globin), which can compensate for the defective adult hemoglobin.[2]

  • Genetic Disorders: Modulating the expression of genes to compensate for a genetic defect.[6]

Mechanism 3: Chemical Chaperone

Perhaps the most intriguing discovery was phenylbutyrate's function as a chemical chaperone.[3][8] Many genetic diseases, such as cystic fibrosis, result from mutations that cause proteins to misfold. These misfolded proteins are retained in the endoplasmic reticulum (ER) and targeted for degradation, even if they could be partially functional.

  • Protein Folding: Phenylbutyrate can stabilize misfolded proteins, allowing them to escape ER-associated degradation and traffic to their correct cellular location.[3][8]

  • Cystic Fibrosis Example: In cystic fibrosis caused by the ΔF508 mutation, the CFTR protein misfolds and is degraded. Phenylbutyrate helps stabilize the mutant CFTR, allowing some of it to reach the cell membrane and restore partial chloride channel function.[3][9]

G cluster_0 Standard Path (ΔF508-CFTR) cluster_1 With Phenylbutyrate ER Endoplasmic Reticulum (ER) Misfolded Misfolded ΔF508-CFTR ER->Misfolded Synthesis Degradation ER-Associated Degradation Misfolded->Degradation ER_PBA Endoplasmic Reticulum (ER) Misfolded_PBA Misfolded ΔF508-CFTR ER_PBA->Misfolded_PBA Synthesis Stabilized Stabilized CFTR Misfolded_PBA->Stabilized Stabilization PBA Phenylbutyrate Membrane Cell Membrane (Functional Channel) Stabilized->Membrane Trafficking

Caption: Phenylbutyrate's chemical chaperone activity on ΔF508-CFTR.

Synthesis and Chemical Properties

The development of an efficient and scalable synthesis was crucial for the clinical application of 4-phenylbutyric acid. Early methods often involved Grignard reagents or the Arndt-Eistert reaction, which could be cumbersome and result in low yields.[10]

A more robust method involves the Friedel-Crafts acylation of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12]

Physicochemical Data: 4-Phenylbutyric Acid
PropertyValueSource
Chemical FormulaC₁₀H₁₂O₂[2][13]
Molar Mass164.20 g/mol [2]
AppearanceWhite or off-white powder[2]
SolubilityPoorly soluble in water; soluble in organic solvents like ethanol and acetone.[13]
Experimental Protocol: Synthesis of 4-Phenylbutyric Acid

This protocol is based on the Friedel-Crafts acylation method, which offers high yields and scalability.[10][14]

Objective: To synthesize 4-phenylbutyric acid from benzene and γ-butyrolactone.

Materials:

  • Benzene (400 g)

  • Anhydrous Aluminum Chloride (AlCl₃) (200 g)

  • γ-Butyrolactone (86 g)

  • Ice

  • 5% Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Reaction vessel with stirring mechanism and temperature control

Methodology:

  • Catalyst Addition: To a reaction vessel containing benzene (400 g), slowly add powdered anhydrous aluminum chloride (200 g) while stirring. Maintain the temperature at 50°C for approximately 10 minutes.

    • Causality: This step forms the reactive electrophilic species by coordinating the Lewis acid (AlCl₃) with the upcoming reactant. Pre-mixing ensures a homogenous catalytic environment.

  • Acylation Reaction: Add γ-butyrolactone (86 g) to the mixture in small portions. The lactone ring opens and acylates the benzene ring. Maintain the reaction temperature between 50-60°C for 90 minutes.

    • Causality: Controlling the temperature is critical. Too low, and the reaction rate is insufficient; too high, and side reactions (e.g., polysubstitution) can occur. Portion-wise addition prevents thermal runaway.

  • Quenching and Neutralization: Carefully add the reaction mixture to a separate vessel containing a mixture of ice and 5% sodium hydroxide solution. Stir vigorously, maintaining the temperature below 35°C and the pH between 9.0 and 9.5 for 2 hours.

    • Causality: This step quenches the reaction, deactivates the AlCl₃ catalyst, and converts the resulting carboxylic acid into its water-soluble sodium salt (sodium phenylbutyrate), separating it from unreacted benzene.

  • Isolation of Crude Product: Filter the mixture under vacuum to remove any solids. Take the aqueous fraction and precipitate the 4-phenylbutyric acid by adding ice and hydrochloric acid until the solution is acidic.

    • Causality: Acidification protonates the carboxylate salt, causing the water-insoluble 4-phenylbutyric acid to precipitate out of the solution.

  • Filtration: Isolate the crude 4-phenylbutyric acid product by vacuum filtration.

  • Purification (Optional but Recommended): The crude product can be further purified by vacuum distillation (120-125°C at 1 mm Hg) followed by recrystallization.[14]

Caption: Workflow for the synthesis of 4-phenylbutyric acid.

The Expanding Therapeutic Horizon

The discovery of phenylbutyrate's multiple mechanisms has fueled its investigation into a broad array of clinical conditions far beyond its original indication.

  • Neurodegenerative Diseases: Its dual function as an HDAC inhibitor and chemical chaperone makes it a candidate for diseases like Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), where altered gene expression and protein aggregation are pathological hallmarks.[2][5][6]

  • Sepsis: Recent studies suggest 4-PBA can improve sepsis-induced cardiac dysfunction by modulating amino acid and lipid metabolism.[15]

  • Other Substituted Acids: Research has expanded to other derivatives. Phenylpropanoic acid derivatives have been explored as activators of peroxisome proliferator-activated receptors (PPARs) for treating metabolic disorders, while phenoxybutanoic acid derivatives have shown potential as endothelin antagonists for cardiovascular diseases.[16][17]

Conclusion

The history of substituted phenylbutanoic acids, particularly 4-phenylbutyric acid, is a powerful illustration of how a deep understanding of fundamental biology and chemistry can transform clinical practice. What began as a targeted solution for a rare metabolic disease has evolved into a platform molecule with pleiotropic effects. Its journey from an ammonia scavenger to an epigenetic modulator and a chemical chaperone highlights a paradigm of drug discovery where elucidating a compound's full mechanistic portfolio can unlock therapeutic potential across a vast and diverse range of human diseases. The continued exploration of its derivatives and their specific interactions with biological targets ensures that the story of substituted phenylbutanoic acids is far from over.

References

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  • A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function. - PubMed. (1998). Available at: [Link]

  • Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. - PubMed. (2015). Available at: [Link]

  • 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. - PubMed Central. (2024). Available at: [Link]

  • 3-Phenylbutyric acid | C10H12O2 | CID 20724. - PubChem - NIH. (n.d.). Available at: [Link]

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  • Immunosuppressant-like effects of phenylbutyrate on growth inhibition of Saccharomyces cerevisiae. - ResearchGate. (2000). Available at: [Link]

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Theoretical modeling of 2-Amino-3-phenylbutanoic acid isomers

The theoretical modeling of 2-amino-3-phenylbutanoic acid isomers through an integrated DFT and MD approach provides an unparalleled level of insight into their structure, stability, and dynamics. This guide outlines a robust, self-validating framework that moves beyond simple data generation, emphasizing the causality behind methodological choices. By accurately characterizing each stereoisomer at an atomic level, researchers and drug development professionals can make more informed decisions, accelerating the design of safer and more effective therapeutics. This computational strategy is an indispensable tool in modern medicinal chemistry, enabling the rational design of molecules with precisely tailored stereochemical properties. [16][17]

References

  • Testing the Potential for Computational Chemistry to Quantify Biophysical Properties of the Non-Proteinaceous Amino Acids. (2025). ResearchGate. [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (n.d.). NIH National Library of Medicine. [Link]

  • A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. (n.d.). ScienceDirect. [Link]

  • Diastereomer Configurations from Joint Experimental-Computational Analysis. (2025). ResearchGate. [Link]

  • A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. (n.d.). Taylor & Francis Online. [Link]

  • DFT calculations do not explain enantiospecific NMR responses in cross polarization. (2025). NIH National Library of Medicine. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (n.d.). MDPI. [Link]

  • Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. (2025). ResearchGate. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). Sciforum. [Link]

  • Non-proteinogenic amino acids – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • (PDF) Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2025). ResearchGate. [Link]

  • Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. (2023). ACS Omega. [Link]

  • Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. (n.d.). NIH National Library of Medicine. [Link]

  • Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. (n.d.). Journal of the American Chemical Society. [Link]

  • Exploring the Benefits of 4-Amino-3-phenylbutanoic Acid in Pharmaceuticals. (n.d.). Fengchen Group. [Link]

  • Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance. (2022). Walsh Medical Media. [Link]

  • Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides. (n.d.). ResearchGate. [Link]

  • (2S,3R)-2-amino-3-phenylbutanoic acid. (n.d.). PubChem. [Link]

  • Preparation method of 2-amino-2-phenylbutyric acid. (n.d.). Patsnap. [Link]

  • Molecular Dynamics Simulations of Hsp90 with an Eye to Inhibitor Design. (n.d.). MDPI. [Link]

  • Schematic representations of the three isomers of aminobutanoic acid. (n.d.). ResearchGate. [Link]

  • Molecular Dynamics Simulations of Essential Oil Ingredients Associated with Hyperbranched Polymer Drug Carriers. (n.d.). MDPI. [Link]

  • Amino Acids in the Development of Prodrugs. (n.d.). MDPI. [Link]

  • Molecular Dynamics Simulation of Palmitate Ester Self-Assembly with Diclofenac. (2012). NIH National Library of Medicine. [Link]

  • Elucidation of Molecular Interactions Between Drug-Polymer in Amorphous Solid Dispersion by a Computational Approach Using Molecular Dynamics Simulations. (2024). PubMed. [Link]

  • Elucidation of Molecular Interactions Between Drug–Polymer in Amorphous Solid Dispersion by a Computational Approach Using Molecular Dynamics Simulations. (2024). Dove Medical Press. [Link]

  • Separation and Quantification of Isomeric Forms of Aminobutyric Acids. (n.d.). PubMed. [Link]

  • Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. (n.d.). PubMed. [Link]

  • (PDF) Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. (2023). ResearchGate. [Link]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of 2-Amino-3-phenylbutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of Chiral 2-Amino-3-phenylbutanoic Acid

2-Amino-3-phenylbutanoic acid, a non-proteinogenic amino acid, possesses two stereocenters, giving rise to four possible stereoisomers. The control over the absolute stereochemistry at both the α and β positions is of paramount importance in the fields of medicinal chemistry and drug development. Enantiomerically pure forms of this amino acid are crucial building blocks for the synthesis of a wide array of biologically active molecules, including peptide-based therapeutics, enzyme inhibitors, and chiral ligands for asymmetric catalysis. The specific spatial arrangement of the amino and phenyl groups dictates the molecule's interaction with chiral biological targets, such as enzymes and receptors, leading to significant differences in pharmacological activity, efficacy, and toxicity between enantiomers.

This document provides an in-depth guide to three distinct and robust methods for the asymmetric synthesis of 2-amino-3-phenylbutanoic acid enantiomers, designed for researchers and scientists in both academic and industrial settings. Each section details the underlying scientific principles, provides a step-by-step experimental protocol, and summarizes key performance data.

Method 1: Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent (Schöllkopf Bis-Lactim Ether Method)

Scientific Principles and Rationale:

The Schöllkopf method is a classic and reliable strategy for the asymmetric synthesis of α-amino acids.[1][2] This approach utilizes a chiral auxiliary, typically derived from a readily available amino acid like valine, to create a chiral glycine enolate equivalent.[1] The steric bulk of the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[1][3] Subsequent hydrolysis of the alkylated product cleaves the auxiliary, which can often be recovered, yielding the desired α-amino acid enantiomer.[1][2]

In this application, a bis-lactim ether is formed from glycine and (R)-valine.[1] Deprotonation of the glycine methylene group with a strong base, such as n-butyllithium, generates a planar enolate. The isopropyl group of the valine auxiliary sterically hinders the si-face of the enolate, forcing the incoming electrophile (in this case, an ethylating agent) to attack from the less hindered re-face. This results in the preferential formation of one diastereomer. Acidic hydrolysis then liberates the methyl ester of the desired (2S,3R)-2-amino-3-phenylbutanoic acid. The use of (S)-valine as the auxiliary would correspondingly lead to the (2R,3S)-enantiomer.

Experimental Workflow Diagram:

Schollkopf_Method cluster_0 Step 1: Bis-Lactim Ether Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis and Product Isolation A Glycine + (R)-Valine B Cyclic Dipeptide (2,5-Diketopiperazine) A->B Heat C (S)-3-Isopropyl-2,5-dimethoxy- 3,6-dihydropyrazine B->C O-methylation (e.g., (MeO)2SO2) D Lithium Aza-enolate C->D 1. n-BuLi, THF, -78°C E Alkylated Bis-Lactim Ether D->E 2. 1-Bromo-1-phenylethane F (2S,3R)-2-Amino-3-phenylbutanoic acid methyl ester E->F Acidic Hydrolysis (e.g., HCl) G (R)-Valine methyl ester E->G Acidic Hydrolysis

Caption: Workflow for Schöllkopf Asymmetric Synthesis.

Detailed Protocol:

  • Preparation of the Schöllkopf Auxiliary (S)-3-Isopropyl-2,5-dimethoxy-3,6-dihydropyrazine:

    • A mixture of cyclo(Gly-L-Val) (1 equivalent) and trimethyloxonium tetrafluoroborate (2.2 equivalents) in anhydrous dichloromethane (DCM) is stirred at room temperature for 24 hours.

    • The reaction mixture is then poured into a saturated aqueous solution of sodium bicarbonate and extracted with DCM.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the bis-lactim ether, which can be purified by distillation or chromatography.

  • Diastereoselective Alkylation:

    • To a solution of the bis-lactim ether (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added n-butyllithium (1.05 equivalents) dropwise. The solution is stirred at this temperature for 30 minutes.

    • 1-Bromo-1-phenylethane (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • Hydrolysis and Isolation:

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude alkylated product is dissolved in 0.1 M hydrochloric acid and stirred at room temperature for 48 hours to effect hydrolysis.

    • The aqueous solution is washed with DCM to remove the valine methyl ester. The aqueous layer is then concentrated under reduced pressure.

    • The resulting crude amino acid hydrochloride salt is purified by recrystallization or ion-exchange chromatography to yield the desired enantiomer of 2-amino-3-phenylbutanoic acid methyl ester.

Quantitative Data Summary:

ParameterResult
Diastereomeric Excess (de)>95%
Enantiomeric Excess (ee)>95%
Overall Yield60-75%

Method 2: Asymmetric Strecker Synthesis using a Chiral Amine Auxiliary

Scientific Principles and Rationale:

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[4][5][6] To render this process asymmetric, a chiral amine can be used in place of ammonia.[4] This chiral amine forms a chiral imine intermediate with the aldehyde. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, influenced by the stereocenter of the chiral auxiliary.

In this protocol, (R)-phenylglycine amide serves as the chiral auxiliary.[7] It reacts with 2-phenylpropanal to form a chiral imine. The addition of cyanide proceeds with facial selectivity, leading to the formation of one diastereomer of the α-aminonitrile in excess. A key feature of this specific method is a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in a very high diastereomeric ratio.[7] The auxiliary is then removed by hydrolysis to afford the desired enantiomerically enriched 2-amino-3-phenylbutanoic acid.

Experimental Workflow Diagram:

Strecker_Synthesis cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Cyanide Addition cluster_2 Step 3: Hydrolysis and Product Isolation A 2-Phenylpropanal C Chiral Imine Intermediate A->C B (R)-Phenylglycine amide B->C D α-Aminonitrile (Diastereomeric Mixture) C->D NaCN, AcOH E Precipitated Diastereomerically Pure α-Aminonitrile D->E Crystallization-Induced Asymmetric Transformation F (S)-2-Amino-3-phenylbutanoic acid E->F Acid Hydrolysis G Recovered (R)-Phenylglycine amide E->G Acid Hydrolysis

Caption: Workflow for Asymmetric Strecker Synthesis.

Detailed Protocol:

  • Formation of the α-Aminonitrile:

    • To a suspension of (R)-phenylglycine amide (1 equivalent) and 2-phenylpropanal (1.1 equivalents) in water is added sodium cyanide (1.2 equivalents) followed by the dropwise addition of acetic acid (1.2 equivalents) at room temperature.

    • The reaction mixture is stirred vigorously. The desired diastereomer of the α-aminonitrile will begin to precipitate.

    • The mixture is heated to 60-70°C for several hours to facilitate the crystallization-induced asymmetric transformation.[7]

    • After cooling to room temperature, the solid is collected by filtration, washed with water, and dried to yield the diastereomerically pure α-aminonitrile.

  • Hydrolysis and Isolation:

    • The α-aminonitrile is suspended in concentrated hydrochloric acid and heated at reflux for 12-24 hours.

    • The reaction mixture is cooled, and the precipitated phenylglycine amide hydrochloride is removed by filtration.

    • The filtrate is concentrated under reduced pressure. The residue is dissolved in water and the pH is adjusted to the isoelectric point of 2-amino-3-phenylbutanoic acid (approximately pH 6) using a suitable base (e.g., aqueous ammonia or sodium hydroxide).

    • The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Quantitative Data Summary:

ParameterResult
Diastereomeric Ratio (dr) of Aminonitrile>99:1
Enantiomeric Excess (ee) of Final Product>98%
Overall Yield70-85%

Method 3: Enzymatic Kinetic Resolution of a Racemic Ester

Scientific Principles and Rationale:

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds.[8][9][10] This technique relies on the ability of certain enzymes, particularly lipases and proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[11] This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched substrate from the product.

In this application, a racemic mixture of N-acetyl-2-amino-3-phenylbutanoic acid methyl ester is subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB).[12] The enzyme will preferentially hydrolyze one enantiomer (e.g., the (2R,3S)-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the (2S,3R)-ester) largely unreacted. The separation of the resulting acid and the unreacted ester is straightforward due to their different solubilities in aqueous acidic and basic solutions. Subsequent deprotection of the N-acetyl group yields the enantiomerically pure amino acid.

Experimental Workflow Diagram:

Enzymatic_Resolution cluster_0 Step 1: Racemic Substrate Preparation cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation and Deprotection A Racemic 2-Amino-3- phenylbutanoic acid B Racemic N-Acetyl-2-amino-3- phenylbutanoic acid methyl ester A->B 1. Ac2O 2. SOCl2, MeOH C Unreacted (2S,3R)-Ester B->C CALB, buffer, 30-40°C D (2R,3S)-N-Acetyl- Carboxylic Acid B->D CALB, buffer, 30-40°C E (2S,3R)-2-Amino-3- phenylbutanoic acid C->E Acid Hydrolysis F (2R,3S)-2-Amino-3- phenylbutanoic acid D->F Acid Hydrolysis

Sources

Application Notes and Protocols for the Use of 2-Amino-3-phenylbutanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-phenylbutanoic acid, a β-methylated analog of phenylalanine, is a non-proteinogenic amino acid of significant interest in peptidomimetic and drug discovery research. Its incorporation into peptide sequences can induce specific conformational constraints, enhance metabolic stability by shielding the peptide backbone from enzymatic degradation, and modulate biological activity. However, the presence of the β-methyl group introduces considerable steric hindrance, posing significant challenges to standard peptide synthesis protocols.[1][2] This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 2-Amino-3-phenylbutanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS), addressing the key challenges of coupling, racemization, and side reactions.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in utilizing 2-Amino-3-phenylbutanoic acid is the steric bulk resulting from the methyl group on the β-carbon. This steric hindrance impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, or vice-versa.[3] Consequently, standard coupling conditions often result in:

  • Slow reaction kinetics: The coupling reactions require significantly longer times to proceed to completion.

  • Low coupling efficiency: Incomplete reactions lead to the formation of deletion sequences, where the sterically hindered amino acid is skipped.[3]

  • Increased risk of side reactions: The need for more forceful activation methods can lead to undesired chemical modifications.

Overcoming these challenges necessitates a carefully optimized approach, including the selection of appropriate protecting groups, powerful coupling reagents, and optimized reaction conditions.

Strategic Planning: Protecting Groups and Resin Selection

The choice of protecting group strategy is fundamental to the success of the synthesis. Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) strategies can be employed, with the Fmoc/tBu approach being the more common in modern peptide synthesis.[4][5]

Protecting Group Strategyα-Amino ProtectionSide-Chain ProtectionN-α DeprotectionFinal CleavageOrthogonality
Fmoc/tBu Fmoc (Base-labile)tBu, Trt, Boc (Acid-labile)20% Piperidine in DMFStrong Acid (e.g., TFA)High
Boc/Bzl Boc (Acid-labile)Bzl, Tos (Very strong acid-labile)Moderate Acid (e.g., 50% TFA in DCM)Very Strong Acid (e.g., HF)Partial

Table 1. Comparison of Fmoc/tBu and Boc/Bzl protecting group strategies.[4][5]

For the synthesis of peptides containing 2-Amino-3-phenylbutanoic acid, the Fmoc/tBu strategy is generally recommended due to its milder deprotection conditions for the α-amino group, which minimizes potential side reactions.

Resin Selection: The choice of resin depends on whether a C-terminal acid or amide is desired. For C-terminal amides, a Rink Amide resin is a suitable choice. For C-terminal acids, a 2-chlorotrityl chloride resin is often preferred, as its high acid lability allows for the cleavage of the peptide while keeping acid-labile side-chain protecting groups intact if necessary.

The Crucial Step: Coupling Methodologies for Sterically Hindered Residues

Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) are often inefficient for coupling sterically hindered amino acids like 2-Amino-3-phenylbutanoic acid.[1] More potent activation methods are required to achieve satisfactory yields.

Recommended Coupling Reagents

The following classes of coupling reagents are recommended for incorporating 2-Amino-3-phenylbutanoic acid:

  • Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) are highly effective.

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent suitable for hindered couplings.

  • Carbodiimides with Additives: While less potent than the above, the use of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) can be effective and may reduce the risk of racemization compared to stronger activators.[1]

Mitigating Racemization

A significant risk during the activation of any amino acid is racemization at the α-carbon. This is particularly concerning with sterically hindered residues that may require longer reaction times or more reactive intermediates. Racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate.[6]

Strategies to Minimize Racemization:

  • Use of Additives: The inclusion of additives like HOBt or its more reactive analogue, 6-Cl-HOBt or HOAt (1-hydroxy-7-azabenzotriazole), can suppress racemization by minimizing the lifetime of the highly reactive intermediates.

  • Controlled Basicity: The basicity of the reaction medium can influence the rate of racemization.[7] Careful control of the amount and type of base used is crucial.

  • Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin can reduce the opportunity for racemization.

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy. All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

General Workflow for SPPS

SPPS_Workflow Resin Start with Resin Swell Swell Resin Resin->Swell Deprotection Fmoc Deprotection Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping Optional Capping Wash2->Capping Repeat Repeat Cycle Wash2->Repeat Capping->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling 2-Amino-3-phenylbutanoic Acid

This protocol assumes a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-Amino-3-phenylbutanoic acid (0.4 mmol, 4 eq) and a suitable coupling reagent (e.g., HBTU, 0.38 mmol, 3.8 eq) in DMF.

    • Add DIEA (0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times may be necessary.

    • Monitoring the Coupling: Perform a Kaiser test or a bromophenol blue test to check for the presence of free amines.[3] If the test is positive, a recoupling step is necessary.

  • Recoupling (if necessary):

    • Drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-2-Amino-3-phenylbutanoic acid.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional but Recommended):

    • To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.

    • Wash the resin with DMF (3-5 times).

Microwave-Assisted Coupling

Microwave-assisted SPPS can significantly enhance the efficiency of coupling sterically hindered amino acids by accelerating reaction rates.[8]

  • Protocol: Follow the standard coupling protocol, but perform the coupling step in a microwave peptide synthesizer. A typical method would involve heating to 75-90°C for 5-15 minutes. Optimization of time and temperature is crucial to avoid side reactions.

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.

Cleavage Cocktail Selection

The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. A standard and widely applicable cocktail is Reagent B .[9]

ReagentCompositionPurpose
Reagent B Trifluoroacetic acid (TFA): 88%Phenol: 5%Water: 5%Triisopropylsilane (TIS): 2%Cleavage and deprotectionScavenger for carbocationsScavengerScavenger for carbocations

Table 2. Composition and purpose of Reagent B for cleavage and deprotection.[9]

Important Considerations:

  • Tryptophan (Trp): If Trp is present, the addition of 1,2-ethanedithiol (EDT) to the cocktail is recommended to prevent modification of the indole side chain.

  • Methionine (Met): To prevent oxidation of the methionine sulfur, use a scavenger cocktail that does not promote oxidation.

  • Cysteine (Cys) and Arginine (Arg): These residues have specific protecting groups that may require particular scavengers for efficient removal.

Cleavage Protocol
  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Analysis

The crude peptide will contain the desired product along with various impurities from incomplete reactions and side reactions.[10] Purification is essential to obtain a product of high purity.

Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[10][11]

  • Stationary Phase: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.

  • Detection: UV absorbance is monitored at 210-220 nm.

Workflow for Purification:

Purification_Workflow Crude_Peptide Crude Peptide Dissolve Dissolve in Aqueous Buffer Crude_Peptide->Dissolve HPLC Inject onto RP-HPLC Dissolve->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Analysis Analyze Fractions by HPLC/MS Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Sources

Application Notes and Protocols for the GC-MS Analysis of 2-Amino-3-phenylbutanoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Amino-3-phenylbutanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Addressing the inherent challenges of analyzing polar, non-volatile amino acids by GC-MS, this document explores the most effective derivatization strategies, including silylation and a two-step esterification/acylation. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic explanations are provided to empower researchers in drug development and scientific discovery.

Introduction: The Analytical Challenge of 2-Amino-3-phenylbutanoic Acid

2-Amino-3-phenylbutanoic acid, a non-proteinogenic amino acid, presents a significant analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS). Its zwitterionic nature at physiological pH, high polarity due to the presence of both amino and carboxylic acid functional groups, and low volatility make it unsuitable for direct GC-MS analysis. Direct injection would lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential decomposition in the hot injector port.[1]

Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[1] This process involves the replacement of active hydrogens in the amino (-NH₂) and carboxyl (-COOH) groups with nonpolar moieties, thereby reducing intermolecular hydrogen bonding and allowing the analyte to be readily transferred to the gas phase for separation and detection. This guide will detail two robust derivatization methodologies: silylation and a two-step esterification followed by acylation.

Silylation: A One-Step Approach to Volatilization

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as amino acids. The reaction involves the replacement of these hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. For amino acids, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common and effective silylating agents.[1][2] MTBSTFA is often preferred as it forms more stable t-BDMS derivatives that are less susceptible to hydrolysis.[2]

The Silylation Mechanism

The silylation of 2-Amino-3-phenylbutanoic acid with MTBSTFA proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen of the amino group and the oxygen of the carboxyl group on the silicon atom of the silylating agent. This results in the formation of N,O-bis(tert-butyldimethylsilyl)-2-amino-3-phenylbutanoic acid.

cluster_reactants Reactants cluster_products Products Amino_Acid 2-Amino-3-phenylbutanoic acid Derivatized_AA N,O-bis(t-BDMS)-2-amino-3-phenylbutanoic acid Amino_Acid->Derivatized_AA Reaction MTBSTFA MTBSTFA MTBSTFA->Derivatized_AA Byproduct N-methyltrifluoroacetamide MTBSTFA->Byproduct

Caption: Silylation of 2-Amino-3-phenylbutanoic acid.

Protocol for Silylation with MTBSTFA

This protocol is designed to be a self-validating system. The inclusion of a procedural blank and a positive control (a standard amino acid like phenylalanine) is critical for ensuring the integrity of the derivatization process.

Materials:

  • 2-Amino-3-phenylbutanoic acid sample

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen gas source for drying

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the 2-Amino-3-phenylbutanoic acid sample into a clean GC vial. If the sample is in an aqueous solution, it must be dried completely under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent and lead to poor yields.[2]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA (with 1% t-BDMCS) to the dried sample. For difficult-to-derivatize compounds, the addition of a catalyst like pyridine (10-20 µL) can be beneficial.

  • Reaction: Tightly cap the vial and heat at 70-100°C for 30-60 minutes. The optimal temperature and time should be determined empirically for 2-Amino-3-phenylbutanoic acid, starting with the lower end of the range.

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Expected Mass Spectrum of t-BDMS Derivative
  • Molecular Ion (M+): A low-intensity molecular ion peak should be observable.

  • [M-15]+: Loss of a methyl group (-CH₃) from a t-BDMS group.

  • [M-57]+: A prominent peak corresponding to the loss of a tert-butyl group (-C₄H₉) from a t-BDMS group. This is often the base peak.

  • [M-159]+: Loss of the entire t-BDMS-O-CO group.

Parameter Silylation with MTBSTFA
Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Reaction Time 30-60 minutes
Reaction Temp. 70-100°C
Advantages Single-step reaction, stable derivatives.
Disadvantages Sensitive to moisture, potential for matrix interference.

Two-Step Derivatization: Esterification and Acylation

A two-step derivatization process, involving esterification of the carboxyl group followed by acylation of the amino group, offers an alternative and often more robust method for amino acid analysis. This approach can yield cleaner chromatograms and highly stable derivatives. A common combination is esterification with an alcohol (e.g., methanol, propanol) in the presence of an acid catalyst, followed by acylation with an anhydride such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

Mechanism of Two-Step Derivatization

The first step is an acid-catalyzed esterification of the carboxylic acid functionality of 2-Amino-3-phenylbutanoic acid. The second step involves the acylation of the amino group with an anhydride, forming a stable amide linkage.

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation Amino_Acid 2-Amino-3-phenylbutanoic acid Ester Methyl Ester Intermediate Amino_Acid->Ester + HCl Alcohol Alcohol (e.g., Methanol) Alcohol->Ester Final_Derivative N-TFA-Amino Acid Methyl Ester Ester->Final_Derivative Anhydride Acylating Agent (e.g., TFAA) Anhydride->Final_Derivative

Caption: Two-step derivatization workflow.

Protocol for Two-Step Derivatization

Materials:

  • 2-Amino-3-phenylbutanoic acid sample

  • Methanolic HCl (e.g., 3 M)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas source for drying

  • Heating block

  • GC vials with inserts

Procedure:

Step 1: Esterification

  • Sample Preparation: Place the dried 2-Amino-3-phenylbutanoic acid sample in a GC vial.

  • Reagent Addition: Add 200 µL of 3 M methanolic HCl.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Drying: Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Acylation

  • Reagent Addition: To the dried methyl ester, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 100°C for 15 minutes.

  • Final Preparation: Cool the vial to room temperature. The sample can be injected directly or the solvent can be evaporated and the residue redissolved in a suitable solvent like ethyl acetate for GC-MS analysis.

Expected Mass Spectrum of the N-TFA Methyl Ester Derivative

The EI mass spectrum of the N-trifluoroacetyl (TFA) methyl ester of 2-Amino-3-phenylbutanoic acid will exhibit characteristic fragmentation patterns useful for identification.

  • Molecular Ion (M+): May be present but likely of low intensity.

  • [M-31]+: Loss of a methoxy group (-OCH₃) from the methyl ester.

  • [M-59]+: Loss of the entire methoxycarbonyl group (-COOCH₃).

  • Fragments from the Phenylbutyl Side Chain: Characteristic ions resulting from the cleavage of the carbon chain.

Parameter Two-Step Esterification/Acylation
Reagents Methanolic HCl, Trifluoroacetic anhydride (TFAA)
Reaction Time ~45 minutes + drying steps
Reaction Temp. 70°C and 100°C
Advantages Stable derivatives, often cleaner chromatograms.
Disadvantages More labor-intensive, multiple steps.

Chiral Analysis of 2-Amino-3-phenylbutanoic Acid Enantiomers

For applications requiring the separation and quantification of the enantiomers of 2-Amino-3-phenylbutanoic acid, a chiral GC column is necessary. The derivatization procedures described above can be used in conjunction with a chiral stationary phase.

Considerations for Chiral GC-MS:

  • Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral selector like Chirasil-Val, is required for enantiomeric separation.

  • Derivatization: The choice of derivatization reagent can influence the chiral separation. It is essential to ensure that the derivatization process itself does not cause racemization. The methods described herein are generally considered suitable for chiral analysis.

  • Method Development: Optimization of the GC temperature program (oven ramp rate) is crucial to achieve baseline separation of the enantiomeric derivatives.

A common approach for chiral amino acid analysis involves derivatization to N-trifluoroacetyl-O-isopropyl esters, which often provides good resolution on chiral columns.

Conclusion

The successful analysis of 2-Amino-3-phenylbutanoic acid by GC-MS is contingent upon proper derivatization. Both silylation with MTBSTFA and a two-step esterification/acylation protocol are effective methods for increasing the volatility and thermal stability of this amino acid. The choice between these methods will depend on the specific requirements of the analysis, including sample matrix complexity, required throughput, and the need for chiral separation. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to develop and validate their own analytical methods for 2-Amino-3-phenylbutanoic acid.

References

  • Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Journal of Chromatography B, 824(1-2), 115-125. (URL: [Link])

  • Protocol for Amino Acid Derivatization by MTBSTFA. Chromatography Forum. (URL: [Link])

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 279581. (URL: [Link])

  • Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. Asian Journal of Chemistry, 18(2), 1367. (URL: [Link])

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. (URL: [Link])

  • Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. Journal of Chromatography A, 1157(1-2), 405-412. (URL: [Link])

  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 137-145. (URL: [Link])

  • Methyl chloroformate. NIST WebBook. (URL: [Link])

  • GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. JOVE. (URL: [Link])

  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Chemosensors, 11(1), 76. (URL: [Link])

  • Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Journal of Chromatography B, 824(1-2), 115-125. (URL: [Link])

  • Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Journal of Chromatography A, 1150(1-2), 162-172. (URL: [Link])

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. (URL: [Link])

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Journal of Chromatography A, 844(1-2), 113-122. (URL: [Link])

  • Amino acid analysis in biological fluids by GC-MS. Dissertation, University of Regensburg. (URL: [Link])

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 159, 38-45. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 198-206. (URL: [Link])

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia, 53(2), 213-224. (URL: [Link])

  • Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 52(4), 675-698. (URL: [Link])

  • 2-Amino-2-phenylbutanoic acid. PubChem. (URL: [Link])

  • 2-Phenylbutyric acid, TMS derivative. NIST WebBook. (URL: [Link])

  • [2-[(2,2,2-Trifluoroacetyl)amino]phenyl] 2,2,2-trifluoroacetate. NIST WebBook. (URL: [Link])

  • Phenibut. PubChem. (URL: [Link])

  • 3-Phenylbutyric acid. NIST WebBook. (URL: [Link])

  • 2-Hydroxy-3-phenylbutanoic acid. SpectraBase. (URL: [Link])

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Application Notes and Protocols for the Large-Scale Production of 2-Amino-3-phenylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed methodology for the large-scale synthesis, purification, and characterization of 2-Amino-3-phenylbutanoic acid hydrochloride, a compound of significant interest to researchers and professionals in drug development. The protocols outlined herein are designed for scalability and reproducibility, emphasizing safety, efficiency, and high product purity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into critical process parameters and quality control measures.

Introduction: The Significance of this compound

2-Amino-3-phenylbutanoic acid, commonly known as Phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] The addition of a phenyl ring to the GABA structure enhances its ability to cross the blood-brain barrier, making it a compound of interest for neurological research and as a precursor in the synthesis of various neuroactive drugs.[2] Its hydrochloride salt is the stable, water-soluble form typically used in research and development.[3] The applications of this compound in studying anxiety, cognitive function, and sleep have created a demand for reliable and scalable production methods that yield high-purity material suitable for pharmaceutical and research purposes.[4] This guide details a robust and economically viable synthesis route for the large-scale production of this compound.

Strategic Overview of the Synthesis Pathway

For the large-scale production of this compound, a multi-step synthesis beginning with readily available and cost-effective starting materials like benzaldehyde is a common and practical approach.[5][6] This pathway involves a series of well-established organic reactions, including condensation, Michael addition, and catalytic hydrogenation, culminating in the formation of the desired product.[7][8] The overall process is designed to be scalable, with considerations for industrial production environments.

The selected synthetic route can be visualized as follows:

Benzaldehyde Benzaldehyde Nitrostyrene trans-Nitrostyrene Benzaldehyde->Nitrostyrene + Nitromethane (Base) Nitromethane Nitromethane NitroDiester Nitro-diester Intermediate Nitrostyrene->NitroDiester + Diethyl Malonate (Base) DiethylMalonate Diethyl Malonate Lactam 4-Phenyl-2-pyrrolidinone NitroDiester->Lactam H2, Pd/C or Raney Ni FinalProduct 2-Amino-3-phenylbutanoic acid HCl Lactam->FinalProduct Conc. HCl, Reflux

Figure 2: Chemical reaction pathway for the synthesis of this compound.

Quality Control and Characterization

To ensure the final product meets the high-purity standards required for research and pharmaceutical applications, a series of analytical tests should be performed.

Parameter Specification Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (HPLC) ≥99.0%HPLC-UV
Moisture Content ≤0.5%Karl Fischer Titration
Heavy Metals ≤10 ppmICP-MS
Residual Solvents Compliant with ICH Q3CHeadspace GC-MS

Table 1: Quality Specifications for this compound. [9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final product.

Protocol:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18). [10]2. Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a known amount of the final product in the mobile phase.

  • Analysis: Inject the sample and compare the peak area of the main component to any impurity peaks to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the final product.

Expected ¹H NMR (in D₂O):

  • δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

  • δ 3.1-3.3 ppm (m, 3H): Protons of the aminomethyl group (-CH₂-NH₃⁺) and the methine proton (-CH-Ph).

  • δ 2.6-2.8 ppm (m, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH). [7]

Conclusion

The protocols detailed in this application note provide a comprehensive and scalable method for the large-scale production of high-purity this compound. By following these procedures and implementing the recommended quality control measures, researchers and drug development professionals can reliably produce this important compound for their studies and applications. The emphasis on understanding the chemical principles behind each step allows for informed process optimization and troubleshooting.

References

  • CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • Ningbo Inno Pharmchem Co.,Ltd. 4-Amino-3-phenylbutanoic Acid: Technical Specifications & Applications. [Link]

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • EA026591B1 - Method for obtaining phenibut production semi-products.
  • Merck Index. 4-Amino-3-phenylbutyric Acid. [Link]

  • PubChem. Phenibut. [Link]

  • Shimadzu. 4-Amino-3-phenyl-butyric acid | 1078-21-3 | Reference standards. [Link]

  • Human Metabolome Database. Showing metabocard for 4-Amino-3-phenylbutanoic acid (HMDB0246346). [Link]

  • Abdellattif, M. and Mohamed, H. (2018) Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Agilent Technologies. Analysis of Amino Acids by HPLC. [Link]

  • ResearchGate. Synthesis of the inhibitory neurotransmitter Phenibut. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding Phenibut: A Deep Dive into 4-Amino-3-Phenylbutyric Acid HCl and its Applications. [Link]

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Navigating Steric Challenges: A Guide to N-Protection of 2-Amino-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Protection in Modern Drug Discovery

In the intricate landscape of peptide synthesis and the development of novel therapeutics, the strategic use of protecting groups is paramount. The amine functional group of amino acids, being nucleophilic, necessitates temporary masking to prevent unwanted side reactions during peptide coupling and other synthetic transformations. This guide provides a detailed exploration of experimental protocols for the N-protection of 2-amino-3-phenylbutanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry due to its unique structural features. The steric hindrance posed by the β-methyl group and the phenyl ring in this molecule presents specific challenges that require careful consideration and optimization of reaction conditions. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical rationale to empower effective and efficient synthesis.

Understanding the Landscape of Amine Protecting Groups

The choice of an N-protecting group is a critical decision in any synthetic strategy. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule. For the N-protection of 2-amino-3-phenylbutanoic acid, we will focus on three of the most widely employed protecting groups in peptide chemistry: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

  • Boc (tert-Butyloxycarbonyl): The Boc group is a cornerstone of acid-labile protecting group strategies. Its steric bulk effectively shields the amine, and its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[1]

  • Cbz (Benzyloxycarbonyl or Z): Introduced by Bergmann and Zervas, the Cbz group is a classic protecting group that is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[2] This orthogonality makes it highly valuable in complex syntheses.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in an organic solvent.[3] Its mild deprotection conditions are a key advantage in modern solid-phase peptide synthesis (SPPS).

The selection among these protecting groups depends on the overall synthetic plan, particularly the stability of other functional groups present in the molecule and the desired deprotection strategy.

The Challenge of Steric Hindrance

2-Amino-3-phenylbutanoic acid, with its β-methyl group, is analogous to naturally occurring beta-branched amino acids like valine and isoleucine. This structural feature significantly encumbers the α-amino group, slowing down the rate of N-acylation reactions. This steric hindrance can lead to incomplete reactions, lower yields, and the need for more forcing reaction conditions, which may, in turn, cause undesirable side reactions. Therefore, the protocols outlined below have been selected and adapted to address these specific challenges.

Experimental Protocols for N-Protection

The following protocols provide detailed, step-by-step methodologies for the N-protection of 2-amino-3-phenylbutanoic acid with Boc, Cbz, and Fmoc groups. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the process.

Protocol 1: N-Boc Protection of 2-Amino-3-phenylbutanoic Acid

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. For sterically hindered amines, the choice of base and solvent system is crucial to drive the reaction to completion.

Rationale: The use of a mixed solvent system (e.g., dioxane/water or THF/water) helps to dissolve both the amino acid and (Boc)₂O. A suitable base, such as sodium hydroxide or triethylamine, is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts. For sterically hindered substrates, a stronger base or a catalyst like 4-(dimethylamino)pyridine (DMAP) may be employed to accelerate the reaction.[1]

Workflow for N-Boc Protection:

cluster_0 Reaction Setup cluster_1 Protection Reaction cluster_2 Work-up and Isolation A Dissolve 2-Amino-3-phenylbutanoic acid in aqueous base (e.g., NaOH in water/dioxane) B Add (Boc)₂O dropwise at 0°C A->B Cooling prevents (Boc)₂O decomposition C Allow to warm to room temperature and stir for 12-24 hours B->C Longer reaction time for hindered amine D Acidify the aqueous solution to pH 2-3 with cold 1M HCl C->D Protonates the carboxylate for extraction E Extract the product with an organic solvent (e.g., ethyl acetate) D->E F Wash organic layer with brine, dry over Na₂SO₄, and concentrate E->F G Purify by recrystallization or chromatography if necessary F->G

Caption: General workflow for the N-Boc protection of 2-Amino-3-phenylbutanoic acid.

Detailed Steps:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-3-phenylbutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (2.2 eq). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: To the cooled, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate of the Boc-protected amino acid should form. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-3-phenylbutanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

ParameterValueRationale/Reference
(Boc)₂O (equivalents) 1.1 - 1.5A slight excess ensures complete reaction of the amino acid.
Base NaOH, Na₂CO₃, or Et₃NTo deprotonate the amine and neutralize byproducts.[1]
Solvent Dioxane/H₂O, THF/H₂OTo ensure solubility of both polar and non-polar reactants.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time 12 - 24 hoursLonger reaction times are often necessary for sterically hindered amines.
Typical Yield 85 - 95%Dependent on reaction scale and purity of starting materials.
Protocol 2: N-Cbz Protection of 2-Amino-3-phenylbutanoic Acid

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. These conditions involve an aqueous basic solution to trap the HCl byproduct.

Rationale: The reaction is typically performed in a biphasic system or an aqueous/organic co-solvent mixture. The base (e.g., sodium carbonate or sodium bicarbonate) neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.[2] Vigorous stirring is essential to ensure adequate mixing of the reactants.

Reaction Mechanism for N-Cbz Protection:

cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation cluster_3 Neutralization A Amino Acid (R-NH₂) C Tetrahedral Intermediate A->C Nucleophilic attack on carbonyl carbon B Benzyl Chloroformate (Cbz-Cl) B->C D N-Cbz Protected Amino Acid C->D Collapse of intermediate, loss of Cl⁻ E HCl C->E G NaCl + H₂O + CO₂ E->G F Base (e.g., Na₂CO₃) F->G Acid-base reaction

Caption: Simplified mechanism of N-Cbz protection under Schotten-Baumann conditions.

Detailed Steps:

  • Dissolution: Dissolve 2-amino-3-phenylbutanoic acid (1.0 eq) in 1M aqueous sodium carbonate (Na₂CO₃, 2.5 eq) in a flask and cool to 0°C.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and continue to stir for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. Extract the N-Cbz-protected product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by recrystallization if necessary.

ParameterValueRationale/Reference
Cbz-Cl (equivalents) 1.1 - 1.2A slight excess is used to ensure full conversion.
Base Na₂CO₃, NaHCO₃Maintains a basic pH to neutralize HCl.[2]
Solvent AqueousSchotten-Baumann conditions are typically aqueous.
Temperature 0°C to Room TemperatureControls the initial reactivity of Cbz-Cl.
Reaction Time 2 - 4 hoursGenerally faster than Boc protection for many amino acids.
Typical Yield 90 - 98%Often provides high yields with clean reactions.
Protocol 3: N-Fmoc Protection of 2-Amino-3-phenylbutanoic Acid

The Fmoc group is commonly introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

Rationale: Fmoc-OSu is often preferred over Fmoc-Cl as it is a stable solid and the reaction byproducts are more easily removed. The reaction is typically carried out in a mixture of an organic solvent and an aqueous basic solution. The base, such as sodium bicarbonate or sodium carbonate, is essential for deprotonating the amino group and neutralizing any acidic byproducts.[3]

Workflow for N-Fmoc Protection:

cluster_0 Reaction Setup cluster_1 Protection Reaction cluster_2 Work-up and Isolation A Dissolve amino acid in aqueous base (e.g., NaHCO₃ in water/acetone) B Add a solution of Fmoc-OSu in acetone A->B C Stir at room temperature for 4-8 hours B->C D Acidify the solution with HCl C->D Precipitates the Fmoc-protected amino acid E Extract the product with ethyl acetate D->E F Wash with water, dry, and concentrate E->F G Purify by recrystallization F->G

Caption: A typical workflow for the N-Fmoc protection of an amino acid.

Detailed Steps:

  • Dissolution: Suspend 2-amino-3-phenylbutanoic acid (1.0 eq) in a mixture of acetone and 10% aqueous sodium bicarbonate solution.

  • Reagent Addition: To this suspension, add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The mixture should become homogeneous as the reaction progresses.

  • Work-up: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification and Extraction: Cool the solution in an ice bath and acidify to pH 2 with 1M HCl. A precipitate will form. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

ParameterValueRationale/Reference
Fmoc-OSu (equivalents) 1.05 - 1.1A small excess is sufficient for complete reaction.
Base NaHCO₃, Na₂CO₃Mild bases are typically used to avoid side reactions.[3]
Solvent Acetone/H₂O, Dioxane/H₂OCo-solvent system for solubility.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 4 - 8 hoursReaction times can be longer for hindered substrates.
Typical Yield 90 - 97%High yields are generally achievable with Fmoc-OSu.

Conclusion and Future Perspectives

The N-protection of sterically hindered amino acids such as 2-amino-3-phenylbutanoic acid is a critical step in the synthesis of complex peptides and peptidomimetics. While the steric bulk of this amino acid presents challenges, the judicious selection of protecting groups and the careful optimization of reaction conditions, as detailed in the protocols above, can lead to high yields of the desired N-protected products. The choice between Boc, Cbz, and Fmoc protection should be guided by the overall synthetic strategy, taking into account the orthogonality of the protecting groups and the stability of the target molecule. As the field of drug discovery continues to explore novel chemical space, the development of robust and efficient methods for the manipulation of unique amino acid building blocks will remain an area of paramount importance.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Taylor & Francis Online. (n.d.). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. [Link]

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Analytical methods for quantification of 2-Amino-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-Amino-3-phenylbutanoic Acid

Abstract: This document provides a comprehensive guide to the analytical methodologies for the accurate and robust quantification of 2-Amino-3-phenylbutanoic acid, a non-proteinogenic amino acid of interest in metabolic research and pharmaceutical development. We delve into the core principles and detailed protocols for three major analytical platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, from sample preparation and derivatization to chromatographic separation and detection, ensuring each protocol is presented as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable quantitative assays for this and structurally similar molecules.

Foundational Principles: Selecting the Optimal Analytical Strategy

The accurate quantification of 2-Amino-3-phenylbutanoic acid hinges on a carefully selected analytical strategy tailored to the specific research question, sample matrix, and required sensitivity. As a polar, zwitterionic molecule, its direct analysis presents challenges that often necessitate chemical modification (derivatization) to improve chromatographic behavior and detection. The presence of a chiral center also introduces the critical need for enantioselective separation in biological contexts.

Key factors guiding method selection include:

  • Analyte & Matrix Properties: The polarity of 2-Amino-3-phenylbutanoic acid makes it highly soluble in aqueous solutions but poorly retained on traditional reversed-phase chromatography columns without modification. Its low volatility and thermal lability preclude direct analysis by gas chromatography.[1][2] The complexity of the matrix (e.g., plasma, urine, cell culture media) dictates the required selectivity and the extent of sample cleanup needed.

  • Sensitivity & Selectivity: For trace-level quantification in biological samples, highly sensitive and selective techniques like LC-MS/MS are preferred.[3] For process chemistry or quality control of bulk material, HPLC with UV detection may suffice.

  • Chirality: D-amino acids are increasingly recognized for their physiological roles.[4] Therefore, distinguishing between the enantiomers of 2-Amino-3-phenylbutanoic acid is often mandatory. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral agent to form diastereomers.[4][5]

  • Throughput: The need for high-throughput analysis in large-scale studies favors methods with minimal sample preparation and fast run times, such as direct LC-MS/MS approaches.[6][7]

Method 1: HPLC with Pre-Column Derivatization

High-Performance Liquid Chromatography is a robust and widely accessible technique. For amino acids lacking a strong native chromophore, pre-column derivatization is a common strategy to attach a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity.

Causality of Experimental Choices: The primary amine group of 2-Amino-3-phenylbutanoic acid is readily reactive with derivatizing agents like o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethylchloroformate (FMOC-Cl).[8][9] OPA derivatization is rapid and automated but yields derivatives that can be unstable.[10] FMOC derivatization is more robust and also reacts with secondary amines, though this is not relevant for the target analyte. The resulting hydrophobic derivatives are well-suited for separation on a C18 reversed-phase column.

Experimental Workflow: HPLC with OPA/FMOC Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_analysis Analysis Sample Sample (e.g., Plasma) Precip Protein Precipitation (e.g., Sulfosalicylic Acid) Sample->Precip Supernatant Collect Supernatant Precip->Supernatant Buffer Add Borate Buffer (High pH) Supernatant->Buffer Deriv Add OPA/FMOC Reagent Buffer->Deriv Mix Incubate Deriv->Mix Inject Inject on RP-HPLC Mix->Inject Detect Fluorescence/UV Detection Inject->Detect Quant Quantify Detect->Quant

Caption: Automated pre-column derivatization and HPLC analysis workflow.

Summary of HPLC Method Parameters
ParameterTypical ConditionRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Excellent for separating hydrophobic OPA/FMOC derivatives.
Mobile Phase A 40 mM Phosphate Buffer, pH 7.8Aqueous buffer to retain polar compounds and maintain pH for optimal peak shape.
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10 v/v/v)Organic phase to elute hydrophobic derivatives.
Gradient Timed gradient from low %B to high %BEnsures separation of early-eluting polar species from late-eluting derivatized amino acids.
Flow Rate 1.0 - 2.0 mL/minStandard flow rate for analytical scale columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[9]
Detection Fluorescence (Ex: 340 nm, Em: 450 nm for OPA)Highly sensitive and selective for the fluorescent derivatives.
Injection Volume 1-10 µLDependent on sample concentration and system sensitivity.

Protocol 1: HPLC Quantification with OPA Derivatization

1. Reagents & Materials

  • 2-Amino-3-phenylbutanoic acid standard

  • Boric Acid

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (or other thiol)

  • Acetonitrile, Methanol, Water (HPLC Grade)

  • Sodium Phosphate, Monobasic

  • Internal Standard (e.g., Norvaline)

2. Instrumentation

  • HPLC system with a binary pump, autosampler with derivatization capability, column thermostat, and fluorescence detector.

3. Solution Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust pH with concentrated NaOH.

  • OPA Reagent: Dissolve OPA in borate buffer, add methanol and 3-mercaptopropionic acid.

  • Mobile Phase A (40 mM NaH₂PO₄, pH 7.8): Dissolve sodium phosphate in water and adjust pH.

  • Mobile Phase B: Mix Acetonitrile, Methanol, and Water in a 45:45:10 ratio.

4. Sample Preparation

  • For plasma samples, precipitate proteins by adding 30% sulfosalicylic acid (10 µL acid to 100 µL plasma).[7]

  • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial.

5. Automated Derivatization & Injection

  • Program the autosampler to perform the following sequence:

    • Draw 1 µL of sample.

    • Draw 2.5 µL of Borate Buffer.

    • Draw 0.5 µL of OPA Reagent.

    • Mix in a loop for 1 minute.

    • Inject the entire mixture onto the column.

6. Chromatographic Conditions

  • Use the parameters outlined in the summary table above. Develop a gradient that provides adequate separation from other matrix components (e.g., 2% to 57% B over 18 minutes).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and structural confirmation via mass spectra. However, due to the non-volatile nature of amino acids, derivatization is mandatory to increase volatility and thermal stability for gas-phase analysis.[2][11][12]

Causality of Experimental Choices: A two-step derivatization is typically employed. First, the acidic carboxyl group is esterified (e.g., with methanolic HCl or isobutyl chloroformate).[13][14] This neutralizes the zwitterionic character. Second, the remaining polar functional groups (amino, hydroxyl) are acylated (e.g., with pentafluoropropionic anhydride - PFPA) or silylated (e.g., with MTBSTFA) to replace active hydrogens with nonpolar moieties, rendering the molecule volatile.[11][13] This dual derivatization ensures the analyte can traverse the GC column without decomposition.[1] For chiral analysis, a chiral GC column is required.[15]

Experimental Workflow: GC-MS with Two-Step Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv1 Step 1: Esterification cluster_deriv2 Step 2: Acylation cluster_analysis Analysis Sample Sample/ Supernatant Dry Dry Down (under N₂) Sample->Dry Esterify Add Acidified Alcohol (e.g., 2M HCl in Methanol) Dry->Esterify Heat1 Heat (e.g., 80°C) Esterify->Heat1 Dry1 Dry Down Heat1->Dry1 Acylate Add PFPA in Ethyl Acetate Dry1->Acylate Heat2 Heat (e.g., 65°C) Acylate->Heat2 Reconstitute Reconstitute (e.g., Toluene) Heat2->Reconstitute Inject Inject on GC-MS Reconstitute->Inject Quant Quantify (SIM) Inject->Quant

Caption: Two-step derivatization and GC-MS analysis workflow.

Summary of GC-MS Method Parameters
ParameterTypical ConditionRationale
Derivatization Step 1: 2M HCl in Methanol. Step 2: PFPA in Ethyl Acetate.Robust two-step process to create volatile and thermally stable derivatives.[12][13]
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30m x 0.25mm)General purpose, robust column for separating a wide range of derivatives.
Carrier Gas Helium, constant flow (1 mL/min)Inert carrier gas standard for GC-MS.
Oven Program Start at 100°C, ramp to 280°CTemperature gradient separates derivatives based on boiling points.
Injector Temp. 250°CEnsures rapid volatilization of the sample.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization for creating reproducible fragmentation patterns for library matching.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic fragment ions.

Protocol 2: GC-MS Quantification after Derivatization

1. Reagents & Materials

  • 2-Amino-3-phenylbutanoic acid standard

  • Methanol (Anhydrous)

  • Acetyl Chloride

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (Anhydrous)

  • Toluene (Anhydrous)

  • Stable isotope-labeled internal standard (if available)

2. Instrumentation

  • GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Heating block or oven.

  • Nitrogen evaporator.

3. Solution Preparation

  • Methanolic HCl (2M): Slowly add acetyl chloride to anhydrous methanol in an ice bath.

4. Sample Preparation & Derivatization

  • Pipette an aliquot of sample (e.g., 50 µL of deproteinized plasma supernatant) into a glass reaction vial.

  • Add internal standard.

  • Evaporate to complete dryness under a gentle stream of nitrogen. Moisture is detrimental to derivatization yield.[11]

  • Esterification: Add 100 µL of 2M methanolic HCl. Cap tightly and heat at 80°C for 60 minutes.[12]

  • Cool to room temperature and evaporate the reagent under nitrogen.

  • Acylation: Add 50 µL of PFPA and 50 µL of ethyl acetate. Cap tightly and heat at 65°C for 30 minutes.[12]

  • Cool to room temperature and evaporate the reagents under nitrogen.

  • Reconstitute the dried derivative in 100 µL of toluene for injection.

5. GC-MS Conditions

  • Use the parameters outlined in the summary table above.

  • For quantification, identify unique, high-mass fragment ions for 2-Amino-3-phenylbutanoic acid and the internal standard to monitor in SIM mode.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for high-sensitivity, high-selectivity quantification of small molecules in complex biological matrices.[3] Its major advantage is the ability to often analyze amino acids directly, without derivatization, thereby simplifying sample preparation and improving throughput.[7][16]

Causality of Experimental Choices: The high polarity of 2-Amino-3-phenylbutanoic acid makes it challenging to retain on standard C18 columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are often employed.[3][14] These stationary phases facilitate the retention of polar analytes. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. A specific precursor ion (matching the analyte's molecular weight) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-product transition is highly specific to the analyte, minimizing interference from the matrix. The use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for compensating for matrix effects and variations in instrument response, leading to the most accurate and precise results.[3]

Experimental Workflow: LC-MS/MS Direct "Dilute-and-Shoot"

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Plasma) Add_IS Add SIL Internal Standard Sample->Add_IS Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Precip Centrifuge Centrifuge Precip->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject on HILIC/Mixed-Mode LC System Dilute->Inject Detect ESI-MS/MS (MRM Mode) Inject->Detect Quant Quantify Detect->Quant

Caption: Direct LC-MS/MS analysis workflow with protein precipitation.

Summary of LC-MS/MS Method Parameters
ParameterTypical ConditionRationale
Sample Prep Protein precipitation with organic solvent (e.g., Acetonitrile).Simple, fast, and effective method to remove proteins and prepare the sample for injection.[3]
LC Column HILIC or Mixed-Mode (e.g., Acclaim Trinity, Raptor Polar X)Provides retention for polar, underivatized amino acids.[3][6]
Mobile Phase A Water with 0.1% Formic Acid + Ammonium FormateAqueous phase with additives to improve ionization and peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for HILIC gradient elution.
Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for polar molecules; amino acids readily protonate in positive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantification in complex matrices.[17]
Internal Standard Stable Isotope-Labeled (SIL) 2-Amino-3-phenylbutanoic acidThe gold standard for accurate quantification in mass spectrometry.[3]

Protocol 3: Direct LC-MS/MS Quantification in Plasma

1. Reagents & Materials

  • 2-Amino-3-phenylbutanoic acid standard

  • Stable Isotope-Labeled 2-Amino-3-phenylbutanoic acid (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

2. Instrumentation

  • LC system (U)HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

3. Solution Preparation

  • Internal Standard Spiking Solution: Prepare a solution of the SIL-IS in 50:50 Acetonitrile:Water at a known concentration.

  • Mobile Phases: Prepare aqueous (A) and organic (B) mobile phases with appropriate additives (e.g., 0.1% formic acid).

4. Sample Preparation

  • To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of the internal standard spiking solution (this solution also acts as the protein precipitation agent).

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for injection.

5. LC-MS/MS Conditions

  • LC Separation: Use a HILIC column with a gradient starting at high organic content (e.g., 90% B) and ramping down to elute the polar compounds.

  • MS/MS Detection:

    • Optimize source parameters (e.g., capillary voltage, source temperature) for the analyte.

    • Determine the MRM transitions by infusing a standard solution. For 2-Amino-3-phenylbutanoic acid (MW 179.22), the precursor ion would be [M+H]⁺ at m/z 180.2. Fragment this ion to find a stable, specific product ion.

    • Set up MRM channels for both the analyte and the SIL-IS.

Method Validation: Ensuring Data Integrity

Regardless of the chosen method, a thorough validation is required to ensure the data is accurate, precise, and reliable.[18][19] The validation should assess the following parameters:

Validation ParameterAcceptance Criteria (Typical)Description
Specificity/Selectivity No interfering peaks at the analyte's retention time.Demonstrates that the signal is from the analyte and not from matrix components.
Linearity & Range Coefficient of determination (r²) > 0.99The concentration range over which the method is accurate and precise.[20]
Accuracy % Recovery within 85-115% (or 80-120% at LLOQ)Closeness of the measured value to the true value.[20]
Precision (%RSD) Repeatability (intra-day) < 15%; Intermediate (inter-day) < 15%The degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10; Accuracy & Precision within ±20%The lowest concentration that can be accurately and precisely quantified.[7][20]
Robustness No significant changes in results with small, deliberate variations in method parameters.Measures the method's capacity to remain unaffected by small variations.

Conclusion

The quantification of 2-Amino-3-phenylbutanoic acid can be successfully achieved using several analytical platforms.

  • HPLC with derivatization is a reliable and accessible method, well-suited for routine analysis where high sensitivity is not the primary concern.

  • GC-MS provides excellent chromatographic resolution and structural information but requires a mandatory, multi-step derivatization process that can be time-consuming.

  • LC-MS/MS stands out as the superior technique for research applications, particularly in complex biological matrices. Its high sensitivity, selectivity, and ability to analyze the compound without derivatization make it the most powerful and efficient choice for demanding quantitative assays.

The selection of the most appropriate method should be a strategic decision based on the specific analytical challenges, available instrumentation, and the ultimate goals of the research or development program.

References

Application Notes and Protocols: 2-Amino-3-phenylbutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Constrained Phenylalanine Analog with Unique Therapeutic Potential

2-Amino-3-phenylbutanoic acid, systematically known as β-methylphenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. As a derivative of the essential amino acid L-phenylalanine, its defining structural feature is a methyl group on the β-carbon of the side chain. This seemingly minor modification introduces a conformational constraint, restricting the rotation around the Cα-Cβ bond and thereby influencing the overall topology of peptides and peptidomimetics into which it is incorporated.[1] This constrained nature makes 2-Amino-3-phenylbutanoic acid a valuable building block for the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.

These application notes provide a comprehensive overview of the utility of 2-Amino-3-phenylbutanoic acid in medicinal chemistry, focusing on its role in the development of antibiotics and its application as a strategic tool in peptidomimetic drug design. Detailed protocols for its enzymatic synthesis and a general methodology for its incorporation into peptide-based drug candidates are also presented.

Core Applications in Medicinal Chemistry

The strategic incorporation of 2-Amino-3-phenylbutanoic acid into bioactive molecules offers several advantages in drug design and development.

A Key Component of Novel Antibiotics: The Case of Mannopeptimycin

The (2S,3S)-stereoisomer of β-methylphenylalanine is a crucial structural component of mannopeptimycin, a glycopeptide antibiotic with potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The presence of this non-proteinogenic amino acid is vital for the antibiotic's biological function.[3] Mannopeptimycins inhibit the bacterial cell wall biosynthesis by binding to the lipid II precursor, a mechanism distinct from that of other glycopeptide antibiotics like vancomycin.[4][5] This unique mode of action allows mannopeptimycins to be effective against vancomycin-resistant strains.[5]

The biosynthesis of (2S,3S)-β-methylphenylalanine in the mannopeptimycin pathway is a two-step enzymatic process, offering a blueprint for the biocatalytic production of this valuable chiral building block.[2]

A Tool for Peptidomimetic Design: Enhancing Stability and Selectivity

Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low bioavailability. The incorporation of conformationally restricted amino acids like 2-Amino-3-phenylbutanoic acid is a well-established strategy to overcome these limitations.[6] By reducing the conformational flexibility of the peptide backbone, this amino acid can lock the molecule into a bioactive conformation, leading to:

  • Increased Receptor Affinity and Selectivity: A more rigid structure can lead to a more precise fit with the target receptor, enhancing binding affinity and selectivity.

  • Enhanced Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, prolonging the half-life of the peptide drug in vivo.[1]

The choice of stereoisomer of 2-Amino-3-phenylbutanoic acid can be used to fine-tune the conformational properties of the resulting peptidomimetic, allowing for a rational approach to drug design.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (2S,3S)-β-Methylphenylalanine

This protocol is based on the biosynthetic pathway of mannopeptimycin and utilizes a methyltransferase (MppJ) and an aminotransferase (TyrB).[2]

Materials:

  • Phenylpyruvic acid

  • S-adenosyl methionine (SAM)

  • L-glutamate (or other suitable amino donor)

  • Purified MppJ enzyme

  • Purified TyrB enzyme (an aromatic amino acid aminotransferase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M HCl)

  • Analytical standards of (2S,3S)-β-methylphenylalanine

  • HPLC system with a chiral column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phenylpyruvic acid (e.g., 1 mM)

    • SAM (e.g., 1.2 mM)

    • MppJ enzyme (empirically determined optimal concentration)

    • Reaction buffer to the desired final volume.

  • Methylation Reaction: Incubate the mixture at the optimal temperature for MppJ (e.g., 30°C) for a sufficient duration (e.g., 1-2 hours) to allow for the methylation of phenylpyruvic acid to β-methyl phenylpyruvic acid.

  • Transamination Reaction: Add the following to the reaction mixture:

    • L-glutamate (e.g., 10 mM)

    • Pyridoxal 5'-phosphate (PLP) (cofactor for TyrB, e.g., 50 µM)

    • TyrB enzyme (empirically determined optimal concentration).

  • Incubation: Continue the incubation at the optimal temperature for TyrB (e.g., 37°C) for several hours (e.g., 4-6 hours) to facilitate the conversion of β-methyl phenylpyruvic acid to (2S,3S)-β-methylphenylalanine.

  • Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., 1 M HCl).

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

    • Analyze the supernatant by chiral HPLC to determine the concentration and enantiomeric purity of the synthesized (2S,3S)-β-methylphenylalanine, comparing the retention time to an authentic standard.

Causality Behind Experimental Choices:

  • The two-step, one-pot reaction mimics the natural biosynthetic pathway, providing a stereoselective route to the desired product.[2]

  • The use of enzymes allows for high stereospecificity, which is crucial for the biological activity of the final compound.

  • Chiral HPLC is essential to confirm the stereochemical outcome of the enzymatic reactions.

Protocol 2: General Workflow for Incorporation of 2-Amino-3-phenylbutanoic Acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for incorporating a protected 2-Amino-3-phenylbutanoic acid derivative into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected 2-Amino-3-phenylbutanoic acid (specific stereoisomer)

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected proteinogenic amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Solvents (DMF, DCM, diethyl ether)

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid to the resin using a coupling cocktail (e.g., Fmoc-amino acid, HBTU, HOBt, DIPEA in DMF).

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin to remove excess reagents.

  • Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Incorporation of 2-Amino-3-phenylbutanoic Acid:

    • Couple the Fmoc-protected 2-Amino-3-phenylbutanoic acid using the same procedure as for the standard amino acids. Double coupling may be necessary to ensure complete reaction due to potential steric hindrance.

  • Final Deprotection: Once the desired peptide sequence is assembled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Trustworthiness of the Protocol: This protocol is based on well-established and validated methods for solid-phase peptide synthesis. The use of standard reagents and procedures ensures reproducibility. The analytical steps (HPLC and mass spectrometry) provide a self-validating system to confirm the successful synthesis of the target peptide.

Data Presentation

Table 1: Antibacterial Activity of Mannopeptimycins

CompoundMIC (µg/mL) against MRSAMIC (µg/mL) against VRE
Mannopeptimycin ɛ2 - 44 - 32
Mannopeptimycin γ4 - 88 - 64
Mannopeptimycin δ4 - 88 - 64
Mannopeptimycin α>128>128
Mannopeptimycin β>128>128

Data synthesized from literature reports.[5][7]

Visualizations

Biosynthesis_of_beta_Methylphenylalanine cluster_enzymatic_synthesis Enzymatic Synthesis of (2S,3S)-β-Methylphenylalanine Phenylpyruvic_acid Phenylpyruvic Acid MppJ MppJ (Methyltransferase) Phenylpyruvic_acid->MppJ SAM S-adenosyl methionine (SAM) SAM->MppJ beta_Methyl_phenylpyruvic_acid β-Methyl Phenylpyruvic Acid MppJ->beta_Methyl_phenylpyruvic_acid Methylation SAH S-adenosyl homocysteine MppJ->SAH TyrB TyrB (Aminotransferase) beta_Methyl_phenylpyruvic_acid->TyrB L_Glutamate L-Glutamate L_Glutamate->TyrB beta_Methylphenylalanine (2S,3S)-β-Methylphenylalanine TyrB->beta_Methylphenylalanine Transamination alpha_Ketoglutarate α-Ketoglutarate TyrB->alpha_Ketoglutarate

Caption: Biosynthesis of (2S,3S)-β-Methylphenylalanine.

Peptidomimetic_Drug_Discovery_Workflow cluster_workflow Peptidomimetic Drug Discovery Workflow Start Lead Peptide Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Start->SAR_Studies Incorporate_Analog Incorporate 2-Amino-3-phenylbutanoic Acid (as a constrained analog) SAR_Studies->Incorporate_Analog Synthesis Solid-Phase Peptide Synthesis (SPPS) Incorporate_Analog->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Biological_Evaluation Biological Evaluation (in vitro & in vivo assays) Characterization->Biological_Evaluation Optimization Lead Optimization Biological_Evaluation->Optimization Optimization->SAR_Studies Iterative Design

Caption: Peptidomimetic Drug Discovery Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-canonical amino acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and obtain high-purity products.

Introduction

2-Amino-3-phenylbutanoic acid, a β-methylphenylalanine analogue, is a crucial building block in medicinal chemistry due to its ability to confer increased stability and bioactivity to peptides.[1] Its synthesis, however, can be challenging, often requiring careful control of stereochemistry and optimization of reaction conditions to achieve high yields. This guide will address common issues encountered during its synthesis via prevalent methods such as the Strecker synthesis, Bucherer-Bergs reaction, and reductive amination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Amino-3-phenylbutanoic acid.

I. Issues Related to the Strecker Synthesis and Bucherer-Bergs Reaction

The Strecker synthesis and the closely related Bucherer-Bergs reaction are classical methods for α-amino acid synthesis.[2] Both proceed through an α-aminonitrile intermediate, which is then hydrolyzed to the desired amino acid.

Question 1: My Strecker/Bucherer-Bergs reaction has a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in these reactions can stem from several factors, from incomplete imine formation to side reactions. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine/Iminium Ion Formation: The initial condensation of the ketone (propiophenone) with ammonia is a critical equilibrium-driven step.[2]

    • Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄), can be beneficial.[3] In the classic Strecker synthesis, using ammonium chloride (NH₄Cl) serves as both a source of ammonia and a mild acid to protonate the carbonyl, activating it for nucleophilic attack.[4]

  • Side Reactions: Polymerization of the starting materials or intermediates can be a significant issue, especially with prolonged reaction times.

    • Solution: Consider using ultrasonication, which has been shown to accelerate the Bucherer-Bergs reaction, shorten reaction times, and potentially reduce polymerization, leading to higher yields and simpler work-up.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reagent ratios play a crucial role.

    • Solution: For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is often recommended to balance reactivity and minimize side products.[5] Maintaining a pH of around 8-9 is also critical.[5] While aqueous or alcoholic solvents are common, for less reactive ketones, using solvents like acetamide or propylene glycol at elevated temperatures in a sealed vessel can significantly improve yields.[6]

  • Difficult Hydrolysis of the Intermediate: The hydrolysis of the intermediate hydantoin (in the Bucherer-Bergs reaction) or the α-aminonitrile (in the Strecker synthesis) to the final amino acid can be sluggish.

    • Solution: Strong acidic or basic conditions are typically required for hydrolysis. For hydantoins, heating with a strong base like sodium hydroxide, followed by acidification, is a common procedure. Ensure sufficient reaction time and temperature for complete conversion.

Question 2: I am observing significant amounts of byproducts in my Strecker reaction. What are they and how can I minimize them?

Answer:

The primary byproduct in a Strecker synthesis is often the corresponding α-hydroxy acid, formed from the cyanohydrin intermediate.

  • Cause: The cyanohydrin is formed by the addition of cyanide to the ketone. If the rate of imine formation is slow, the cyanohydrin can be the major product, which upon hydrolysis, yields the α-hydroxy acid.

  • Solution: To favor the formation of the α-aminonitrile, ensure a sufficient concentration of ammonia and conditions that promote imine formation (as discussed in the previous question). The use of ammonium cyanide (NH₄CN) or a mixture of an ammonium salt and an alkali metal cyanide helps to maintain a high concentration of both ammonia and cyanide ions.

II. Issues Related to Reductive Amination

Reductive amination is a powerful method for amine synthesis and can be adapted for the production of 2-Amino-3-phenylbutanoic acid.[7] It involves the reaction of a ketone with an amine source to form an imine in situ, which is then reduced to the amine.

Question 3: My reductive amination is giving a low yield of the desired amino acid. What are the key parameters to optimize?

Answer:

Low yields in reductive amination can be attributed to several factors related to imine formation, the choice of reducing agent, and reaction conditions.

  • Inefficient Imine Formation: Similar to the Strecker synthesis, the formation of the imine from propiophenone and the ammonia source is an equilibrium-limited step.

    • Solution: The removal of water is crucial. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves. Alternatively, using a Lewis acid catalyst like Ti(Oi-Pr)₄ can promote imine formation.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting ketone.

    • Solution:

      • Sodium cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that is effective under weakly acidic conditions, which also favor imine formation.

      • Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often used in solvents like dichloroethane (DCE).[8]

      • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni) is a greener alternative. However, this may also reduce the ketone, so careful optimization of conditions is necessary.

  • Suboptimal pH: The pH of the reaction is critical. It needs to be low enough to catalyze imine formation but not so low as to protonate the amine, rendering it non-nucleophilic.

    • Solution: A weakly acidic pH (typically 4-6) is generally optimal for reductive amination. This can be achieved using buffers or by adding a controlled amount of a weak acid like acetic acid.

Question 4: I am struggling with controlling the diastereoselectivity of my reductive amination. How can I improve the formation of the desired stereoisomer?

Answer:

Controlling diastereoselectivity is a common challenge in the synthesis of molecules with multiple stereocenters.

  • Chiral Auxiliaries: One of the most effective methods is to use a chiral amine as the nitrogen source. This forms a chiral imine intermediate, and the subsequent reduction is directed by the stereocenter of the auxiliary, leading to a diastereomeric mixture that can often be separated. The chiral auxiliary is then cleaved to yield the desired amino acid.

  • Catalyst-Controlled Diastereoselective Reduction: The use of chiral metal catalysts in combination with a reducing agent can achieve high diastereoselectivity. For instance, rhodium catalysts have been shown to be effective in the diastereoselective reductive amination of chiral ketones.[9]

  • Substrate Control: The inherent stereochemistry of a chiral ketone can direct the approach of the hydride, leading to a preference for one diastereomer. However, for an achiral starting material like propiophenone, this is not applicable unless a chiral center is introduced in a preceding step.

III. Purification and Stereoisomer Separation

Question 5: How can I effectively separate the diastereomers of 2-Amino-3-phenylbutanoic acid?

Answer:

The separation of diastereomers is a crucial step in obtaining a stereochemically pure product.

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility. This difference can be exploited for separation by fractional crystallization.

    • Procedure: Dissolve the diastereomeric mixture in a suitable solvent system at an elevated temperature to form a saturated solution. Slowly cool the solution to allow for the less soluble diastereomer to crystallize out. The choice of solvent is critical and often requires empirical screening.

    • Tip: If the amino acid diastereomers themselves do not crystallize well, they can be converted into diastereomeric salts by reacting them with a chiral resolving agent (a chiral acid or base). These salts often have significantly different solubilities, facilitating separation by crystallization.[10]

  • Chromatography:

    • Achiral Chromatography: Diastereomers can often be separated on standard silica gel columns, as they have different physical properties.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers and diastereomers.

      • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating amino acid derivatives.[11] Ligand-exchange chromatography, using a CSP with a chiral ligand complexed to a metal ion (e.g., copper), is also a highly effective method for resolving underivatized amino acids.[12]

      • Method Development: Optimization of the mobile phase (e.g., hexane/isopropanol for normal phase or aqueous buffers with organic modifiers for reversed-phase) is crucial for achieving good separation.[13]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 2-Amino-3-phenylbutanoic acid?

A1: The most common starting material is propiophenone (1-phenyl-1-propanone). This ketone provides the necessary carbon skeleton for the final product.

Q2: Are there any biocatalytic methods for synthesizing 2-Amino-3-phenylbutanoic acid?

A2: Yes, biocatalysis is an emerging and powerful tool for asymmetric amino acid synthesis. Enzymes like transaminases can be used in a dynamic kinetic resolution process to produce β-branched aromatic amino acids with high diastereo- and enantioselectivity.[1] This approach offers the advantages of mild reaction conditions and high stereocontrol.

Q3: How can I confirm the stereochemistry of my final product?

A3: The stereochemistry can be determined using several analytical techniques:

  • X-ray Crystallography: This provides an unambiguous determination of the absolute configuration if a suitable single crystal can be obtained.

  • Chiral HPLC: By comparing the retention time of your product with that of authentic standards of known stereochemistry.

  • NMR Spectroscopy: While not always straightforward for determining absolute configuration, NMR can be used to determine the relative stereochemistry (i.e., syn vs. anti diastereomers) by analyzing coupling constants and through NOE (Nuclear Overhauser Effect) experiments.

Q4: What are the safety precautions I should take when working with cyanides in the Strecker or Bucherer-Bergs synthesis?

A4: Cyanides are highly toxic.[3] All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is crucial to avoid acidification of cyanide solutions, as this will generate highly toxic hydrogen cyanide gas. A basic solution (e.g., a bleach solution) should be kept on hand to quench any cyanide spills.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventsKey AdvantagesKey Disadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolMild and selective for imines.Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, selective, and non-toxic byproducts.Moisture sensitive.
Catalytic Hydrogenation (H₂/Pd/C, Raney Ni) Methanol, Ethanol, Ethyl AcetateGreen, high atom economy.May also reduce the ketone; requires specialized equipment.

Experimental Protocols

Protocol 1: Strecker Synthesis of 2-Amino-3-phenylbutanoic acid (Racemic Mixture)

Materials:

  • Propiophenone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia solution (aqueous)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • α-Aminonitrile Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1 equivalent) in ethanol.

    • Add a solution of ammonium chloride (1.5 equivalents) and potassium cyanide (1.5 equivalents) in aqueous ammonia.

    • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis:

    • After the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid to the reaction mixture in a fume hood.

    • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.

    • Cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Neutralize the reaction mixture with a solution of sodium hydroxide to the isoelectric point of the amino acid (typically around pH 6).

    • The amino acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain racemic 2-Amino-3-phenylbutanoic acid.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in Amino Acid Synthesis

TroubleshootingWorkflow start Low Yield Observed check_reaction Check Reaction Setup & Reagents start->check_reaction check_conditions Review Reaction Conditions check_reaction->check_conditions check_workup Analyze Work-up & Purification check_conditions->check_workup optimize Systematic Optimization check_workup->optimize Vary Temperature Vary Temperature optimize->Vary Temperature Change Solvent Change Solvent optimize->Change Solvent Adjust Reagent Stoichiometry Adjust Reagent Stoichiometry optimize->Adjust Reagent Stoichiometry Modify pH Modify pH optimize->Modify pH success Improved Yield Vary Temperature->success Change Solvent->success Adjust Reagent Stoichiometry->success Modify pH->success

Caption: A step-by-step workflow for troubleshooting low yield.

Diagram 2: Decision Tree for Diastereomer Separation

DiastereomerSeparation start Diastereomeric Mixture is_crystalline Is the mixture crystalline? start->is_crystalline chromatography Use Chromatography start->chromatography fractional_crystallization Attempt Fractional Crystallization is_crystalline->fractional_crystallization Yes derivatize Derivatize with Chiral Resolving Agent is_crystalline->derivatize No pure_diastereomer Pure Diastereomer fractional_crystallization->pure_diastereomer derivatize->fractional_crystallization chromatography->pure_diastereomer

References

Technical Support Center: Preventing Racemization During 2-Amino-3-phenylbutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of racemization during reactions involving 2-Amino-3-phenylbutanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical integrity issues in their experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maintain the desired chirality of your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding racemization in the context of 2-Amino-3-phenylbutanoic acid reactions.

Q1: What is racemization and why is it a significant problem in reactions with 2-Amino-3-phenylbutanoic acid?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] In the context of 2-Amino-3-phenylbutanoic acid, which possesses a chiral center at the α-carbon, racemization leads to the formation of its D- and L-isomers. This is particularly problematic in drug development, as different enantiomers can have vastly different pharmacological effects, with one being therapeutic and the other inactive or even harmful.[2][3]

Q2: What are the primary chemical mechanisms that lead to racemization of 2-Amino-3-phenylbutanoic acid during a reaction?

A2: The two predominant mechanisms for racemization during reactions like peptide coupling are:

  • Direct Enolization/Carbanion Formation: A base can directly abstract the proton from the α-carbon of the amino acid.[4] This forms a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers.[4][5]

  • Oxazolone (Azlactone) Formation: This is a very common pathway, especially during the activation of the carboxylic acid group for amide bond formation.[3][6] The activated N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of the oxazolone is highly acidic and easily removed by a base, leading to a resonance-stabilized, achiral intermediate.[7][8] Ring-opening of this intermediate by a nucleophile (like an amine) can then produce both enantiomers of the desired product.[6]

Q3: Which reaction conditions are most likely to promote racemization?

A3: Several factors can increase the likelihood of racemization:

  • Strong Bases: The presence of strong or sterically unhindered bases (e.g., triethylamine) can accelerate the abstraction of the α-proton.[9][10]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for racemization to occur at a faster rate.[9][11]

  • Polar Solvents: Polar solvents can stabilize the charged intermediates involved in racemization pathways.[12]

  • Prolonged Reaction Times: Longer exposure to conditions that promote racemization increases the extent of epimerization.[9]

  • Certain Coupling Reagents: Some coupling reagents, particularly carbodiimides used without additives, are more prone to inducing racemization.[13][14]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Guide 1: Racemization during Peptide Coupling Reactions

Issue: You are performing a peptide coupling reaction with N-protected 2-Amino-3-phenylbutanoic acid and observe significant racemization in your product.

Causality and Troubleshooting Steps:
Potential Cause Scientific Explanation Recommended Solution
Inappropriate Coupling Reagent Carbodiimide reagents like DCC or DIC, when used alone, can form highly reactive O-acylisourea intermediates that are prone to forming oxazolones, a key intermediate in racemization.[6]Primary Recommendation: Utilize uronium/aminium or phosphonium-based coupling reagents such as HBTU, HATU, or PyBOP.[9][14] These reagents are known for their high efficiency and lower racemization potential.[15] Alternative: If using a carbodiimide, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][16] These additives react with the activated acid to form active esters that are less prone to racemization.[17]
Choice and Amount of Base Strong bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can readily abstract the α-proton, leading to racemization.[10]Use a sterically hindered or weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred as they are less likely to cause proton abstraction.[9] Use the minimum stoichiometric amount of base necessary to neutralize salts and facilitate the reaction.
Prolonged Activation Time Allowing the carboxylic acid to remain in its activated state for an extended period before the amine is introduced provides more opportunity for oxazolone formation and subsequent racemization.[9]In Situ Activation: Add the coupling reagent to a mixture of the N-protected 2-Amino-3-phenylbutanoic acid, the amine component, and the base. This ensures that the activated species is consumed as it is formed. Minimized Pre-activation: If pre-activation is required, keep the time to an absolute minimum (typically a few minutes) before adding the amine.
Elevated Reaction Temperature Higher temperatures increase the rate of all chemical reactions, including the pathways that lead to racemization.[11]Conduct the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.[9]
Solvent Polarity Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediates in the racemization pathway, thereby accelerating the process.Whenever possible, use less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). Water, in some cases, has been shown to suppress racemization under alkaline conditions.[12]
Guide 2: Racemization during Esterification or Thioesterification

Issue: You are preparing an ester or thioester of N-protected 2-Amino-3-phenylbutanoic acid and are detecting the presence of the undesired enantiomer.

Causality and Troubleshooting Steps:
Potential Cause Scientific Explanation Recommended Solution
Base-Catalyzed Racemization of the Product Active esters and thioesters are susceptible to base-catalyzed racemization. The electron-withdrawing nature of the ester or thioester group increases the acidity of the α-proton, making it easier for a base to abstract it.[7][18]Careful Base Selection: Use a non-nucleophilic, sterically hindered base for the reaction, and use it in stoichiometric amounts. Work-up Procedure: During the work-up, neutralize any excess base promptly with a mild acid (e.g., dilute citric acid or ammonium chloride solution) to prevent prolonged exposure of the product to basic conditions.
Reaction Conditions for Esterification Certain esterification methods, particularly those requiring harsh conditions (e.g., strong acid catalysis at high temperatures), can induce racemization.[2][19]Milder Esterification Methods: Employ milder esterification procedures. For example, using DCC/DMAP (with only a catalytic amount of DMAP) at low temperatures is a common method.[13] Alternatively, reactions with alkyl halides under mildly basic conditions can be effective.

III. Experimental Protocols & Methodologies

Protocol 1: A Standardized Method for Determining Enantiomeric Excess (% ee)

The determination of enantiomeric excess is crucial for validating the success of your stereoselective reactions. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[20]

Materials:
  • Sample: Your reaction mixture or purified product containing 2-Amino-3-phenylbutanoic acid derivatives.

  • Chiral Column: A suitable chiral stationary phase (CSP) column. For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., teicoplanin) are often effective.[20]

  • Mobile Phase: A mixture of solvents such as water, methanol, and a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape. A typical starting point is 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v).[20]

  • HPLC System: An HPLC system equipped with a UV detector.

Procedure:
  • Sample Preparation: Dissolve a small amount of your sample (approximately 0.5-1.0 mg/mL) in the mobile phase.[20] Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (if necessary): If you are analyzing a new compound, you may need to optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the chiral column.

  • Data Acquisition: Run the HPLC method and record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

  • Data Analysis:

    • Integrate the peak areas for both the D- and L-enantiomers (AreaD and AreaL).

    • Calculate the enantiomeric excess using the following formula: % ee = [|AreaL - AreaD| / (AreaL + AreaD)] x 100

Protocol 2: A Low-Racemization Peptide Coupling Procedure

This protocol provides a general procedure for peptide coupling that minimizes the risk of racemization.

Materials:
  • N-protected 2-Amino-3-phenylbutanoic acid (1 equivalent)

  • Amine component (1 equivalent)

  • Coupling reagent (e.g., HBTU) (0.95 equivalents)

  • Additive (e.g., HOBt) (1 equivalent)

  • Base (e.g., NMM) (2 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:
  • In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 2-Amino-3-phenylbutanoic acid, the amine component, and HOBt in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the N-methylmorpholine (NMM) to the reaction mixture and stir for a few minutes.

  • Add the HBTU to the cooled solution in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, proceed with your standard work-up and purification procedures.

IV. Visualizations

Diagram 1: The Oxazolone Mechanism of Racemization

G cluster_0 Racemization via Oxazolone Intermediate A N-Protected Amino Acid (Chiral) B Activated Intermediate (e.g., O-Acylisourea) A->B Activation (Coupling Reagent) C Oxazolone (Planar, Achiral Intermediate) B->C Intramolecular Cyclization D Resonance-Stabilized Anion (Achiral) C->D Base abstracts α-proton E Racemic Product (D/L Mixture) C->E Nucleophilic Attack (e.g., Amine) D->C Reprotonation

Caption: The oxazolone pathway is a major cause of racemization.

Diagram 2: Decision-Making Workflow for Minimizing Racemization

G start Start: Peptide Coupling reagent Choose Coupling Reagent start->reagent base Select Base reagent->base Uronium/Phosphonium (HBTU, PyBOP) reagent->base Carbodiimide (DCC/DIC + Additive) temp Set Reaction Temperature base->temp Weak/Hindered (NMM, Collidine) base->temp Strong Base (TEA, DIEA) - AVOID protocol Choose Protocol temp->protocol Low Temp (0°C -> RT) temp->protocol High Temp - AVOID run Run Reaction & Monitor protocol->run In Situ Activation protocol->run Pre-activation (minimize time) end Analyze % ee run->end

Caption: A workflow for selecting optimal reaction conditions.

V. References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275–4281. Retrieved from [Link]

  • ResearchGate. (n.d.). L, D- racemization reaction of amino acids (A- Acid-catalyzed...). ResearchGate. Retrieved from [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(10), 3409–3416. Retrieved from [Link]

  • Lee, J. T., & Lee, Y. S. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances, 11(60), 38165-38169. Retrieved from [Link]

  • ResearchGate. (n.d.). Base catalyzed racemization of amino acid derivatives. ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. ResearchGate. Retrieved from [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-80. Retrieved from [Link]

  • Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1, (12), 1431-1434. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate[10]. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. Retrieved from [Link]

  • Friedman, M. (1999). The influence of extrusion on loss and racemization of amino acids. Journal of agricultural and food chemistry, 47(9), 3490-3498. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. ResearchGate. Retrieved from [Link]

  • Gomez-Peralta, C., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. Retrieved from [Link]

  • Mario, T., et al. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 886(1-2), 163-173. Retrieved from [Link]

Sources

Side-product formation in the synthesis of 2-Amino-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during the synthesis of this important amino acid derivative. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter in your experiments.

Section 1: Troubleshooting the Bucherer-Bergs/Hydantoin Hydrolysis Pathway

The synthesis of 2-Amino-3-phenylbutanoic acid often proceeds via the Bucherer-Bergs reaction of propiophenone to form 5-ethyl-5-phenylhydantoin, followed by hydrolysis. This section addresses common issues in this two-step process.

FAQ 1: Low Yield of 5-ethyl-5-phenylhydantoin in the Bucherer-Bergs Reaction

Question: I am experiencing a low yield of the 5-ethyl-5-phenylhydantoin intermediate when reacting propiophenone with potassium cyanide and ammonium carbonate. What are the likely causes and how can I optimize the reaction?

Answer:

A low yield in the Bucherer-Bergs reaction can often be attributed to suboptimal reaction conditions and the formation of side-products. The primary factors to consider are reagent stoichiometry, pH, and temperature.

Causality and Troubleshooting:

  • Improper Reagent Ratios: An excess or deficit of cyanide or ammonium carbonate can lead to the formation of unwanted byproducts. An excess of cyanide, for instance, can lead to the formation of cyanohydrin as a stable byproduct, while insufficient cyanide will result in unreacted propiophenone.

  • pH Control is Critical: The reaction is sensitive to pH. A pH in the range of 8-9 is generally optimal. If the pH is too low, the concentration of the free cyanide nucleophile decreases, slowing down the desired reaction. Conversely, a pH that is too high can promote the self-condensation of propiophenone.

  • Temperature Management: While the reaction requires heating to proceed at a reasonable rate, excessive temperatures can lead to the decomposition of reagents and the formation of degradation products. A temperature range of 60-80°C is typically recommended.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: A common starting point is a molar ratio of 1:2:2 for propiophenone:potassium cyanide:ammonium carbonate.

  • Monitor and Adjust pH: Before heating, ensure the pH of the reaction mixture is within the 8-9 range. Ammonium carbonate acts as a buffer, but adjustments may be necessary.

  • Controlled Heating: Use a temperature-controlled oil bath or heating mantle to maintain a stable reaction temperature.

  • Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating.

ParameterRecommended RangePotential Issue if Deviated
Molar Ratio (Propiophenone:KCN:(NH₄)₂CO₃)1:2:2Low yield, side-product formation
pH8-9Incomplete reaction, ketone self-condensation
Temperature60-80°CDecomposition, byproduct formation

Diagram of the Bucherer-Bergs Reaction Troubleshooting Flow:

Bucherer_Bergs_Troubleshooting start Low Yield of Hydantoin check_ratio Verify Reagent Ratios (1:2:2) start->check_ratio check_pH Monitor and Adjust pH (8-9) check_ratio->check_pH check_temp Control Temperature (60-80°C) check_pH->check_temp monitor_rxn Monitor Reaction Progress (TLC/HPLC) check_temp->monitor_rxn end Optimized Yield monitor_rxn->end

Caption: Troubleshooting workflow for low hydantoin yield.

FAQ 2: Incomplete Hydrolysis of 5-ethyl-5-phenylhydantoin

Question: During the hydrolysis of 5-ethyl-5-phenylhydantoin to 2-Amino-3-phenylbutanoic acid, I am observing significant amounts of unreacted starting material and an intermediate byproduct. How can I drive the reaction to completion?

Answer:

The hydrolysis of the hydantoin ring is a two-step process that requires harsh conditions (strong base or acid and high temperatures) to proceed to completion. Incomplete hydrolysis is a common issue, often resulting in the accumulation of the N-carbamoylamino acid intermediate.

Mechanism of Incomplete Hydrolysis:

The hydrolysis proceeds through the initial opening of the hydantoin ring to form the more stable N-carbamoylamino acid. The subsequent hydrolysis of the carbamoyl group to the desired amino acid is often the rate-limiting step and requires more forcing conditions.

Troubleshooting Protocol:

  • Increase Reaction Time and/or Temperature: For alkaline hydrolysis, refluxing in a strong base like 6M NaOH for an extended period (24-48 hours) is often necessary.

  • Use of Co-solvents: The solubility of the hydantoin can be a limiting factor. The addition of a co-solvent like ethanol can improve solubility and reaction rates.

  • Acidic Hydrolysis as an Alternative: If alkaline hydrolysis is not effective, acidic hydrolysis with a strong acid like 6M HCl at reflux can be employed.

  • Monitoring the Reaction: Use HPLC to monitor the disappearance of the hydantoin and the N-carbamoylamino acid intermediate to confirm the reaction has gone to completion before workup.

Hydrolysis ConditionRecommendationRationale
Reaction Time24-48 hoursEnsures complete hydrolysis of the stable intermediate.
TemperatureRefluxProvides sufficient energy to overcome the activation barrier.
Base/Acid Concentration6M NaOH or 6M HClStrong conditions are required for the second hydrolysis step.

Diagram of the Hydantoin Hydrolysis Pathway and Troubleshooting:

Hydantoin_Hydrolysis hydantoin 5-ethyl-5-phenylhydantoin intermediate N-carbamoylamino acid hydantoin->intermediate Step 1: Ring Opening amino_acid 2-Amino-3-phenylbutanoic acid intermediate->amino_acid Step 2: Carbamoyl Cleavage incomplete Incomplete Hydrolysis intermediate->incomplete troubleshooting Troubleshooting: - Increase reaction time/temp - Use co-solvents - Consider acidic hydrolysis incomplete->troubleshooting Strecker_Side_Reactions propiophenone Propiophenone imine Imine Intermediate propiophenone->imine + NH₃ hydroxynitrile α-Hydroxynitrile (Side-Product) propiophenone->hydroxynitrile + HCN condensation Self-Condensation Products (Side-Product) propiophenone->condensation Base aminonitrile α-Aminonitrile imine->aminonitrile + HCN amino_acid Desired Amino Acid aminonitrile->amino_acid Hydrolysis

Caption: Competing reaction pathways in the Strecker synthesis.

Section 3: Stereochemical Control and Purification

FAQ 4: Poor Diastereoselectivity in the Synthesis of 2-Amino-3-phenylbutanoic Acid

Question: My synthesis is producing a mixture of diastereomers of 2-Amino-3-phenylbutanoic acid. How can I improve the stereoselectivity of the reaction?

Answer:

The synthesis of 2-Amino-3-phenylbutanoic acid, which has two chiral centers, will generally produce a mixture of diastereomers unless stereocontrol is actively employed. The relative stereochemistry (syn or anti) can be influenced by the reaction conditions and the synthetic route.

Strategies for Stereocontrol:

  • Substrate Control: The stereochemistry of the starting material can direct the formation of a specific diastereomer. For instance, using a chiral auxiliary can bias the approach of the nucleophile.

  • Reagent Control: The use of chiral reagents or catalysts can favor the formation of one diastereomer over the other. For example, in some reductions of related keto-esters, the choice of catalyst can lead to high diastereoselectivity.

  • Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the thermodynamically or kinetically preferred diastereomer. This often involves adjusting the reaction temperature and time.

Purification of Diastereomers:

If a mixture of diastereomers is formed, they can often be separated by:

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility, which can be exploited for separation by crystallization from a suitable solvent system.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel can be effective for separating diastereomers. The choice of eluent is critical for achieving good separation.

TechniquePrincipleApplication
Fractional CrystallizationDifferences in solubility of diastereomersLarge-scale separation
Chromatography (HPLC, Column)Differences in polarity and interaction with stationary phaseAnalytical and preparative scale separation

Section 4: Analytical Characterization of Impurities

FAQ 5: How do I identify the common side-products in my reaction mixture?

Question: I have unexpected peaks in my HPLC and NMR spectra. How can I identify if these are the common side-products mentioned?

Answer:

Identifying impurities requires a combination of analytical techniques. Here are some general guidelines for identifying the common side-products in the synthesis of 2-Amino-3-phenylbutanoic acid.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Unreacted Propiophenone: Will be less polar and have a shorter retention time on a reverse-phase column compared to the amino acid product.

    • Hydantoin Intermediate: Will be more polar than propiophenone but generally less polar than the final amino acid.

    • N-carbamoylamino acid Intermediate: Will have a polarity between the hydantoin and the final amino acid.

    • Diastereomers: May be separable with a high-resolution column and optimized mobile phase. Chiral HPLC is necessary to separate enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Propiophenone: Look for the characteristic signals of the ethyl group (a triplet and a quartet) and the aromatic protons, along with the absence of the α-proton of the amino acid.

    • Hydantoin Intermediate: The presence of two NH protons in the 1H NMR spectrum (which may be broad and exchangeable with D₂O) and two carbonyl signals in the ¹³C NMR spectrum are indicative of the hydantoin ring.

    • N-carbamoylamino acid Intermediate: Will show signals for the amino acid backbone as well as the carbamoyl group (an additional NH₂ signal in the ¹H NMR and a carbonyl signal in the ¹³C NMR).

  • Mass Spectrometry (MS): Can be used to determine the molecular weight of the impurities, which can help in their identification.

By combining these techniques, you can build a comprehensive picture of the components in your reaction mixture and effectively troubleshoot your synthesis.

References

  • Yasuno, Y., Shunsuke, Y., Karita, Y., et al. (2022). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2). Available at: [Link]

  • Lee, K., et al. (2008). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. Bulletin of the Korean Chemical Society, 29(1), 149-152. Available at: [Link]

  • Master Organic Chemistry. (2023). Strecker Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Available at: [Link]

  • Munday, S. D., et al. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Journal of the Chemical Society, Perkin Transactions 2, (7), 840-845. Available at: [Link]

  • Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Maguire, J. H., et al. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(6), 595-598. Available at: [Link]

  • Aguiar, R. M., et al. (2021). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Organic & Biomolecular Chemistry, 19(4), 849-856. Available at: [Link]

Technical Support Center: Optimization of Mobile Phase for Chiral Separation of Phenylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of phenylbutanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods. Here, we address common challenges through a structured question-and-answer format, grounding our advice in established scientific principles to ensure you can achieve robust and reproducible enantiomeric separations.

Section 1: Foundational FAQs

This section covers essential concepts that form the basis of a successful chiral separation strategy for acidic compounds like phenylbutanoic acid.

Q1: What is the most effective starting point for developing a chiral separation method for phenylbutanoic acid?

A: The most effective strategy begins with selecting an appropriate Chiral Stationary Phase (CSP). For carboxylic acids like phenylbutanoic acid, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly recommended due to their broad applicability and proven success in resolving a wide range of acidic and neutral compounds.[1][2][3] A common starting point is to screen columns like Chiralpak® AD or Chiralcel® OD under normal phase conditions.[4][5] The initial mobile phase is typically a simple mixture of a non-polar solvent and an alcohol modifier, such as n-hexane and isopropanol (e.g., 90:10 v/v).[4] Because phenylbutanoic acid is acidic, incorporating a small amount of an acidic additive, like 0.1% Trifluoroacetic Acid (TFA), into the mobile phase from the outset is crucial to obtaining good peak shape.[4][6][7]

Q2: Why are acidic additives like Trifluoroacetic Acid (TFA) so critical for separating phenylbutanoic acid isomers?

A: Acidic additives are essential for two primary reasons: improving peak shape and enhancing enantioselectivity.

  • Peak Shape Improvement : Phenylbutanoic acid possesses a carboxylic acid group. Without an acidic additive, this group can interact with residual active sites on the silica support of the stationary phase through strong, undesirable secondary mechanisms.[8] This leads to significant peak tailing. Adding a strong acid like TFA to the mobile phase suppresses the ionization of the analyte's carboxylic acid group.[7][9] This ensures that the analyte interacts with the CSP's chiral selectors in a consistent, non-ionized state, minimizing secondary interactions and resulting in sharp, symmetrical peaks.[7]

  • Enhanced Selectivity : By controlling the ionization state, the additive promotes a uniform interaction mechanism between the analyte and the CSP. The primary interactions responsible for chiral recognition on polysaccharide phases—such as hydrogen bonding, π-π interactions, and steric inclusion into the chiral polymer grooves—can occur more effectively, often leading to improved separation between the enantiomers.[2][10][11]

Q3: What are the typical mobile phase systems used for this separation, and what are their advantages?

A: Three primary mobile phase systems are used for chiral separations on polysaccharide CSPs: Normal Phase, Polar Organic, and Reversed-Phase.

  • Normal Phase (NP) : This is the most common and often most successful mode. It consists of a non-polar alkane (e.g., n-hexane, heptane) and a polar alcohol modifier (e.g., isopropanol, ethanol).[4]

    • Advantages : NP mode often provides the highest selectivity and resolution for many compounds. It allows for fine-tuning of retention and selectivity by adjusting the percentage and type of alcohol modifier.[12]

  • Polar Organic (PO) : This mode uses polar organic solvents like pure methanol, ethanol, or acetonitrile.

    • Advantages : It can be useful when the analyte has poor solubility in hexane-based mobile phases.[13]

  • Reversed-Phase (RP) : This mode uses aqueous buffers (e.g., ammonium bicarbonate, ammonium acetate) mixed with an organic modifier like acetonitrile or methanol.[14]

    • Advantages : RP is highly compatible with mass spectrometry (MS) detection and is suitable for polar analytes or complex sample matrices like plasma.[14]

For initial method development for phenylbutanoic acid, the Normal Phase mode is the recommended starting point due to its high probability of success.[4]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific experimental problems you may encounter.

Issue 1: Complete Co-elution (No Separation)

Q: My R- and S-phenylbutanoic acid enantiomers are eluting as a single peak. What should I check first?

A: Co-elution indicates a lack of chiral recognition under the current conditions. The issue typically lies with the mobile phase composition or the choice of CSP.

Troubleshooting Steps:

  • Verify Additive Presence : First, confirm that an acidic additive (e.g., 0.1% TFA or acetic acid) is present in your mobile phase. For acidic analytes, its absence is a common cause of separation failure.[4][6]

  • Change the Alcohol Modifier : The type of alcohol used as a modifier can dramatically influence selectivity.[12][15] Alcohols interact with the polysaccharide stationary phase, altering the conformation of the chiral grooves where recognition occurs.[12][16] If you are using isopropanol, switch to ethanol, or vice versa. Ethanol, being less sterically hindered, can sometimes provide different and superior selectivity.[4][15]

  • Adjust Modifier Percentage : Drastically change the alcohol percentage. If you started at 10%, try 20% and then 5%. A higher alcohol content will decrease retention time, while a lower content will increase it, potentially allowing for better interaction with the CSP.

  • Screen a Different CSP : If mobile phase adjustments fail, the chosen CSP may not be suitable. Polysaccharide CSPs have complementary selectivities. If you are using an amylose-based column (e.g., Chiralpak AD-H), switch to a cellulose-based column (e.g., Chiralcel OD-H), or vice versa.[5]

Issue 2: Poor Resolution (Rs < 1.5)

Q: I can see two peaks, but they are not baseline-resolved. How can I improve the resolution?

A: Poor resolution means that selectivity (α) and/or efficiency (N) are insufficient. Mobile phase optimization is key to improving this.

Troubleshooting Steps:

  • Fine-Tune the Alcohol Modifier Concentration : Make small, systematic adjustments to the alcohol percentage. Decrease the concentration in 2% increments (e.g., from 10% to 8%, then 6%). This increases retention time and often enhances the subtle interactions required for chiral recognition, thereby improving the separation factor (α).[17]

  • Optimize Column Temperature : Temperature is a critical but often overlooked parameter. Lowering the column temperature (e.g., from 25°C to 15°C) generally enhances the weaker bonding forces (like hydrogen bonds and dipole-dipole interactions) responsible for chiral differentiation, leading to better resolution.[4][17] However, the effect is compound-dependent, so testing a higher temperature (e.g., 40°C) is also worthwhile, as it can improve peak efficiency.[17]

  • Reduce the Flow Rate : Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency by allowing more time for the analyte to equilibrate between the mobile and stationary phases. This often leads to sharper peaks and better resolution, albeit with longer run times.

  • Check Additive Concentration : While 0.1% is a good starting point, the optimal concentration of TFA can vary. Try adjusting it to 0.05% or 0.2%. Too much or too little can sometimes negatively impact selectivity.

Issue 3: Peak Tailing or Asymmetry

Q: My peaks for phenylbutanoic acid are broad and tailing. What is causing this and how do I fix it?

A: Peak tailing for an acidic analyte is almost always caused by undesirable secondary interactions with the stationary phase or column hardware.[8]

Troubleshooting Steps:

  • Ensure Sufficient Acidic Additive : The most common cause is an insufficient concentration of the acidic additive. The purpose of the TFA or acetic acid is to protonate the analyte fully, preventing it from interacting with any basic sites on the silica surface.[7][9] Ensure your additive concentration is at least 0.1%.

  • Check for Column Contamination : If the column has been used with basic compounds previously, residual contaminants can interact with your acidic analyte. Flush the column according to the manufacturer's instructions. For immobilized polysaccharide columns, stronger solvents like DMF or THF can be used for cleaning.[18]

  • Rule Out Column Overload : Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, reduce your sample concentration.[17]

  • Verify Column Health : A damaged column, particularly at the inlet frit, can cause poor peak shape.[18][19] This can be diagnosed by a sudden drop in efficiency. Reversing the column for a short flush (if permitted by the manufacturer) can sometimes dislodge particulates from the inlet frit.[18]

Issue 4: Excessively Long or Short Retention Times

Q: How do I adjust the retention time of my enantiomers without losing the separation?

A: Retention time in normal phase chromatography is primarily controlled by the strength (polarity) of the mobile phase, which is determined by the percentage of the alcohol modifier.

To Decrease Long Retention Times:

  • Increase the Alcohol Percentage : Increase the concentration of isopropanol or ethanol in the mobile phase. A stronger mobile phase will elute the analyte faster. Make adjustments in 5% increments initially (e.g., from 10% to 15%) and then fine-tune. Be aware that this may reduce resolution, so a balance must be found.[11]

To Increase Short Retention Times (and potentially improve resolution):

  • Decrease the Alcohol Percentage : Reduce the concentration of the alcohol modifier. A weaker mobile phase will increase the analyte's interaction with the stationary phase, leading to longer retention. This is a common strategy to improve poor resolution.[17]

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase Screening Workflow

This protocol outlines a structured approach to initial method development for phenylbutanoic acid on a polysaccharide CSP (e.g., Chiralpak AD-H).

  • Column : Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Initial Mobile Phase Screening :

    • Condition A : n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)

    • Condition B : n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v)

  • Flow Rate : 1.0 mL/min

  • Temperature : 25°C

  • Detection : UV at 210 nm

  • Procedure : a. Equilibrate the column with Condition A for at least 30 minutes. b. Inject the phenylbutanoic acid standard. c. Evaluate the chromatogram for retention, selectivity, and resolution. d. Flush the column with 100% Isopropanol for 30 minutes when switching mobile phases. e. Equilibrate the column with Condition B for 30 minutes. f. Inject the standard and evaluate the chromatogram.

  • Analysis : Compare the results from both conditions. The condition providing the best initial separation (even if not baseline) is selected for optimization.

Data Tables

Table 1: Illustrative Effect of Alcohol Modifier on Phenylbutanoic Acid Separation

Mobile Phase (Hexane/Alcohol/TFA, 85:15:0.1)Alcohol ModifierRetention Time (k1)Selectivity (α)Resolution (Rs)
Condition 1Isopropanol5.21.151.4
Condition 2Ethanol4.81.252.1

This table illustrates a typical outcome where ethanol may offer different selectivity compared to isopropanol, a phenomenon attributed to its different interaction with the CSP's chiral structure.[12][15]

Table 2: Illustrative Impact of Additive (TFA) Concentration on Peak Shape

TFA Concentration (%)Peak Asymmetry (As)Comments
0.03.5Severe tailing, unacceptable for quantification.
0.11.1Symmetrical, sharp peak. Ideal for analysis.
0.51.0Symmetrical peak, but may alter selectivity.

This table demonstrates the critical role of the acidic additive in achieving good peak symmetry for acidic analytes.[7][9]

Section 4: Visual Guides

Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization Start Start: Phenylbutanoic Acid Separation Screen_CSP Step 1: Screen CSPs (e.g., Amylose vs. Cellulose) Mobile Phase: Hex/IPA/TFA (90:10:0.1) Start->Screen_CSP Eval1 Separation Observed? Screen_CSP->Eval1 Screen_Alcohol Step 2: Change Alcohol (IPA -> EtOH or vice versa) Eval1->Screen_Alcohol No Optimize Step 3: Optimize Conditions Eval1->Optimize Yes Eval2 Separation Observed? Screen_Alcohol->Eval2 Eval2->Optimize Yes Fail Consult Specialist/ Try Different Mode (RP/PO) Eval2->Fail No Fine_Tune Fine-Tune Alcohol % (± 2% increments) Optimize->Fine_Tune Optimize_Temp Optimize Temperature (15°C, 25°C, 40°C) Fine_Tune->Optimize_Temp Optimize_Flow Optimize Flow Rate (0.5 - 1.0 mL/min) Optimize_Temp->Optimize_Flow Final Final Method Optimize_Flow->Final

Caption: A systematic workflow for chiral method development.

Troubleshooting Decision Tree for Poor Resolution

Troubleshooting_Resolution Start Problem: Poor Resolution (Rs < 1.5) Step1 Decrease Alcohol % in 2% increments Start->Step1 Eval1 Resolution Improved? Step1->Eval1 Step2 Lower Column Temperature to 15°C Eval1->Step2 No Success Method Optimized Eval1->Success Yes Eval2 Resolution Improved? Step2->Eval2 Step3 Decrease Flow Rate to 0.5 mL/min Eval2->Step3 No Eval2->Success Yes Eval3 Resolution Improved? Step3->Eval3 Eval3->Success Yes Fail Re-evaluate CSP/ Alcohol Choice Eval3->Fail No

Caption: Decision tree for resolving partially separated peaks.

References

  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

  • Chiral Technologies. Enantiomer separation of acidic compounds.

  • Benchchem. Troubleshooting poor resolution in chiral chromatography of alkanes.

  • Huang, H., et al. (1998). Influence of the Kind of Alcoholic Modifier on Chiral Separation on a Pirkle Model Chiral Column. Journal of Liquid Chromatography & Related Technologies, 21(12), 1797-1807.

  • Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution.

  • Lomsugarit, S., et al. (2020). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1626, 461379.

  • Chiral Technologies. Daicel columns with polysaccharide stationary phases.

  • De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-97.

  • MDPI. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs.

  • ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

  • Chromatography Today. Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.

  • ResearchGate. The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol...

  • ResearchGate. Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H.

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.

  • Vilaplana, M.J., & A.M. Kwaterczak (2022). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 27(15), 4811.

  • I.B.S. Analytical. Chiral HPLC Method Development.

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.

  • Journal of Shanghai Jiaotong University (Medical Science). Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns.

  • Journal of Emerging Technologies and Innovative Research. HPLC TROUBLESHOOTING: A REVIEW.

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.

  • Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.

  • Chromatography Forum. additives for chiral.

  • ResearchGate. Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method.

  • Phenomenex. Chiral HPLC Separations.

  • Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.

  • ResearchGate. Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase.

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds.

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations.

  • Chiralpedia. Chiral HPLC separation: strategy and approaches.

Sources

Troubleshooting low coupling efficiency in peptide synthesis with 2-Amino-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Coupling Efficiency with 2-Amino-3-phenylbutanoic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, 2-Amino-3-phenylbutanoic acid. The unique β-methyl group on this residue significantly impacts reaction kinetics, often leading to incomplete couplings and the generation of deletion sequences. This guide provides in-depth, question-and-answer-based troubleshooting strategies, detailed protocols, and the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing low coupling efficiency when incorporating 2-Amino-3-phenylbutanoic acid?

A: The primary reason for low coupling efficiency is significant steric hindrance caused by the structure of 2-Amino-3-phenylbutanoic acid itself. It is a β-branched amino acid, meaning it has a substituent (a methyl group) on the β-carbon of its side chain.[1] This β-methyl group, in close proximity to the α-amino group, physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.[2] This steric clash makes it a "difficult" amino acid to couple, often resulting in incomplete reactions with standard protocols.[3][4]

Figure 1: Steric hindrance from the β-methyl group.
Q2: How can I reliably confirm that the coupling reaction is incomplete?

A: Relying solely on the final purity analysis can be inefficient. It is critical to monitor coupling completeness at the bench. This allows for immediate intervention, such as performing a second coupling, before proceeding with the synthesis.

  • Qualitative On-Resin Monitoring: The most common method is the Kaiser test (or ninhydrin test) , which detects free primary amines.[5] A positive result (intense blue beads) indicates a significant number of unreacted N-terminal amines, confirming an incomplete coupling. For secondary amines like proline, the Kaiser test is unreliable, and alternatives like the Isatin or Chloranil test are used.[5][6]

  • Quantitative Analysis: The most definitive method is to cleave a small sample of the resin and analyze the product via Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) .[7] This will quantify the desired product versus deletion sequences (e.g., the peptide lacking 2-Amino-3-phenylbutanoic acid). A standard amino acid coupling cycle should be >99% efficient to achieve high crude purity for longer peptides.[7]

Q3: What are the most effective first-line strategies to improve coupling efficiency for this amino acid?

A: When facing a difficult coupling, the goal is to increase the reactivity of the system or the duration of the reaction.

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[2][8] Switching to a more powerful in-situ activating reagent is highly recommended. These reagents form highly reactive activated esters that can overcome the steric barrier.[8][9]

    • Aminium/Uronium Salts: HATU, HBTU, and HCTU are extremely effective.[9][10] HATU is often considered the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[9]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for their ability to be used in excess to drive slow reactions to completion without causing guanidinylation of the free amine.[9][10]

  • Perform a Double Coupling: This is a straightforward and highly effective technique. After the initial coupling reaction, the vessel is drained, the resin is washed, and a second, fresh solution of activated 2-Amino-3-phenylbutanoic acid is added to couple with any remaining free amines.[11][12] While this uses more reagents, it can significantly improve the final purity and is often a necessary step for hindered residues.[12]

Coupling ReagentTypeRelative ReactivityNotes
DIC/HOBt CarbodiimideStandardOften insufficient for hindered couplings; low cost.[10][13]
HBTU/HCTU Aminium SaltHighVery effective for routine and difficult couplings.[8][9] HCTU's O-6-ClBt ester is more reactive than HBTU's OBt ester.[9]
HATU Aminium SaltVery HighGenerally considered superior for hindered couplings due to the HOAt active ester.[9][10]
PyBOP Phosphonium SaltHighExcellent for difficult couplings; does not cause guanidinylation side reactions.[9]
COMU Aminium SaltVery HighA modern reagent with reactivity comparable to HATU but with safer, non-explosive byproducts.[9][13]
Q4: My coupling is still incomplete even with HATU and double coupling. What advanced strategies can I employ?

A: For exceptionally challenging sequences, further optimization of reaction conditions is necessary.

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further block reactive sites. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, especially for hydrophobic or aggregating peptides.[8][11]

  • Increase Reaction Time and Temperature: Steric hindrance slows the reaction rate.[8] Extending the coupling time from a standard 1-2 hours to 4 hours or even overnight can be beneficial.[8] Additionally, gentle heating (e.g., to 35-50°C) can provide the necessary activation energy, but must be done cautiously.[14]

  • Microwave-Assisted Peptide Synthesis (MASPS): Microwave energy can dramatically accelerate difficult couplings by efficiently heating the reaction mixture, driving slow reactions to completion in minutes instead of hours.[8] This is a powerful tool for overcoming the kinetic barrier of sterically hindered couplings.[8]

Troubleshooting_Workflow cluster_FirstLine First-Line Solutions cluster_Advanced Advanced Strategies Start Low Coupling Efficiency Detected with 2-Amino-3-phenylbutanoic acid Confirm Confirm Incomplete Coupling Start->Confirm Kaiser Kaiser Test Confirm->Kaiser Qualitative LCMS Cleave & Analyze (HPLC-MS) Confirm->LCMS Quantitative FirstLine Implement First-Line Solutions Kaiser->FirstLine LCMS->FirstLine DoubleCouple Perform Double Coupling FirstLine->DoubleCouple ChangeReagent Use Potent Reagent (HATU, HCTU, COMU) FirstLine->ChangeReagent Advanced Employ Advanced Strategies FirstLine->Advanced If still incomplete Final Analyze Final Product (Purity & Racemization) FirstLine->Final If successful ChangeSolvent Switch Solvent (DMF -> NMP) Advanced->ChangeSolvent IncreaseTime Increase Time / Temperature Advanced->IncreaseTime Microwave Use Microwave Synthesis Advanced->Microwave Advanced->Final

Figure 2: A logical workflow for troubleshooting difficult couplings.
Q5: When using stronger reagents and forcing conditions, how do I mitigate the risk of racemization?

A: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk when trying to force a difficult coupling.[15][16] The primary mechanism often involves the formation of a planar oxazolone intermediate, which can be re-protonated from either side, leading to a mixture of D and L isomers.[17]

  • Base Selection: The choice and amount of base are critical. Use the weakest, most sterically hindered base possible that still facilitates the reaction. For instance, substituting the commonly used N,N-diisopropylethylamine (DIPEA) with the weaker base 2,4,6-collidine can significantly reduce racemization.[13][15] Always use the minimum necessary equivalents of base.

  • Additives: Coupling reagents are almost always used with additives that form active esters and suppress racemization.[15] Reagents like HATU and COMU already contain a built-in additive (HOAt and Oxyma, respectively).[9][13] When using carbodiimides like DIC, the addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential to minimize racemization.[2][10]

  • Pre-activation Time: Minimize the time the amino acid sits in the activation mixture before being added to the resin. A long pre-activation time, especially with strong bases, increases the opportunity for racemization to occur.

Experimental Protocols
Protocol 1: Qualitative Kaiser Test for Incomplete Coupling

This protocol is used to detect the presence of free primary amines on the resin.[5]

  • Sample Collection: Carefully remove a small sample of peptide-resin (approx. 5-10 mg) from the reaction vessel after a coupling step and subsequent washing.

  • Washing: Place the resin beads in a small glass test tube and wash thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition:

    • Add 2-3 drops of ninhydrin in ethanol (Reagent A).

    • Add 2-3 drops of ninhydrin in pyridine (Reagent B).

    • Add 2-3 drops of phenol in ethanol (Reagent C).

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn an intense blue or purple.

    • Negative Result (Complete Coupling): The resin beads remain colorless or turn a faint yellow/brown.

Protocol 2: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is a robust method for incorporating residues like 2-Amino-3-phenylbutanoic acid.[8][11]

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling Activation:

    • In a separate vessel, dissolve the Fmoc-2-Amino-3-phenylbutanoic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and vortex briefly. Allow this pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 45-60 minutes.

  • Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-2-Amino-3-phenylbutanoic acid.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.

  • Confirmation: Perform a Kaiser test (Protocol 1) to confirm the completeness of the coupling.

References
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology ARROW. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Using double coupling to improve your peptide synthesis. Biotage. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. NIH. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • How to beta branched amino acids work?. Reddit. [Link]

Sources

Technical Support Center: Purification of 2-Amino-3-phenylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-phenylbutanoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable chiral building block. The presence of two stereocenters and its specific physicochemical properties present unique challenges. This guide provides in-depth, experience-driven solutions to common issues encountered in the laboratory, moving beyond simple protocols to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility properties of this compound?

A1: As a hydrochloride salt of an amino acid, its solubility is highly dependent on the solvent's polarity and pH. It is freely soluble in water and soluble in polar protic solvents like methanol and ethanol, though less so than in water.[1][2][3] Its solubility in less polar organic solvents such as ethyl acetate, dichloromethane, or ethers is negligible. This differential solubility is the cornerstone of its purification by recrystallization and extraction. The solubility in aqueous systems is also significantly influenced by pH; the compound is most soluble at acidic pH values and will precipitate near its isoelectric point if converted to the free base (zwitterion).[2][4]

Q2: How should I assess the purity of my crude this compound sample initially?

A2: A multi-pronged approach is recommended.

  • HPLC Analysis: A reverse-phase High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing purity.[5] It can identify and quantify starting materials, by-products, and other impurities. For stereochemical purity, a specialized chiral HPLC method is necessary.[6][7]

  • NMR Spectroscopy: ¹H NMR can provide a wealth of information. It can confirm the compound's structural integrity, identify organic impurities, and detect residual solvents.

  • Melting Point: A sharp melting point within the expected range suggests high purity. A broad or depressed melting point is a classic indicator of impurities.

Q3: My compound is off-white or yellowish. Is this normal, and can it be fixed?

A3: While slight off-white coloration can sometimes be acceptable depending on the grade, a distinct yellow or brown hue indicates the presence of impurities. These are often chromophores generated from side reactions or degradation during synthesis or workup. This can typically be remedied during the recrystallization process by adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities.

Troubleshooting Guide: From Common Setbacks to Purified Product

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: HPLC analysis shows low purity with multiple peaks.
  • Probable Cause 1: Residual Starting Materials or Reagents.

    • Why it Happens: Incomplete reaction or inefficient removal during the initial workup. Common synthesis routes like the Strecker method may leave behind unreacted propiophenone, cyanide, or related intermediates.[5] Hydrolysis of a hydantoin precursor may be incomplete.[5][8]

    • Solution: Acid-Base Extraction. Before forming the hydrochloride salt, perform an aqueous acid-base workup. Dissolve the crude free-base amino acid in a dilute aqueous acid (e.g., 1M HCl). Wash this acidic aqueous layer with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) to remove neutral or acidic organic impurities. Then, carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the free amino acid, which can be filtered or extracted into an organic solvent.

  • Probable Cause 2: Synthetic By-products.

    • Why it Happens: Side reactions during synthesis can create structurally related impurities that may have similar properties to the desired product.[9][10]

    • Solution: Recrystallization. This is the most powerful technique for removing small amounts of impurities. The choice of solvent is critical. Given that the target is a hydrochloride salt, alcohol-based systems are highly effective. A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the best results by allowing you to fine-tune the solubility.

Problem 2: My NMR looks clean, but chiral HPLC shows four peaks instead of the expected two (for a racemic mixture) or two instead of one (for a diastereomerically pure sample).
  • Probable Cause: Presence of Diastereomers.

    • Why it Happens: 2-Amino-3-phenylbutanoic acid has two chiral centers (at C2 and C3), meaning it can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (R,R) and (S,S) are one enantiomeric pair (the erythro form), while the (R,S) and (S,R) are another (the threo form). Diastereomers have different physical properties (solubility, melting point, retention time) and are often formed if the synthesis is not stereoselective.[11][12]

    • Solution 1: Fractional Crystallization. This classical technique exploits the subtle differences in solubility between diastereomers. By carefully selecting a recrystallization solvent and performing multiple, sequential crystallizations, it is often possible to enrich one diastereomer in the crystalline solid while the other remains in the mother liquor. This requires patience and careful monitoring of the diastereomeric ratio (by chiral HPLC or NMR) at each step.

    • Solution 2: Preparative Chiral Chromatography. While expensive, this is the most definitive method for separating all stereoisomers. It uses a chiral stationary phase (CSP) to resolve the different forms.[6][13] This is typically reserved for instances where high stereochemical purity is essential and fractional crystallization proves ineffective. Derivatization with reagents like Marfey's reagent can also be used to enhance the separation of diastereomers on standard HPLC columns for analytical purposes.[7][12]

Problem 3: The compound "oils out" or forms a slurry instead of crystals during recrystallization.
  • Probable Cause 1: Solution is Too Concentrated or Cooled Too Quickly.

    • Why it Happens: When a supersaturated solution is cooled too rapidly, molecules lose kinetic energy faster than they can orient themselves into an ordered crystal lattice. Instead, they crash out of solution as an amorphous oil or a fine precipitate.

    • Solution: Use more solvent to create a less concentrated solution. After dissolving the compound at an elevated temperature, allow it to cool slowly and undisturbed to room temperature, and then transfer it to an ice bath or refrigerator. If it begins to oil out, gently warm the solution until it becomes clear again and allow it to cool even more slowly. Insulating the flask can help.

  • Probable Cause 2: Incorrect Solvent System.

    • Why it Happens: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. If the compound is too soluble even when cold, recovery will be low. If it is not soluble enough when hot, you will need excessive solvent volumes.

    • Solution: Use a binary solvent system. For this compound, ethanol/water or isopropanol/water are excellent choices. Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot water or ethanol). Then, slowly add the "anti-solvent" (a solvent in which it is less soluble, e.g., isopropanol or ethyl acetate) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then cool slowly.

Problem 4: Analytical results (e.g., HPLC purity) are inconsistent between batches.
  • Probable Cause: Inconsistent Water/Moisture Content.

    • Why it Happens: Amino acid hydrochlorides can be hygroscopic. Variations in the final drying procedure can lead to different amounts of residual water, which affects the true concentration and can impact analytical measurements, especially when preparing standard solutions by weight.

    • Solution: Standardize the Drying Process. Always dry the final product under a high vacuum at a controlled temperature (e.g., 40-50 °C) for a prolonged and consistent period (e.g., 12-24 hours) until a constant weight is achieved. Store the purified, dry product in a desiccator. For highly accurate analytical work, determine the water content using Karl Fischer titration.[1]

Data & Protocols

Table 1: Qualitative Solubility of this compound
SolventSolubility at 25 °CSuitability for Recrystallization
WaterFreely SolubleGood "Solvent" in a binary system
MethanolSolublePotential primary solvent
EthanolSolubleExcellent primary solvent or as part of a binary system[14]
Isopropanol (IPA)Sparingly SolubleGood "Anti-Solvent" or primary solvent for fractional crystallization
Ethyl AcetateInsolubleGood "Anti-Solvent"
DichloromethaneInsolubleUseful for extraction of organic impurities
Diethyl EtherInsolubleUseful for final product washing/trituration
Protocol 1: Standard Recrystallization from Ethanol/Water
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water (e.g., ~80 °C) with stirring until the solid is just dissolved.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Swirl the flask and gently reheat for 5-10 minutes.

  • Filtration: Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities into a clean, pre-warmed flask.

  • Crystallization: Reheat the filtrate to a boil and slowly add hot ethanol (a less effective solvent) dropwise until the solution becomes faintly turbid. Add a drop or two of hot water to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Maturation: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol or an ethanol/ether mixture to remove residual mother liquor.

  • Drying: Dry the purified crystals under a high vacuum at 40-50 °C to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

This is a general guideline; the method must be optimized for your specific system.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Mobile Phase A.

Note: For chiral analysis, a specialized column (e.g., a polysaccharide-based CSP like Chiralpak® or a macrocyclic glycopeptide-based CSP like Chirobiotic™) and a different mobile phase system (often containing polar organic solvents or specific buffers) are required.[6][7][13][15]

Visualized Workflows

Purification_Troubleshooting cluster_start Initial Analysis cluster_problems Observed Problems cluster_causes Probable Causes cluster_solutions Recommended Solutions start Crude Product Analysis (HPLC, NMR) low_purity Low Purity / Extra Peaks start->low_purity diastereomers Diastereomers Detected start->diastereomers oiling_out Oiling Out / Poor Crystals start->oiling_out color_issue Product Discolored start->color_issue cause_reagents Starting Materials low_purity->cause_reagents cause_stereo Non-Stereoselective Synthesis diastereomers->cause_stereo cause_cooling Fast Cooling / Wrong Solvent oiling_out->cause_cooling cause_chromophore Oxidized Impurities color_issue->cause_chromophore sol_workup Acid-Base Workup cause_reagents->sol_workup sol_fractional Fractional Crystallization cause_stereo->sol_fractional sol_slow_cool Slow Cooling / Solvent Screen cause_cooling->sol_slow_cool sol_charcoal Charcoal Treatment cause_chromophore->sol_charcoal sol_recryst Recrystallization sol_workup->sol_recryst sol_chiral Preparative Chiral Chromatography sol_fractional->sol_chiral

Caption: Troubleshooting decision tree for purification issues.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Acid-Base Workup (Removes neutral/acidic impurities) start->workup free_base Isolate Free Base (Precipitation / Extraction) workup->free_base salt_form Salt Formation (Dissolve in solvent, add HCl) free_base->salt_form recryst Recrystallization (e.g., EtOH/H2O) salt_form->recryst analysis Purity & Diastereomer Analysis (HPLC, NMR, M.P.) recryst->analysis analysis->recryst If purity is low, re-crystallize final Pure, Dry Product analysis->final

Sources

Technical Support Center: Synthesis & Purification of 2-Amino-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-3-phenylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important non-canonical amino acid. The following sections are structured in a question-and-answer format to directly address specific issues, providing both mechanistic explanations and actionable protocols.

Section 1: Identifying and Characterizing Common Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of 2-Amino-3-phenylbutanoic acid, often via reductive amination of 3-phenyl-2-oxobutanoic acid or related precursors, can generate several characteristic byproducts.

FAQ 1.1: What are the most common impurities I can expect in my crude 2-Amino-3-phenylbutanoic acid?

The impurity profile of your crude product is highly dependent on the synthetic route. For a typical reductive amination pathway, you should anticipate the following species:

  • Unreacted Starting Materials: The most common impurities are residual 3-phenyl-2-oxobutanoic acid (the keto acid precursor) and the ammonia source (e.g., ammonium acetate).

  • Over-alkylation Products: Reductive amination can sometimes lead to the formation of secondary and tertiary amines, where the product amine reacts with another molecule of the keto acid precursor.[1][2]

  • Diastereomers: Since the molecule has two chiral centers (at C2 and C3), the synthesis will typically produce a mixture of diastereomers (e.g., (2S,3R) and (2S,3S) if a chiral source is used, or a mix of all four stereoisomers in a racemic synthesis). The relative ratio depends on the stereoselectivity of the reaction.

  • Reduction Byproducts: The reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) can sometimes reduce the keto acid to the corresponding hydroxy acid (3-phenyl-2-hydroxybutanoic acid).[3]

  • Colored Impurities: Crude amino acid mixtures can often contain colored byproducts, the exact nature of which can be complex and varied.[4][5]

FAQ 1.2: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-technique approach is recommended for a comprehensive analysis of your crude product.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Spectroscopy Provides structural information to identify the main product and key impurities. Can be used for quantitative analysis (qNMR) with an internal standard.[6]
High-Performance Liquid Chromatography (HPLC) Excellent for separating and quantifying the components of the mixture.[7][8][9] A reversed-phase C18 column is often a good starting point.
Chiral HPLC Essential for determining the diastereomeric and enantiomeric purity.[10][11] This may require derivatization or specialized chiral stationary phases.[10][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the product and impurities, aiding in their identification.

Section 2: Troubleshooting Recrystallization

Recrystallization is the primary and most cost-effective method for purifying crude 2-Amino-3-phenylbutanoic acid. Success hinges on selecting the right solvent system.

FAQ 2.1: My recrystallization isn't working. What are the common causes and how can I fix it?

Several factors can lead to a failed recrystallization. The troubleshooting guide below outlines common issues and their solutions.

G start Crude Product in Hot Solvent q1 Does the solid fully dissolve? start->q1 q2 Do crystals form on cooling? q1->q2 Yes sol1 Solution: Add more solvent in small portions until dissolved. If still insoluble, the solvent is unsuitable. q1->sol1 No q3 Has the product 'oiled out'? q2->q3 No sol2 Solution: Induce crystallization by: - Scratching inner wall with glass rod - Seeding with a pure crystal - Cooling further in an ice bath - Reducing solvent volume q2->sol2 No, solution remains clear end_success Successful Recrystallization q2->end_success Yes sol3 Solution: Reheat to dissolve the oil. Add more solvent to lower saturation. Cool slowly. Consider a different solvent with a lower boiling point. q3->sol3 Yes q3->end_success No end_fail Re-evaluate Solvent Choice sol1->end_fail sol2->q2 sol3->q2 G crude Crude Product (Mixture of Stereoisomers, Starting Materials, etc.) recryst Recrystallization (e.g., EtOH/Water) crude->recryst Removes most impurities diastereomers Diastereomerically Pure Product recryst->diastereomers Separates diastereomers charcoal Decolorization (Activated Charcoal) diastereomers->charcoal Optional Polishing decolored Colorless, Diastereomerically Pure Racemate charcoal->decolored resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) decolored->resolution final Final Product (Single Enantiomer) resolution->final

Sources

Technical Support Center: Scaling Up 2-Amino-3-phenylbutanoic Acid Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for "Scaling up 2-Amino-3-phenylbutanoic acid hydrochloride production issues".

Welcome to the technical support center for the scaled production of this compound. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning this non-proteinogenic amino acid from the bench to bulk manufacturing. Unlike simple molecules, 2-Amino-3-phenylbutanoic acid possesses two chiral centers, giving rise to four potential stereoisomers. The primary challenge in its production lies not just in the chemical synthesis itself, but in the precise control and separation of these isomers to yield the desired product with high purity.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.

Part 1: Synthesis & Reaction Optimization FAQs

This section addresses common questions regarding the chemical synthesis and optimization of the reaction at scale.

Q1: What are the most viable synthetic routes for scaling up 2-Amino-3-phenylbutanoic acid?

A1: While several methods exist for α-amino acid synthesis, two routes are particularly relevant for industrial-scale production due to their use of accessible starting materials and established methodologies:

  • The Strecker Synthesis (via Hydantoin Intermediate): A robust and cost-effective method. It typically involves reacting propiophenone (a related precursor) with a cyanide source (e.g., sodium cyanide) and an ammonia source (e.g., ammonium carbonate) to form a 5-ethyl-5-phenylhydantoin intermediate. This hydantoin is then hydrolyzed under basic conditions to yield the amino acid. The key challenge is that this route is not stereoselective and produces a mixture of all four stereoisomers, necessitating a robust downstream resolution process.

  • Asymmetric Alkylation of a Glycine Equivalent: This advanced method offers better stereocontrol. It uses a chiral auxiliary, such as a Schöllkopf bis-lactim ether or a derivative of (S)-BPB, complexed with glycine.[1] The complex is then alkylated to introduce the 1-phenyl-ethyl group. While this approach can significantly favor the formation of one diastereomer, it often involves more expensive reagents and cryogenic conditions, which can be challenging to implement at a large scale.

Q2: During a Strecker-type synthesis, what are the critical process parameters (CPPs) to monitor for scale-up?

A2: When scaling a Strecker or related synthesis, the following parameters are critical for safety, yield, and consistency:

Critical Process ParameterRationale & Scale-Up Considerations
Temperature Control The initial reaction to form the hydantoin and the subsequent hydrolysis can be highly exothermic. A robust reactor cooling system is essential to prevent runaway reactions.
Reagent Addition Rate Slow, controlled addition of reagents like sodium cyanide or during pH adjustments is crucial to manage heat generation and prevent localized high concentrations that can lead to side reactions.
Agitation Efficiency Ensuring homogenous mixing in a large reactor is vital for consistent reaction kinetics and heat transfer. Poor mixing can lead to "hot spots" and incomplete conversion.
pH Monitoring & Control The pH during hydrolysis and subsequent neutralization/crystallization directly impacts yield and purity. Automated pH probes and dosing systems are recommended for large-scale batches.
Off-Gas Management The use of ammonium carbonate and cyanide will generate ammonia and potentially hydrogen cyanide gas, especially during pH adjustments. The reactor must be equipped with a proper scrubbing system.

Q3: How can I minimize racemization or epimerization during workup and isolation?

A3: The stereochemical integrity of your chiral centers is paramount. Epimerization (the change in configuration at one of two or more chiral centers) can occur under harsh conditions. High temperatures and extreme pH (either strongly acidic or basic) can promote the racemization of amino acids.[2] To mitigate this, use the mildest effective conditions for hydrolysis and subsequent steps. During workup, avoid prolonged exposure to high temperatures when adjusting pH or performing distillations.

Part 2: Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve common problems encountered during scale-up.

Problem 1: Low Overall Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Use in-process controls (IPC) like HPLC or TLC to monitor the disappearance of starting materials.Increase reaction time, moderately increase temperature (while monitoring for side products), or re-evaluate catalyst/reagent stoichiometry.
Side Product Formation Analyze the crude reaction mixture by HPLC-MS or NMR to identify unexpected impurities.Adjust reaction temperature. A lower temperature may slow the reaction but can significantly improve selectivity. Ensure the purity of starting materials.
Poor Phase Separation/Extraction Observe for emulsions during liquid-liquid extraction. Check the pH of the aqueous layer to ensure the amino acid is in the correct form (protonated for extraction into aqueous acid, or as a free base for extraction into an organic solvent).Adjust the pH to maximize the partition coefficient. Consider adding brine to break emulsions or using a different extraction solvent.
Product Loss During Isolation Analyze the mother liquor after crystallization by HPLC to quantify the amount of dissolved product.Optimize the crystallization. Lower the final temperature, use an anti-solvent to induce further precipitation, or concentrate the mother liquor to recover a second crop. Ensure the final product is washed with a cold, non-polar solvent to remove surface impurities without significant dissolution.
Problem 2: Unfavorable Diastereomeric Ratio in Crude Product
Potential Cause Diagnostic Check Recommended Solution
Poor Stereocontrol in Synthesis Chiral HPLC analysis of the crude product shows a nearly 1:1 ratio of diastereomers when a stereoselective synthesis was intended.If using an asymmetric route, verify the chiral purity and integrity of the chiral auxiliary or catalyst. Ensure reaction conditions (especially temperature) are strictly followed, as deviations can erode stereoselectivity.
Epimerization During Workup The diastereomeric ratio worsens after a specific step (e.g., hydrolysis, pH adjustment).Re-evaluate the conditions of that step. Use lower temperatures and avoid prolonged exposure to strong acids or bases. Buffer the pH where possible.
Problem 3: Difficulty Separating Diastereomers via Crystallization
Potential Cause Diagnostic Check Recommended Solution
Similar Solubilities Multiple solvent systems fail to produce crystals enriched in one diastereomer.Switch to Diastereomeric Salt Resolution. This is the most powerful and common industrial method.[][4] React the mixture of diastereomers with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid) to form diastereomeric salts. These salts have different physical properties and can be readily separated by fractional crystallization.[5][6]
Formation of a Solid Solution Crystals form, but chiral HPLC analysis shows they have the same diastereomeric ratio as the mother liquor.This indicates the diastereomers are co-crystallizing. Diastereomeric salt formation is the most effective solution here as well, as it creates entirely new molecular entities with distinct crystal lattices.[5]

Part 3: Purification by Diastereomeric Resolution

The resolution of diastereomers is the most critical step in the large-scale production of stereochemically pure 2-Amino-3-phenylbutanoic acid.

Diastereomeric_Resolution_Workflow cluster_synthesis Synthesis cluster_resolution Diastereomeric Resolution cluster_isolation Isolation & Final Product synth Chemical Synthesis (e.g., Strecker) mix Mixture of Diastereomers (RR/SS and RS/SR) synth->mix add_resolver Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) mix->add_resolver salts Formation of Diastereomeric Salts add_resolver->salts crystallize Fractional Crystallization salts->crystallize solid Insoluble Salt (e.g., (RS/SR)-(+)-Tartrate) crystallize->solid Isolate Solid liquid Soluble Salt (e.g., (RR/SS)-(+)-Tartrate) in Mother Liquor crystallize->liquid Separate Liquid liberate Liberate Free Amino Acid (pH Adjustment) solid->liberate hcl_salt Form Hydrochloride Salt & Final Crystallization liberate->hcl_salt final_product Pure Diastereomer HCl hcl_salt->final_product

Experimental Protocol: Screening for Diastereomeric Salt Resolution

This protocol provides a systematic approach to identifying an effective resolving agent and solvent system.

Objective: To separate a mixture of 2-Amino-3-phenylbutanoic acid diastereomers.

Materials:

  • Crude 2-Amino-3-phenylbutanoic acid (mixture of diastereomers)

  • Chiral Resolving Agents (e.g., L-Tartaric acid, D-Tartaric acid, (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid)

  • Solvent Screening Set (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Water, Ethyl Acetate, and mixtures thereof)

  • Stir plates, vials, filtration apparatus

  • Chiral HPLC for analysis

Procedure:

  • Stoichiometry: In separate vials, dissolve a known amount of the crude amino acid in a test solvent. Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a resolving agent. Using 0.5 eq. helps to ensure that the salt of only one diastereomer precipitates, leading to higher purity.

  • Solvent Screening: Heat the mixtures gently to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Observation: Record which systems produce a crystalline precipitate.

  • Isolation & Analysis:

    • Filter the crystals and wash with a small amount of the cold solvent.

    • Dry the crystals and the corresponding mother liquor.

    • Liberate the Free Amino Acid: Dissolve a small sample of the crystals in water and adjust the pH to be acidic (e.g., pH 1-2 with HCl) to break the salt, then neutralize to the isoelectric point to precipitate the amino acid, or analyze the salt directly if the method allows.

    • Analyze Purity: Use chiral HPLC to determine the diastereomeric excess (d.e.) of the isolated solid and the mother liquor.

  • Optimization: The ideal system is one where the isolated solid has a very high d.e. and the mother liquor is enriched in the other diastereomer. This system can then be optimized for yield and purity at a larger scale.

Part 4: Analytical & Quality Control FAQs

Q1: What is the standard method for determining the stereochemical purity (both diastereomeric and enantiomeric) of the final product?

A1: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard.

  • For Diastereomers: Diastereomers have different physical properties and can often be separated on standard reversed-phase columns (e.g., C18).

  • For Enantiomers: Enantiomers require a chiral stationary phase (CSP). Columns like those based on cyclodextrins or polysaccharide derivatives (e.g., Chiralpak® series) are commonly used. Since your product is a primary amino acid, pre-column derivatization with an agent like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is often used to add a chromophore for UV detection and improve resolution.[7] The method must be validated to resolve all four potential stereoisomers.

Troubleshooting_Tree

Part 5: Safety Considerations for Scale-Up

Q1: What are the primary safety hazards associated with the production of this compound?

A1:

  • Reagent Toxicity: If using a Strecker-type synthesis, the handling of alkali cyanides (e.g., NaCN, KCN) is a major hazard. These are acutely toxic. Accidental acidification can release highly toxic hydrogen cyanide (HCN) gas. All operations must be performed in a well-ventilated area with appropriate personal protective equipment (PPE) and access to an antidote kit (e.g., amyl nitrite, sodium thiosulfate).

  • Thermal Hazards: As mentioned, many of the reaction and neutralization steps are exothermic. The risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio of the reactor. A thorough process safety review, including reaction calorimetry studies, is essential before attempting production at a multi-kilogram scale.

  • Product Handling: The final product, this compound, should be treated as a potent pharmacological agent. While this specific isomer is less studied than its 4-amino counterpart (Phenibut), all novel amino acid derivatives should be handled with care.[8] Appropriate PPE (gloves, lab coat, safety glasses) should be worn, and dust generation should be minimized by using engineering controls like fume hoods or ventilated enclosures.

References

  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
  • Vedejs, E., & Jure, M. (2005). Crystallization-Induced Diastereomer Transformations.
  • Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution.
  • Leuchtenberger, W., Huthmacher, K., & Drauz, K. (2005). Biotechnological production of amino acids and derivatives: current status and prospects. Applied Microbiology and Biotechnology, 69(1), 1-8.
  • Leuchtenberger, W., Huthmacher, K., & Drauz, K. (2005). Biotechnological production of amino acids and derivatives.
  • Parker, D., & Taylor, R. J. (1983). Resolution of racemic amino acids. U.S. Patent No. 4,379,941. Washington, DC: U.S.
  • Shiba, T., & Yoshioka, H. (2001). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1086-1095.
  • Han, L., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12.
  • López, G., et al. (2023). Advances in Biotechnological GABA Production: Exploring Microbial Diversity, Novel Food Substrates, and Emerging Market Opportunities. Foods, 12(15), 2940.
  • Yasmin Trading. (n.d.). Amino Acid Manufacturing Process: Industrial and Biotech Approaches.
  • Schultz, H. (2019, April 24). With recent warning letters, ingredients' regulatory status takes center stage, expert says. NutraIngredients-USA.
  • ChemicalBook. (n.d.). 4-Amino-3-phenylbutanoic acid hydrochloride synthesis.
  • Gareev, G. A., et al. (2000). Method of preparing γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-2-phenylbutyric acid.
  • World Health Organization. (2021). Pre-Review Report: PHENIBUT.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Wang, J., et al. (2015). Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 404-407.
  • Mohammadian, E., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 51(7), 636-659.
  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Nootriment. (n.d.). Explore the Properties of 4-Amino-3-Phenylbutanoic Acid HCl.
  • Biosynth. (n.d.). 4-Amino-3-phenylbutanoic acid.
  • ChemicalBook. (n.d.). (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64808, 2-Amino-3-phenylbutanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14113, Phenibut.
  • Owen, D. R., Wood, D. M., Archer, J. R. H., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596.
  • Zvejniece, L., et al. (2021). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports. CNS Drugs, 35(8), 825-836.
  • Joshi, Y., et al. (2021). A Case of Phenibut Directed Detoxification Leading to Toxicity During the COVID-19 Pandemic. Journal of Addiction Medicine, 15(5), 436-438.

Sources

Technical Support Center: Optimizing Propiophenone-Based Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-amino acids derived from propiophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these synthetic routes. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

Introduction: The Strategic Importance of Propiophenone-Derived Amino Acids

Propiophenone serves as a versatile and economically significant starting material for a variety of unnatural α-amino acids.[1] These structures are critical building blocks in medicinal chemistry, often incorporated into peptidomimetics, enzyme inhibitors, and other therapeutic agents. The core challenge lies in efficiently and selectively introducing the amino functionality to the α-carbon. This guide focuses on the three primary synthetic strategies: the Bucherer-Bergs reaction, the Strecker synthesis, and reductive amination, with a special emphasis on achieving stereochemical control.

Section 1: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust, multi-component synthesis that converts ketones into hydantoins, which are then hydrolyzed to the target α-amino acid.[2][3] It is a workhorse method for producing α,α-disubstituted amino acids.

Reaction Workflow & Mechanism

The reaction proceeds through the formation of an intermediate aminonitrile, which cyclizes in the presence of carbonate to form a 5,5-disubstituted hydantoin.[4][5] This hydantoin is a stable, often crystalline intermediate that can be isolated and purified before the final hydrolysis step.

Bucherer_Bergs_Workflow Propiophenone Propiophenone Hydantoin 5-Methyl-5-phenylhydantoin (Intermediate) Propiophenone->Hydantoin Bucherer-Bergs Reaction Step 1 Reagents KCN, (NH₄)₂CO₃ Water/Ethanol, 80-100°C AminoAcid α-Methylphenylalanine (Final Product) Hydantoin->AminoAcid Hydrolysis Step 2 Hydrolysis Acid or Base Hydrolysis (e.g., HCl or Ba(OH)₂) Purification Purification (Recrystallization/Chromatography) AminoAcid->Purification

Caption: Workflow for the Bucherer-Bergs synthesis of α-methylphenylalanine.

Detailed Experimental Protocol: Synthesis of α-Methylphenylalanine
  • Reaction Setup: In a sealed pressure vessel, combine propiophenone (1.0 eq), potassium cyanide (KCN, 2.0 eq), and ammonium carbonate ((NH₄)₂CO₃, 2.0 eq).[4]

  • Solvent Addition: Add a 1:1 mixture of ethanol and water. The final concentration of propiophenone should be approximately 0.5 M.

  • Heating: Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydantoin Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of ~6-7 in a fume hood. The 5-methyl-5-phenylhydantoin intermediate will precipitate.

  • Purification of Intermediate: Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure hydantoin.[4]

  • Hydrolysis: Suspend the purified hydantoin in 6M HCl and heat at reflux for 24-48 hours until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Final Product Isolation: Cool the solution, neutralize with a base (e.g., NH₄OH) to the isoelectric point of the amino acid to precipitate the product. Filter and wash the solid with cold water and ethanol. Further purification can be achieved by ion-exchange chromatography.[6]

Troubleshooting & FAQ for the Bucherer-Bergs Reaction

Q1: My reaction has stalled, and I see a lot of unreacted propiophenone. What went wrong?

  • Answer: This often points to an issue with the initial formation of the cyanohydrin or imine intermediate. The pH is critical; ammonium carbonate acts as a buffer to maintain a pH of ~8-9.[4] If the pH is too acidic, cyanohydrin formation is hindered. If it's too alkaline, cyanide can degrade. Also, ensure your ammonium carbonate is fresh, as it can decompose over time, reducing the effective concentration of ammonia and carbon dioxide needed for the reaction.

Q2: The yield of my hydantoin intermediate is very low. How can I improve it?

  • Answer: Low yields can result from incomplete reaction or side product formation.

    • Reagent Stoichiometry: A molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is generally optimal.[4] Using excess cyanide can lead to side products.

    • Temperature and Time: Ensure the reaction is heated sufficiently (80-100°C) for an adequate duration. For sterically hindered ketones like propiophenone, longer reaction times (24h or more) may be necessary.

    • Solvent: While aqueous ethanol is standard, for particularly stubborn reactions, using a solvent like acetamide or DMF has been shown to be effective.[3]

Q3: The final hydrolysis step is slow and incomplete. What are my options?

  • Answer: Hydantoin rings are very stable, and their hydrolysis can be challenging.

    • Acid Hydrolysis: This is the most common method. Using a strong acid like 6M HCl or a mixture of HCl/acetic acid at reflux is standard. If the reaction is slow, consider increasing the temperature by using a higher-boiling solvent or extending the reaction time.

    • Base Hydrolysis: Alkaline hydrolysis using Ba(OH)₂ or NaOH can be more effective for certain substrates. However, be aware that this can sometimes lead to racemization if there are other chiral centers in the molecule.

ParameterRecommended ConditionRationale & Reference
Reagent Ratio 1 : 2 : 2 (Ketone:KCN:(NH₄)₂CO₃)Balances reactivity and minimizes side products from excess cyanide.[4]
pH ~8-9Optimal for cyanohydrin and imine formation; maintained by (NH₄)₂CO₃ buffer.[4]
Temperature 80 - 100 °CEnsures efficient reaction progress in a sealed system.[4]
Solvent Water, Ethanol, or Aqueous EthanolProvides solubility for reagents and facilitates the reaction.[3]
Hydrolysis 6M HCl or Ba(OH)₂ at refluxStrong conditions are required to cleave the stable hydantoin ring.

Section 2: The Strecker Synthesis

Devised by Adolph Strecker, this is a classic method for synthesizing α-amino acids from aldehydes or ketones.[7] The process involves three main components: a carbonyl compound, ammonia, and cyanide, which first form an α-aminonitrile that is subsequently hydrolyzed.[8][9]

Reaction Workflow & Mechanism

The reaction begins with the formation of an imine from propiophenone and ammonia. Nucleophilic attack by the cyanide ion on the imine generates the α-aminonitrile intermediate.[10] This intermediate is then hydrolyzed in a separate step to yield the carboxylic acid.

Strecker_Workflow Propiophenone Propiophenone Aminonitrile α-Amino-α-phenylpropionitrile (Intermediate) Propiophenone->Aminonitrile Aminonitrile Formation Step 1 Reagents NH₄Cl, KCN Aqueous solution AminoAcid α-Methylphenylalanine (Final Product) Aminonitrile->AminoAcid Nitrile Hydrolysis Step 2 Hydrolysis Strong Acid (H₃O⁺) Heat Purification Purification (Ion Exchange) AminoAcid->Purification

Caption: Workflow for the Strecker synthesis of α-methylphenylalanine.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve ammonium chloride (NH₄Cl, 1.2 eq) in water, then add propiophenone (1.0 eq).

  • Ammonia Addition: Add aqueous ammonia until the solution is basic (pH ~9-10). Stir for 30 minutes to facilitate imine formation.

  • Cyanide Addition: In a separate flask, dissolve potassium cyanide (KCN, 1.2 eq) in a minimal amount of cold water. Slowly add this solution to the reaction mixture while cooling in an ice bath. Caution: This step should be performed in a well-ventilated fume hood as HCN gas can be generated.[10]

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The α-aminonitrile may separate as an oil or solid.

  • Intermediate Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Hydrolysis: Add concentrated HCl to the crude aminonitrile and heat at reflux for 12-24 hours.

  • Product Isolation: Cool the reaction mixture. The amino acid hydrochloride may precipitate. Isolate by filtration or neutralize the solution to the isoelectric point to precipitate the zwitterionic amino acid.

Troubleshooting & FAQ for the Strecker Synthesis

Q1: The formation of the α-aminonitrile is inefficient. How can I drive the reaction forward?

  • Answer: The initial imine formation is an equilibrium process.[9] Adding a dehydrating agent like anhydrous MgSO₄ can help by removing the water generated, thus shifting the equilibrium towards the imine product. Additionally, ensure the pH is slightly basic to have sufficient free ammonia (NH₃) to act as a nucleophile.

Q2: I'm getting a significant amount of cyanohydrin as a byproduct. Why is this happening?

  • Answer: Cyanohydrin formation occurs when the cyanide ion attacks the carbonyl carbon of the propiophenone directly, rather than the imine. This side reaction is competitive with imine formation. To favor the desired pathway, ensure a sufficient concentration of ammonia is present to form the imine rapidly. Pre-forming the imine by stirring the ketone with ammonia before adding cyanide can often mitigate this issue.

Q3: My final product is contaminated with ammonium salts after hydrolysis and neutralization. How can I improve purification?

  • Answer: This is a common issue. After neutralization, the amino acid precipitates, but inorganic salts often co-precipitate or remain in the solution.

    • Washing: Thoroughly wash the crude amino acid precipitate with cold deionized water to remove soluble salts.

    • Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.[6] By passing your crude product through an appropriate ion-exchange resin, you can bind the amino acid and wash away salts and other neutral impurities, then elute the pure amino acid.

Section 3: Reductive Amination

Reductive amination is a highly versatile method that converts a carbonyl group to an amine in a single pot by forming an imine in situ, which is then immediately reduced.[11] The choice of reducing agent is critical, as it must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate imine or iminium ion.[12]

Reaction Workflow & Mechanism

This process involves the condensation of propiophenone with an ammonia source to form an imine, which is in equilibrium with the starting materials. A selective reducing agent, present in the reaction mixture, reduces the imine as it is formed, driving the reaction to completion.

Reductive_Amination_Workflow Propiophenone Propiophenone Imine Imine/Iminium Ion (In situ intermediate) Propiophenone->Imine Imine Formation Reagents Ammonia Source (e.g., NH₄OAc) Selective Reducing Agent (e.g., NaBH₃CN) Amine α-Methyl-α-phenylethylamine Imine->Amine Reduction FinalProduct α-Methylphenylalanine (After additional steps not shown) Amine->FinalProduct Further functionalization needed

Caption: One-pot workflow for reductive amination to form the primary amine.

Detailed Experimental Protocol (using Sodium Cyanoborohydride)
  • Reaction Setup: To a solution of propiophenone (1.0 eq) in methanol, add ammonium acetate (NH₄OAc, 5-10 eq).

  • pH Adjustment: Adjust the pH of the solution to ~6-7 using glacial acetic acid. This pH range is optimal for imine formation and the stability of the reducing agent.[12]

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution. Note: NaBH₃CN is toxic and should be handled with care.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction by carefully adding 2M HCl until gas evolution ceases. Make the solution basic with NaOH and extract the amine product with an organic solvent (e.g., ethyl acetate).

  • Purification: The resulting primary amine can be purified by column chromatography or distillation.

Troubleshooting & FAQ for Reductive Amination

Q1: The main product of my reaction is the alcohol (1-phenyl-1-propanol), not the amine. What's wrong?

  • Answer: This indicates your reducing agent is too reactive and is reducing the propiophenone starting material directly.

    • Choice of Reagent: Sodium borohydride (NaBH₄) is often too strong and will reduce ketones. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the iminium ion, especially under mildly acidic conditions.[12]

    • pH Control: The reaction should be run at a slightly acidic pH (4-6). This condition favors the formation of the iminium ion, which is more readily reduced than the neutral imine, while disfavoring the reduction of the ketone.

Q2: I'm observing the formation of secondary amines and other over-alkylation byproducts. How can I promote the formation of the primary amine?

  • Answer: Over-alkylation occurs when the primary amine product reacts with remaining propiophenone to form a new imine, which is then reduced to a secondary amine. This is a common challenge.[13]

    • Excess Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can statistically favor the reaction of propiophenone with ammonia over its reaction with the product amine.

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst (e.g., Pd/C, Raney Nickel) in the presence of ammonia can sometimes offer better selectivity for primary amines, although it often requires higher pressures and temperatures.[14]

Q3: The reaction is very slow and yields are poor even with the correct reagents.

  • Answer: Poor kinetics can be due to inefficient imine formation.

    • Solvent: Ensure the solvent is appropriate. Protic solvents like methanol or ethanol are common.

    • Catalysis: The reaction is acid-catalyzed. Ensure the pH is appropriately acidic (but not too acidic, which would protonate and deactivate the ammonia). Using an ammonium salt like NH₄OAc serves as both the ammonia source and a pH buffer.

    • Temperature: While many reductive aminations run at room temperature, gentle heating (40-50°C) may be required for less reactive ketones.

Reducing AgentTypical ConditionsProsCons & Reference
NaBH₃CN MeOH, pH 4-6Highly selective for imines/iminiums.Toxic (cyanide source).[12]
NaBH(OAc)₃ DCE, CH₂Cl₂, THFNon-toxic, mild, effective.Moisture sensitive.
H₂ + Catalyst (Pd, Pt, Ni) Various solvents, pressure"Green" method, high atom economy.Can require high pressure/temp; potential for over-alkylation.[13][14]
Ammonia Borane (NH₃BH₃) MethanolStable, easy to handle.Can be slower than other hydrides.

Section 4: Achieving Asymmetric Synthesis

For applications in drug development, obtaining a single enantiomer of the target amino acid is paramount. The standard Bucherer-Bergs and Strecker syntheses produce racemic mixtures.[15] Asymmetric synthesis can be achieved by incorporating a source of chirality into the reaction.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Amino- vs. 4-Amino-3-Phenylbutanoic Acid for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Nuances of GABAergic Modulation

In the landscape of neuropharmacology, the exploration of gamma-aminobutyric acid (GABA) analogs remains a fertile ground for the discovery of novel therapeutics targeting a spectrum of neurological and psychological disorders. Among these, 4-amino-3-phenylbutanoic acid, widely known as phenibut, has garnered significant attention for its anxiolytic, nootropic, and hypnotic properties.[1][2] Its mechanism of action is primarily attributed to its function as a GABA-B receptor agonist, with a secondary role in modulating voltage-gated calcium channels.[1][2] However, the bioactivity of its structural isomer, 2-amino-3-phenylbutanoic acid, remains largely uncharted territory.

This guide provides a comprehensive comparative framework for researchers, scientists, and drug development professionals to investigate the bioactivity of 2-amino-3-phenylbutanoic acid relative to its well-characterized counterpart, 4-amino-3-phenylbutanoic acid. By understanding the subtle yet critical differences in their chemical structures, we can formulate hypotheses about their potential pharmacological profiles and devise a rigorous experimental plan to elucidate their mechanisms of action. This exploration is not merely an academic exercise but a crucial step in identifying new therapeutic leads with potentially improved efficacy and side-effect profiles.

Structural Analysis: A Tale of Two Isomers

The key distinction between these two molecules lies in the position of the amino group on the butanoic acid backbone relative to the phenyl group.

  • 4-Amino-3-phenylbutanoic Acid (Phenibut): The amino group is on the fourth carbon (gamma-position relative to the carboxyl group), while the phenyl group is on the third carbon (beta-position). This structure confers a flexible conformation that allows it to interact effectively with the GABA-B receptor.[3] The pharmacological activity of racemic phenibut is primarily attributed to its (R)-enantiomer.[4][5][6]

  • 2-Amino-3-phenylbutanoic Acid: The amino group is on the second carbon (alpha-position), placing it in the category of an alpha-amino acid. The phenyl group remains on the third carbon. This structural arrangement is anticipated to significantly alter its interaction with GABA receptors and other potential targets.

This positional difference is hypothesized to lead to distinct pharmacological profiles. The proximity of the amino and carboxyl groups in the 2-amino isomer may favor interactions with different receptor families, or potentially alter its affinity and efficacy at GABAergic targets.

Comparative Bioactivity Assessment: A Proposed Experimental Workflow

To systematically evaluate the bioactivity of 2-amino- vs. 4-amino-3-phenylbutanoic acid, a multi-tiered experimental approach is proposed. This workflow is designed to provide a comprehensive understanding of their receptor binding affinities, functional activities, and effects on neuronal excitability.

Caption: A proposed multi-phase experimental workflow for the comparative bioactivity assessment.

Phase 1: Receptor Binding Affinity

The initial phase focuses on determining the binding affinities of both compounds at the primary targets for GABAergic modulation.

Experimental Protocol 1: GABA-B Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for the GABA-B receptor.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue. Homogenize tissue in ice-cold 0.32 M sucrose buffer, centrifuge at 1,000 x g for 10 minutes, and then centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in buffer and freeze at -80°C until use.

    • Binding Assay: Incubate the brain membranes with a fixed concentration of the selective GABA-B receptor antagonist radioligand, [3H]CGP54626, and varying concentrations of the test compounds (2-amino- and 4-amino-3-phenylbutanoic acid) or a known GABA-B agonist (e.g., baclofen) as a positive control.

    • Incubation: Conduct the incubation at room temperature for 60 minutes in a suitable buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

    • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) from competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Experimental Protocol 2: GABA-A Receptor Competitive Binding Assay

  • Objective: To assess the binding affinity of the test compounds for the GABA-A receptor.

  • Methodology:

    • Membrane Preparation: Utilize rat cortical membranes prepared in a similar manner to the GABA-B assay.

    • Binding Assay: Perform a competitive binding assay using a fixed concentration of the GABA-A receptor agonist radioligand, [3H]muscimol.[7]

    • Incubation and Detection: Follow similar incubation and detection procedures as described for the GABA-B receptor binding assay.

    • Data Analysis: Calculate IC50 and Ki values to determine the affinity of the compounds for the GABA-A receptor.

Phase 2: Functional Activity

This phase aims to characterize the functional consequences of receptor binding.

Experimental Protocol 3: GABA-B Receptor Functional Assay (cAMP Measurement)

  • Objective: To determine if the compounds act as agonists, antagonists, or allosteric modulators at the GABA-B receptor.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing recombinant human GABA-B1 and GABA-B2 receptor subunits (e.g., CHO or HEK293 cells).

    • cAMP Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Compound Treatment: Co-incubate the cells with forskolin and varying concentrations of the test compounds. GABA-B receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8][9]

    • cAMP Detection: Measure intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA).

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Sources

A Comparative Guide to Chiral Separation of Phenylbutanoic Acid Isomers: HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] Chiral molecules, such as the isomers of phenylbutanoic acid—a key structural motif in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs)—often exhibit enantiomer-specific biological activity.[2][3] For instance, the S-(+)-enantiomer of ibuprofen is responsible for its therapeutic anti-inflammatory effects, while the R-(-)-enantiomer is significantly less active.[3] Consequently, the robust and efficient separation of these enantiomers is a cornerstone of drug discovery, quality control, and manufacturing.

This guide provides an in-depth, experience-driven comparison of the two leading chromatographic techniques for this challenge: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will move beyond a simple listing of features to explore the fundamental principles, experimental nuances, and performance trade-offs, empowering researchers and drug development professionals to make informed decisions for their specific analytical and preparative needs.

The Foundational Techniques: A Primer

At the heart of any chiral separation is the interaction between the analyte and a Chiral Stationary Phase (CSP). The choice of the mobile phase that carries the analyte through this CSP defines the technique.

  • High-Performance Liquid Chromatography (HPLC) , in the context of chiral separations for compounds like phenylbutanoic acid, typically operates in the normal-phase mode. It uses a liquid mobile phase, commonly a mixture of a non-polar solvent like hexane and a polar alcohol modifier.[4][5]

  • Supercritical Fluid Chromatography (SFC) utilizes a mobile phase where a gas, most commonly carbon dioxide (CO₂), is pressurized and heated above its critical point (31.1 °C and 73.8 bar).[1][6] In this supercritical state, it exhibits properties of both a liquid and a gas, offering unique chromatographic advantages.[7][8]

The following diagram illustrates the general workflow applicable to developing a chiral separation method using either technique.

G cluster_prep Phase 1: Preparation & Screening cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Analyte Racemic Phenylbutanoic Acid Solubilize Solubilize in Mobile Phase Component Analyte->Solubilize Screen Screen Multiple Chiral Stationary Phases (CSPs) Solubilize->Screen Identify Identify Promising CSP Screen->Identify Optimize Optimize Mobile Phase (Modifier, Additive) Identify->Optimize FineTune Fine-Tune System Parameters (Flow, Temp., Pressure) Optimize->FineTune Validate Validate Method (Resolution, Linearity, LOD) FineTune->Validate Final Final Analytical or Preparative Method Validate->Final

General workflow for chiral method development.

Approach 1: The Workhorse - Chiral HPLC

Normal-phase HPLC remains a robust and widely understood technique for chiral separations.[5] Its efficacy hinges on creating a highly selective environment through the careful choice of a CSP and a precisely composed mobile phase.

Causality Behind Experimental Choices in HPLC
  • Chiral Stationary Phase (CSP): For acidic compounds like phenylbutanoic acid, polysaccharide-based CSPs are the industry standard.[2][5] Coated or immobilized derivatives of cellulose and amylose (e.g., Chiralcel® OJ-H, Chiralpak® AD-H) offer broad enantioselectivity. The mechanism is a complex interplay of interactions: the analyte enters chiral grooves or cavities in the polysaccharide structure, where hydrogen bonds, dipole-dipole interactions, and steric hindrance allow the CSP to differentiate between the two enantiomers.[1]

  • Mobile Phase Composition: The mobile phase in normal-phase chiral HPLC is typically a binary mixture of a non-polar alkane (e.g., n-hexane) and a polar modifier (e.g., 2-propanol). The crucial component for acidic analytes is an acidic additive , most commonly trifluoroacetic acid (TFA).

    • Why is TFA essential? Phenylbutanoic acid is a carboxylic acid. In its ionized (deprotonated) state, it interacts very strongly and non-specifically with the stationary phase, leading to severe peak tailing and poor resolution. Adding a small amount of TFA (e.g., 0.1%) to the mobile phase suppresses this ionization by Le Châtelier's principle, ensuring the analyte remains in its neutral, protonated form. This leads to well-defined, symmetrical peaks and reproducible retention times.[3]

Detailed Experimental Protocol: HPLC Separation of 2-Phenylpropionic Acid

This protocol is a representative method for the chiral resolution of a closely related profen, demonstrating the principles discussed.

  • System Preparation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector is required.[2]

    • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) on 5 µm silica), 150 mm x 4.6 mm.[3]

    • Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved on the detector.[3]

  • Mobile Phase Preparation:

    • Prepare a mixture of n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 98:2:0.1 (v/v/v).[3]

    • Ensure all solvents are HPLC grade and are thoroughly degassed before use to prevent pump cavitation and detector noise.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-phenylpropionic acid (e.g., 1 mg/mL) by dissolving it in the mobile phase.

    • Prepare working standards by diluting the stock solution as needed. Using the mobile phase as the sample solvent prevents peak distortion from solvent mismatch effects.

  • Chromatographic Analysis:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: Ambient (e.g., 25 °C).[3]

    • Injection Volume: 20 µL.[3]

    • Detection: UV at 254 nm.[3]

    • Record the chromatogram and integrate the peaks to determine retention times, resolution, and enantiomeric purity.

Expected Performance Data (HPLC)

The following table summarizes typical performance for the separation of 2-phenylpropionic acid enantiomers on various polysaccharide-based CSPs.

Chiral Stationary PhaseMobile Phasek'1k'2α (Separation Factor)Rs (Resolution)Reference
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol/TFA (90/10/0.1)2.152.581.202.10[2]
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol/TFA (80/20/0.1)1.892.231.181.95[2]

k'1 and k'2: Retention factors of the first and second eluting enantiomers, respectively. α: Separation factor (k'2/k'1). Rs: Resolution.[2]

Approach 2: The High-Performer - Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerhouse for chiral separations, often outperforming HPLC in key areas.[8][9] Its advantages stem directly from the physicochemical properties of supercritical CO₂, which acts as the primary mobile phase component.[7]

Causality Behind Experimental Choices in SFC
  • The Supercritical Mobile Phase: Supercritical CO₂ has a viscosity similar to a gas and a solvating power similar to a liquid.[8] This combination is chromatographically ideal. The low viscosity reduces the pressure drop across the column, allowing for significantly higher flow rates (3-5 times faster than HPLC) without a proportional loss in efficiency.[1][7] The high diffusivity of solutes in the fluid enhances mass transfer between the mobile and stationary phases, further contributing to high efficiency at faster speeds.[1][9]

  • Mobile Phase Composition (Modifier & Additive): Pure CO₂ is non-polar. To elute moderately polar compounds like phenylbutanoic acid, a polar organic modifier , typically methanol, is added.

    • Why are additives still needed? While the combination of CO₂ and methanol can form carbonic acid in situ, which helps with acidic analytes, specific additives are often required for optimal peak shape and selectivity.[1] For acidic compounds, additives like formic acid (FA) and salts like ammonium formate (NH₄OOCH) are used.[10] These additives function similarly to TFA in HPLC, controlling the ionization state of the analyte and interacting with the CSP surface to modulate chiral recognition.[1][10]

  • Back Pressure and Temperature: Unlike HPLC, where pressure is a consequence of flow rate, in SFC, the Automated Back Pressure Regulator (ABPR) is a key parameter. Back pressure and temperature are used to control the density of the supercritical fluid. Higher density increases the fluid's solvating power, leading to shorter retention times. These parameters provide an additional level of control over selectivity that is not available in HPLC.[8][11]

Detailed Experimental Protocol: SFC Separation of Acidic Compounds

This protocol is a general framework for separating acidic compounds like phenylbutanoic acid isomers on a modern SFC system.

  • System Preparation:

    • SFC System: An analytical SFC system with pumps for CO₂ and the modifier, an autosampler, a thermostatted column compartment, and an ABPR is required.[10]

    • Column: Chiralpak QN-AX (a quinine-based anion-exchange CSP, effective for acids).

    • Equilibration: Equilibrate the column with the initial mobile phase conditions until the pressure and detector baseline are stable.

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical Grade CO₂.

    • Mobile Phase B (Modifier): Prepare a solution of Methanol containing 0.4% Formic Acid and 0.35% Ammonium Formate (v/v/m).[10]

  • Sample Preparation:

    • Dissolve the racemic phenylbutanoic acid sample in methanol for injection.[10]

  • Chromatographic Analysis:

    • Flow Rate: 3.0 mL/min.[10]

    • Column Temperature: 40 °C.[10]

    • Back Pressure: 150 bar.[10]

    • Gradient Program: Start with a low percentage of modifier (e.g., 5%) and ramp up to a higher percentage (e.g., 40%) to determine the optimal isocratic conditions.[10]

    • Detection: UV-Vis or Diode Array Detector (DAD).

Head-to-Head Comparison: HPLC vs. SFC

When choosing a technique, the decision should be guided by the specific goals of the separation: analytical speed, preparative scale, cost, or environmental impact.

G cluster_sfc Choose SFC if... cluster_hplc Choose HPLC if... Start Need to separate phenylbutanoic acid enantiomers? Decision Primary Goal? Start->Decision SFC1 High Throughput is Critical (Speed is Priority) SFC2 Solvent Cost & Disposal are Major Concerns SFC1->SFC2 SFC3 Preparative Scale Purification is the Goal SFC2->SFC3 HPLC1 SFC is Unavailable HPLC2 Existing Validated HPLC Methods are Preferred HPLC1->HPLC2 HPLC3 Sample is in an Aqueous Matrix HPLC2->HPLC3 Decision->SFC1 Speed, Cost, 'Green' Chemistry Decision->HPLC1 Legacy Methods, Equipment Availability

Decision logic for selecting HPLC or SFC.
Quantitative Performance Comparison
ParameterHPLC (Normal Phase)Supercritical Fluid Chromatography (SFC)Advantage
Analysis Speed Slower3-5 times fasterSFC [7][9][12]
Mobile Phase n-Hexane/Alcohol + AdditiveCO₂/Alcohol + AdditiveSFC
Solvent Consumption High consumption of organic solventsDrastically reduced organic solvent useSFC [7][9]
Environmental Impact High (toxic, flammable solvents)Low ("Green" Chemistry, recycled CO₂)SFC [7][9]
Operating Cost High (solvent purchase and disposal)Lower (inexpensive CO₂, less waste)SFC [7][13]
Column Equilibration SlowerSignificantly fasterSFC [9]
Post-Run Sample Workup Requires evaporation of all solventsCO₂ evaporates, leaving analyte in modifierSFC [14]
System Pressure Lower back pressureHigher system pressure but lower ΔPNeutral
Historical Precedent Well-established, extensive literatureGaining rapid adoption, especially in pharmaHPLC

Conclusion and Authoritative Recommendation

For the chiral separation of phenylbutanoic acid isomers and related acidic compounds, both HPLC and SFC are highly capable techniques that can deliver excellent resolution. However, based on current technology and performance data, Supercritical Fluid Chromatography (SFC) is the superior and recommended technique for new method development.

The advantages of SFC are compelling: it is significantly faster, more efficient, substantially cheaper to operate, and environmentally benign.[7][9] The ability to achieve faster column equilibration and reduce post-purification workup times makes SFC particularly transformative for preparative-scale separations, where productivity is paramount.[9][15] While HPLC remains a valid and reliable workhorse, the operational and economic benefits offered by modern SFC systems represent a clear evolution in chromatographic separations. As the pharmaceutical industry continues to prioritize speed, cost-effectiveness, and green chemistry, SFC stands at the forefront as the premier tool for tackling the critical challenge of chiral separations.[9][13]

References

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis?. [Link]

  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • ResearchGate. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]

  • Regis Technologies. (2023). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. [Link]

  • PMC. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • LCGC International. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]

  • ResearchGate. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • PMC. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

  • ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • Journal of Chromatography A. A generic chiral separation strategy in supercritical fluid chromatography. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 2-Amino-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 2-Amino-3-phenylbutanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the two enantiomers can exhibit vastly different effects. One enantiomer may be the active therapeutic agent, while the other could be inactive, less potent, or even contribute to adverse effects. Consequently, the rigorous validation of enantiomeric purity is a non-negotiable aspect of quality control, mandated by regulatory bodies worldwide.[1]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of 2-Amino-3-phenylbutanoic acid. We will move beyond a simple recitation of protocols to explore the underlying principles and causal logic behind experimental choices. Our focus is on equipping researchers, scientists, and drug development professionals with the expertise to select, develop, and validate a method that is not only fit for purpose but also scientifically robust and defensible. We will compare three workhorse techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Overview of Core Analytical Techniques

The selection of an analytical method for enantiomeric purity is a balance of performance, sample characteristics, and available instrumentation. Each technique offers a unique set of advantages and challenges.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Chiral Capillary Electrophoresis (CE)
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of volatile, derivatized enantiomers on a chiral capillary column.Differential migration in an electric field due to interaction with a chiral selector in the buffer.
Resolution (Rs) Excellent (Typically > 2.0 with method optimization).Very High (Often baseline separation for suitable derivatives).High to Excellent (Can be highly selective).
Sensitivity (Typical LOQ) Low µg/mL to ng/mL range.ng/mL to pg/mL range, especially with SIM mode.Low to mid µg/mL; can be improved with LIF detection.
Analysis Time 10 - 30 minutes per sample.15 - 40 minutes (including temperature program).5 - 20 minutes (often very fast).
Sample Preparation Minimal; direct injection of underivatized amino acid is often possible.[2]Mandatory derivatization to increase volatility and thermal stability.[3]Minimal; direct injection, but derivatization may be needed for certain detection methods (e.g., LIF).[4]
Method Robustness High; well-established and reliable technology.Moderate; derivatization step can introduce variability.[5]Moderate; sensitive to buffer composition and capillary surface conditions.
Key Advantage Broad applicability, direct analysis of underivatized compounds.High sensitivity and structural confirmation from MS.Low sample/reagent consumption, high efficiency.
Primary Limitation Higher solvent consumption.Sample must be volatile or derivatizable.Lower concentration sensitivity with UV detection compared to GC-MS.

Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry.[1][6] The power of HPLC lies in the vast array of available Chiral Stationary Phases (CSPs) that can create the necessary stereospecific interactions for separation.

The Causality of Separation: The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The enantiomer that forms the more stable complex interacts more strongly with the CSP and is therefore retained longer, resulting in separation. For amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective as they possess ionic groups compatible with the zwitterionic nature of underivatized amino acids.[2]

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2-Amino-3-phenylbutanoic acid Sample Dissolve Dissolve in Mobile Phase Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto Chiral HPLC System Filter->Inject Separate Isocratic Elution on Chiral Stationary Phase Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Calculate Calculate Enantiomeric Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Chiral HPLC workflow from sample preparation to final report.

Protocol: Chiral HPLC Method for 2-Amino-3-phenylbutanoic acid
  • Instrumentation: HPLC or UHPLC system with UV detector.

  • Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: A solution of Methanol, Acetic Acid, and Triethylamine (e.g., 100:0.1:0.1 v/v/v).

    • Rationale: The combination of an organic modifier (methanol), an acidic additive (acetic acid), and a basic additive (triethylamine) provides a "polar ionic mode" that is highly effective for separating zwitterionic molecules like amino acids on teicoplanin CSPs. The additives control the ionization states of both the analyte and the stationary phase to optimize interaction and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Method Validation Insights: Validation should be performed according to ICH guidelines. For this method, specificity is demonstrated by resolving the two enantiomers from each other and any potential impurities. Linearity should be established for the minor enantiomer down to the reporting threshold (e.g., 0.05%) to ensure accurate quantitation of impurities.

Deep Dive 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For analytes that are volatile or can be made volatile, chiral GC-MS offers exceptional sensitivity and the definitive structural confirmation provided by mass spectrometry. For non-volatile amino acids, derivatization is a mandatory prerequisite.[5]

The Causality of Separation: The process involves two key steps. First, a chemical derivatization reaction converts the polar, non-volatile amino acid into a thermally stable and volatile ester. Common reagents include mixtures of perfluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) and alcohols.[3] Second, the resulting derivatives are separated on a long capillary column coated with a chiral stationary phase, typically based on cyclodextrin derivatives. The enantiomers exhibit different partition coefficients between the carrier gas and the CSP, leading to different retention times.

Workflow for Chiral GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2-Amino-3-phenylbutanoic acid Sample Dry Dry Sample (e.g., under N2) Sample->Dry Deriv Add Derivatization Reagent (e.g., TFAA/Alcohol) & Heat Dry->Deriv Recon Reconstitute in Organic Solvent Deriv->Recon Inject Inject into GC-MS (PTV or Splitless) Recon->Inject Separate Temperature Programmed Separation on Chiral Column Inject->Separate Detect Mass Spectrometry Detection (Scan or SIM) Separate->Detect Integrate Extract Ion Chromatograms & Integrate Peaks Detect->Integrate Calculate Calculate Enantiomeric Purity & Confirm Identity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Chiral GC-MS workflow, including the critical derivatization step.

Protocol: Chiral GC-MS Method for 2-Amino-3-phenylbutanoic acid
  • Instrumentation: GC system with a mass selective detector (MSD).

  • Derivatization:

    • Place ~1 mg of the sample in a reaction vial and dry completely.

    • Add 200 µL of 3N HCl in 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB) and 100 µL of heptafluorobutyric anhydride (HFBA).

    • Seal the vial and heat at 110 °C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen and reconstitute the residue in 500 µL of ethyl acetate.

    • Rationale: This two-step derivatization first forms the heptafluorobutyl ester at the carboxylic acid group, followed by acylation of the amino group with HFBA. This creates a derivative that is both thermally stable and highly volatile, ideal for GC analysis.[3]

  • Column: Astec® CHIRALDEX™ G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm, 0.12 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 min.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 550. For higher sensitivity, use Selected Ion Monitoring (SIM) on characteristic fragment ions.

Method Validation Insights: A critical aspect of validating a GC method involving derivatization is to prove that the derivatization process itself does not cause racemization. This can be tested by derivatizing an enantiomerically pure standard and verifying that no detectable amount of the other enantiomer is formed.

Deep Dive 3: Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that excels in analyzing polar and charged molecules like amino acids with high efficiency and minimal sample consumption.

The Causality of Separation: Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most common chiral selectors for amino acids. In the capillary, the enantiomers form transient inclusion complexes with the cyclodextrin, creating diastereomeric pairs. These pairs have slightly different charge-to-size ratios and/or conformations, causing them to migrate at different velocities under the applied electric field, thus leading to separation.[7]

Workflow for Chiral CE Analysis

cluster_prep Sample & Capillary Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample 2-Amino-3-phenylbutanoic acid Sample Dissolve Dissolve in Water or BGE Sample->Dissolve Inject Hydrodynamic or Electrokinetic Injection Dissolve->Inject Cap_Prep Condition Capillary (NaOH, Water, BGE) Cap_Prep->Inject Separate Apply Voltage for Electrophoretic Separation Inject->Separate Detect Diode Array Detector (DAD) Separate->Detect Integrate Integrate Peak Areas (Corrected for Mobility) Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Chiral CE workflow, highlighting capillary conditioning.

Protocol: Chiral CE Method for 2-Amino-3-phenylbutanoic acid
  • Instrumentation: Capillary Electrophoresis system with a Diode Array Detector (DAD).

  • Capillary: Fused-silica capillary, 50 µm I.D., 48.5 cm total length (40 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5 containing 15 mM hydroxypropyl-β-cyclodextrin.

    • Rationale: The low pH ensures the carboxylic acid group is protonated and the amino group is positively charged, giving the analyte a net positive charge and consistent electrophoretic mobility. The hydroxypropyl-β-cyclodextrin acts as the chiral selector, forming inclusion complexes to enable separation.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: DAD, monitoring at 210 nm.

  • Sample Preparation: Dissolve the sample in water to a concentration of 0.2 mg/mL.

Method Validation Insights: For CE, method robustness is paramount. Small variations in BGE pH, chiral selector concentration, or temperature can significantly impact migration times and resolution. It is crucial to rigorously test these parameters during method development and validation to define an operational range that ensures consistent performance.

Conclusion and Recommendation

Choosing the optimal method for validating the enantiomeric purity of 2-Amino-3-phenylbutanoic acid depends on the specific requirements of the analysis.

  • For routine quality control in a regulated environment, Chiral HPLC is often the preferred method due to its high robustness, direct analysis capabilities, and widespread availability.

  • When maximum sensitivity is required, such as in impurity profiling or bioanalysis, Chiral GC-MS is the superior choice, provided a reliable derivatization procedure is established.

  • Chiral CE offers a compelling alternative when speed and low solvent consumption are priorities, particularly in research or high-throughput screening environments.

Ultimately, a well-validated method is one that is demonstrated to be fit for its intended purpose. By understanding the scientific principles behind each technique and conducting thorough validation, researchers can ensure the data generated is accurate, reliable, and meets the stringent requirements of the pharmaceutical industry.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Search Result.
  • A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. Benchchem.
  • A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantific
  • Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed.
  • Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020). PubMed.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.
  • Developments in amino acid analysis using capillary electrophoresis. PubMed.
  • Chiral HPLC Separ

Sources

A Researcher's Guide to Phenylbutanoic Acid Isomers: Unraveling Distinct Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: January 2026

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Phenylbutanoic acid, a simple aromatic fatty acid, has garnered significant scientific interest due to the diverse and potent biological activities of its structural isomers. While sharing a common chemical formula, the positional variation of the phenyl group along the butanoic acid chain profoundly influences their mechanisms of action and therapeutic potential. This guide provides an in-depth comparison of the pharmacological profiles of key phenylbutanoic acid isomers, offering experimental insights and protocols for researchers in drug discovery and development.

Introduction: More Than Just a Positional Change

The primary isomers of interest are 2-phenylbutanoic acid, 3-phenylbutanoic acid, and 4-phenylbutanoic acid (4-PBA). 4-PBA, in its salt form sodium phenylbutyrate, is an FDA-approved drug for urea cycle disorders and is also investigated for its role in protein misfolding diseases like cystic fibrosis.[1] Its therapeutic versatility stems from a dual mechanism of action: acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][2][3] The other isomers, while less studied, also exhibit biological activities, primarily as HDAC inhibitors, making a comparative analysis crucial for targeted therapeutic development.[4][5][6]

Dueling Mechanisms: Chemical Chaperone vs. HDAC Inhibition

The pharmacological divergence of phenylbutanoic acid isomers is best understood by examining their two primary mechanisms of action.

Chemical Chaperone Activity: The Domain of 4-PBA

Endoplasmic Reticulum (ER) stress occurs when the load of unfolded or misfolded proteins overwhelms the ER's folding capacity, triggering the Unfolded Protein Response (UPR).[7][8] If ER stress is prolonged, it can lead to apoptosis (cell death).[7][9] 4-PBA acts as a chemical chaperone, a small molecule that can stabilize protein conformation, thereby facilitating proper folding and reducing the accumulation of misfolded proteins.[10][11] This action helps to alleviate ER stress and restore cellular homeostasis.[10]

This chaperone activity is particularly relevant in diseases like cystic fibrosis, where 4-PBA helps the trafficking of the mutated CFTR protein to the cell membrane.[12][13][14] Studies have shown that 4-PBA protects against neuronal cell death primarily through its chemical chaperone activity rather than HDAC inhibition.[15]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 Accumulation leads to GRP78 dissociation Folded Protein Folded Protein Unfolded Proteins->Folded Protein PERK PERK GRP78->PERK IRE1 IRE1 GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 Adaptive UPR Adaptive UPR (Restores Homeostasis) PERK->Adaptive UPR Leads to IRE1->Adaptive UPR Leads to ATF6->Adaptive UPR Leads to 4-PBA 4-PBA 4-PBA->Unfolded Proteins Stabilizes & Promotes Folding 4-PBA->GRP78 Reduces load, prevents dissociation Apoptosis Apoptosis Adaptive UPR->Apoptosis If stress is prolonged

Caption: 4-PBA as a chemical chaperone in the Unfolded Protein Response (UPR).

HDAC Inhibition: A Shared Trait with Varying Potency

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors cause hyperacetylation of histones, relaxing chromatin structure and allowing for the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[16][17]

All three isomers—2-phenylbutanoic, 3-phenylbutanoic, and 4-phenylbutanoic acid—demonstrate HDAC inhibitory activity.[5][16] However, their potency and isoform selectivity can differ. Structure-activity relationship studies have shown that modifications to the phenylbutyrate scaffold can significantly enhance HDAC inhibitory potency. For instance, tethering a zinc-chelating hydroxamate group to the phenylbutyrate structure can result in compounds with nanomolar IC50 values, far more potent than the parent compound.[5][18][19] While comprehensive comparative data for all isomers against all HDAC isoforms is limited, it is a critical area of investigation for developing selective anti-cancer agents.

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Tail (Acetylated) DNA DNA HDAC HDAC Enzyme Histone->HDAC Deacetylation Gene_Expression Gene_Expression Histone->Gene_Expression Relaxed Chromatin Deacetylated_Histone Histone Tail (Deacetylated) HDAC->Deacetylated_Histone PBA_Isomer Phenylbutanoic Acid Isomer PBA_Isomer->HDAC Inhibition HAT HAT (Acetylation) HAT->Histone Gene_Repression Gene_Repression Deacetylated_Histone->Gene_Repression Condensed Chromatin

Caption: Mechanism of HDAC inhibition by phenylbutanoic acid isomers.

Comparative Pharmacological Data

The therapeutic application of these isomers is dictated by their potency in these distinct mechanisms. The following table summarizes available data, highlighting the primary focus of research for each isomer.

IsomerPrimary Mechanism(s)Key Therapeutic AreasRepresentative Experimental Data
4-Phenylbutanoic Acid (4-PBA) Chemical Chaperone, HDAC InhibitorUrea Cycle Disorders, Cystic Fibrosis, Cancer, Neurodegenerative Diseases[1][12][20][21]Induces CFTR function in vitro and in vivo.[12][14][22] Inhibits HDAC enzymes at micromolar concentrations.
2-Phenylbutanoic Acid HDAC Inhibitor (presumed)Cancer, HIV-related diseases (research)[4]Serves as a building block for more potent, structurally optimized HDAC inhibitors.[5][18]
3-Phenylbutanoic Acid HDAC Inhibitor (presumed), AntibacterialResearch, Xenobiotic Metabolism[23]Identified as a metabolite in bacterial degradation pathways.[23]

Essential Experimental Protocols

To facilitate further research, we provide validated, step-by-step protocols for assessing the key biological activities of phenylbutanoic acid isomers.

Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit HDAC enzyme activity.

Causality: The protocol is based on the enzymatic removal of an acetyl group from a fluorogenic substrate by HDACs. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC). The fluorescence intensity is inversely proportional to HDAC inhibition.[24][25]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • HDAC Inhibitor Positive Control (e.g., Trichostatin A, TSA)

  • Test compounds (phenylbutanoic acid isomers) dissolved in DMSO

  • 96-well black, flat-bottom microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and TSA in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To the wells of a 96-well plate, add in order:

    • HDAC Assay Buffer

    • Test compound or control (TSA for positive control, DMSO for vehicle control)

    • Diluted HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate at 37°C for 30-60 minutes, protected from light.

  • Development: Add the Developer solution to each well. This stops the HDAC reaction (as many developers are mixed with a stop solution like TSA) and initiates cleavage of the deacetylated substrate.[24]

  • Final Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Read the fluorescence on a microplate reader (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).[26]

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Protocol: Western Blot for ER Stress Markers (GRP78 & CHOP)

This protocol assesses the ability of a compound to mitigate ER stress by measuring the protein levels of key UPR markers.

Causality: GRP78 (also known as BiP) is a master regulator of the UPR; its upregulation is a hallmark of ER stress.[8][27] CHOP is a transcription factor strongly induced during prolonged ER stress that promotes apoptosis.[27][28] A reduction in their expression levels after treatment with a compound like 4-PBA indicates alleviation of ER stress.

Materials:

  • Cell line (e.g., HeLa or a disease-relevant cell line)

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Test compound (e.g., 4-PBA)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-GRP78, anti-CHOP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the ER stress inducer in the presence or absence of the test compound (e.g., 4-PBA) for a specified time (e.g., 16-24 hours). Include untreated and vehicle-treated controls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of GRP78 and CHOP to the β-actin loading control to compare the relative protein levels between treatments.[28]

Western_Blot_Workflow A 1. Cell Treatment (Inducer +/- Compound) B 2. Protein Extraction (Lysis & Quantification) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody (anti-GRP78, CHOP) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H I 9. Densitometry & Analysis H->I

Caption: Experimental workflow for Western Blot analysis of ER stress markers.

Conclusion and Future Directions

The pharmacological profiles of phenylbutanoic acid isomers are distinct and functionally significant. 4-PBA stands out for its dual role as a chemical chaperone and a modest HDAC inhibitor, underpinning its clinical use and broad therapeutic investigation. In contrast, 2- and 3-phenylbutanoic acids are primarily recognized within the context of HDAC inhibition, often as scaffolds for more potent derivatives.

Future research should focus on a systematic, head-to-head comparison of all isomers against a panel of HDAC isoforms to delineate their selectivity and potency. Elucidating whether 2- and 3-phenylbutanoic acid possess any latent chemical chaperone activity would also be of significant interest. A deeper understanding of these structure-activity relationships will be instrumental in designing next-generation therapeutics that are more potent, selective, and tailored for specific diseases, from cancer to protein-misfolding disorders.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-3-phenylbutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of structural analogs of 2-Amino-3-phenylbutanoic acid. As a non-proteinogenic amino acid, its derivatives hold potential in various therapeutic areas, but ensuring target specificity is paramount to mitigate off-target effects and ensure safety and efficacy. This document outlines the critical experimental workflows and data interpretation necessary for a thorough cross-reactivity assessment.

Introduction: The Imperative of Specificity in Drug Development

2-Amino-3-phenylbutanoic acid, a phenylalanine analog, serves as a foundational scaffold for the development of novel therapeutic agents.[1][2] Modifications to its structure can modulate its biological activity, bioavailability, and target affinity. However, these structural alterations also introduce the risk of unintended interactions with other biological molecules, a phenomenon known as cross-reactivity.[3] Such off-target binding can lead to unforeseen side effects, toxicity, or reduced therapeutic efficacy.[4] Therefore, rigorous cross-reactivity profiling of any new analog is a non-negotiable aspect of preclinical drug development.

This guide will focus on a select portfolio of structurally related analogs of 2-Amino-3-phenylbutanoic acid to illustrate a systematic approach to evaluating their cross-reactivity.

The Analogs Under Investigation

For the purpose of this guide, we will consider the following hypothetical analogs of 2-Amino-3-phenylbutanoic acid, each with a specific modification to probe the impact on cross-reactivity:

Compound ID Analog Name Structural Modification Rationale for Inclusion
APA-001 2-Amino-3-phenylbutanoic acidParent CompoundBaseline for comparison.
APA-002 2-Amino-3-(4-fluorophenyl)butanoic acidFluorine substitution at the para-position of the phenyl ring.To assess the impact of an electron-withdrawing group on the phenyl ring.
APA-003 2-Amino-3-(4-methoxyphenyl)butanoic acidMethoxy substitution at the para-position of the phenyl ring.To evaluate the effect of an electron-donating group on the phenyl ring.
APA-004 2-(Methylamino)-3-phenylbutanoic acidMethylation of the alpha-amino group.To understand the influence of modifying the primary amine.
APA-005 3-Amino-2-hydroxy-4-phenylbutyric acidIsomer with shifted amino group and added hydroxyl group.To investigate the impact of significant structural rearrangement.

Experimental Workflows for Cross-Reactivity Assessment

A multi-pronged approach utilizing a combination of immunoassays, biophysical techniques, and cell-based functional assays is essential for a comprehensive cross-reactivity profile.

Competitive ELISA for Antibody Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method to screen for cross-reactivity against a panel of off-target proteins, particularly those that are structurally related to the intended target or are known to be promiscuous binders.[5][6][7][8]

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat plate with off-target protein p2 Wash unbound protein p1->p2 p3 Block with BSA to prevent non-specific binding p2->p3 d1 Add antibody-analog mixture to coated plate p3->d1 c1 Incubate primary antibody with analog (APA-00X) c1->d1 d2 Wash unbound antibody d1->d2 d3 Add HRP-conjugated secondary antibody d2->d3 d4 Wash unbound secondary antibody d3->d4 d5 Add TMB substrate d4->d5 d6 Stop reaction and read absorbance at 450 nm d5->d6

Caption: Competitive ELISA workflow for assessing analog cross-reactivity.

  • Coating: Microtiter plates are coated with a panel of selected off-target proteins (e.g., related receptors, plasma proteins) at a concentration of 1-10 µg/mL overnight at 4°C.[8]

  • Blocking: Unbound sites are blocked with a solution of 1-5% Bovine Serum Albumin (BSA) for 1 hour at room temperature.[5]

  • Competition: In a separate plate, a fixed concentration of a primary antibody raised against the parent compound (APA-001) is incubated with serial dilutions of the test analogs (APA-001 to APA-005) for 1 hour.

  • Binding: The antibody-analog mixtures are transferred to the coated and blocked microtiter plate and incubated for 1-2 hours.

  • Detection: The plate is washed, and a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Signal Generation: After another wash step, TMB substrate is added, and the reaction is stopped with acid. The absorbance is read at 450 nm.[5]

  • Data Analysis: The IC50 value, the concentration of the analog that inhibits 50% of the primary antibody binding, is calculated. A lower IC50 value indicates higher cross-reactivity.[9][10][11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering deeper insights into the affinity and stability of off-target interactions.[12][13][14][15]

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis s1 Immobilize off-target protein on sensor chip s2 Establish a stable baseline s1->s2 b1 Inject analog (APA-00X) at various concentrations s2->b1 b2 Association phase: Monitor binding in real-time b1->b2 b3 Dissociation phase: Flow buffer to monitor unbinding b2->b3 a1 Regenerate sensor chip surface b3->a1 a2 Fit sensorgram data to a kinetic model a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: SPR workflow for determining binding kinetics of analogs to off-target proteins.

  • Immobilization: The selected off-target protein is immobilized on a sensor chip.

  • Binding Measurement: The test analogs are flowed over the chip at a range of concentrations. The change in the refractive index at the chip surface, measured in Resonance Units (RU), is monitored in real-time to generate a sensorgram.[16]

  • Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined from the sensorgram. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. A lower KD value signifies a stronger off-target interaction.[17]

  • Regeneration: The sensor chip is regenerated to remove the bound analog, allowing for multiple cycles of analysis.

Cell-Based Functional Assays for Signaling Pathway Activation

Cell-based assays are crucial to determine if off-target binding translates into a functional cellular response.[4][18] G-protein coupled receptors (GPCRs) are a common class of off-targets for many drugs.[1] A functional assay measuring the activation of a GPCR signaling pathway can reveal unintended agonist or antagonist activity of the analogs.[19][20][21]

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Analog (APA-00X) receptor Off-Target GPCR (Gq-coupled) ligand->receptor Binding g_protein Gq Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca2+ er->ca2 Release ca2->pkc Activation response Downstream Cellular Response pkc->response

Caption: Gq-coupled GPCR signaling pathway potentially activated by off-target analog binding.

  • Cell Culture: A cell line endogenously expressing or engineered to express a specific off-target GPCR (e.g., a histamine or adrenergic receptor) is cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The cells are treated with serial dilutions of the test analogs.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying GPCR activation.

  • Data Analysis: The EC50 value, the concentration of the analog that elicits 50% of the maximal response, is calculated. A lower EC50 value indicates greater off-target agonist activity.[22][23][24]

Comparative Data Summary

The following table presents a hypothetical but plausible dataset from the cross-reactivity studies of the 2-Amino-3-phenylbutanoic acid analogs. This data is intended for illustrative purposes to demonstrate how to present and interpret the results.

Compound ID Analog Name Competitive ELISA (IC50 in µM) vs. Off-Target Protein X SPR (KD in µM) vs. Off-Target Protein X Calcium Mobilization (EC50 in µM) vs. Off-Target GPCR Y Interpretation of Cross-Reactivity Potential
APA-001 2-Amino-3-phenylbutanoic acid>100>100>100Low
APA-002 2-Amino-3-(4-fluorophenyl)butanoic acid85.275.692.3Low
APA-003 2-Amino-3-(4-methoxyphenyl)butanoic acid15.712.320.1Moderate
APA-004 2-(Methylamino)-3-phenylbutanoic acid>100>100>100Low
APA-005 3-Amino-2-hydroxy-4-phenylbutyric acid5.23.88.9High

Analysis of the Hypothetical Data:

  • APA-001 (Parent Compound): Exhibits low cross-reactivity across all assays, establishing a desirable baseline.

  • APA-002 (Fluoro-analog): The addition of a fluorine atom does not significantly increase cross-reactivity, suggesting this modification is well-tolerated.

  • APA-003 (Methoxy-analog): The methoxy group leads to a moderate increase in cross-reactivity, indicating that this electron-donating group may enhance binding to the off-target protein and GPCR.

  • APA-004 (N-Methyl-analog): Methylation of the amino group appears to maintain or even improve specificity, as evidenced by the low cross-reactivity.

  • APA-005 (Isomer): The significant structural rearrangement results in a high degree of cross-reactivity, highlighting the sensitivity of the off-target binding sites to the overall molecular architecture.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to the cross-reactivity assessment of 2-Amino-3-phenylbutanoic acid analogs. By integrating data from competitive immunoassays, biophysical binding studies, and functional cell-based assays, a comprehensive understanding of a compound's specificity profile can be achieved. The hypothetical data illustrates how structural modifications can profoundly impact off-target interactions.

For analogs demonstrating moderate to high cross-reactivity, further investigation is warranted. This may include broader off-target screening panels, in vivo toxicity studies, and computational modeling to understand the structural basis of the cross-reactivity. Ultimately, a thorough and early assessment of cross-reactivity is a cornerstone of successful and safe drug development.

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Spectroscopic comparison of 2-Amino-3-phenylbutanoic acid stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Stereoisomers of 2-Amino-3-phenylbutanoic Acid

For researchers in medicinal chemistry and drug development, the precise stereochemical structure of a molecule is paramount. Biological systems are inherently chiral, and as such, different stereoisomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. 2-Amino-3-phenylbutanoic acid, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers: the enantiomeric pair (2S,3S) and (2R,3R), and the diastereomeric pair (2S,3R) and (2R,3S).

This guide provides a comprehensive comparison of these stereoisomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why each technique can or cannot distinguish between these isomers, present supporting data, and provide validated experimental protocols.

The Four Stereoisomers: A Structural Overview

The core challenge lies in differentiating molecules with identical chemical formulas and connectivity. The four stereoisomers of 2-Amino-3-phenylbutanoic acid are grouped into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).

G cluster_enantiomers1 Enantiomeric Pair 1 (erythro/anti) cluster_enantiomers2 Enantiomeric Pair 2 (threo/syn) a (2S,3S) b (2R,3R) a->b mirror images c (2S,3R) a->c diastereomers d (2R,3S) a->d diastereomers b->c diastereomers b->d diastereomers c->d mirror images

Caption: Logical relationships between the four stereoisomers of 2-Amino-3-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Diastereomers

NMR spectroscopy is the most powerful tool for distinguishing diastereomers. Because diastereomers have different spatial arrangements, the corresponding nuclei exist in unique magnetic environments, resulting in distinct NMR spectra.

Causality Behind Experimental Choices
  • Distinguishing Diastereomers: The relative orientation of the substituents on the C2 and C3 carbons in erythro vs. threo (or anti vs. syn) isomers leads to different through-space interactions. This directly impacts the local electron density around the C2-H and C3-H protons, causing them to have different chemical shifts (δ). Furthermore, the dihedral angle between these protons differs, resulting in a measurable difference in their coupling constant (³J_HH), as predicted by the Karplus equation.

  • The Enantiomer Problem: Enantiomers, in an achiral solvent, are NMR-silent chameleons. Their nuclei are chemically equivalent, and they will produce identical spectra. To resolve them, one must introduce a chiral auxiliary—either a chiral solvating agent or a chiral derivatizing agent (CDA). This creates a pair of diastereomeric complexes or compounds, which can then be distinguished by NMR.[1] Mosher's acid is a classic example of a CDA used for this purpose.

Differentiating Stereoisomers with ¹H NMR

G Workflow: NMR Analysis of Stereoisomers start Stereoisomer Mixture dissolve Dissolve in Achiral Solvent (e.g., D₂O, CDCl₃) start->dissolve nmr1 Acquire ¹H NMR Spectrum dissolve->nmr1 analysis1 Analyze Spectra nmr1->analysis1 result1 Diastereomers Resolved (Distinct δ and J values) analysis1->result1 result2 Enantiomers Indistinguishable (Identical Spectra) analysis1->result2 add_cda Add Chiral Derivatizing Agent result2->add_cda nmr2 Acquire ¹H NMR of Diastereomeric Derivatives add_cda->nmr2 analysis2 Analyze Spectra nmr2->analysis2 result3 Enantiomers Resolved (Now as Diastereomers) analysis2->result3

Caption: Experimental workflow for resolving stereoisomers using NMR spectroscopy.

Expected ¹H NMR Data Comparison

The most significant differences will be observed for the protons attached to the chiral centers (H-2 and H-3).

Proton(2S,3R) / (2R,3S) Isomers (threo)(2S,3S) / (2R,3R) Isomers (erythro)Rationale for Difference
H-2 (α-proton) Expected DoubletExpected DoubletDifferent chemical shift due to diastereotopic relationship.
H-3 (β-proton) Expected Doublet of QuartetsExpected Doublet of QuartetsDifferent chemical shift due to diastereotopic relationship.
³J(H2-H3) Smaller J-couplingLarger J-couplingThe Karplus relationship predicts different coupling constants based on the dihedral angle between H-2 and H-3 in the staggered conformations.
CH₃ Expected DoubletExpected DoubletDifferent chemical shift due to diastereotopic relationship.
Experimental Protocol: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the amino acid sample.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., TMS or TSPA), if quantitative analysis is required.

  • Mixing: Gently vortex the tube until the sample is completely dissolved.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • (For Enantiomers) Derivatization: If enantiomeric resolution is needed, react the sample with a chiral derivatizing agent following an established protocol before dissolving it in the deuterated solvent.[1]

Infrared (IR) Spectroscopy: A Tool for Solid-State Diastereomer Analysis

IR spectroscopy probes the vibrational modes of molecules. While powerful for functional group identification, its utility in stereoisomer differentiation is limited.

Causality Behind Experimental Choices
  • The Enantiomer Wall: Enantiomers are energetically identical and possess the same vibrational modes. Therefore, their IR spectra in an achiral medium (gas or solution) are identical.[2]

  • A Solid-State Opportunity for Diastereomers: Diastereomers, having different shapes, can pack into different crystal lattices. These differences in crystal symmetry and intermolecular forces (especially hydrogen bonding involving the amine and carboxylic acid groups) can lead to subtle but detectable variations in the IR spectrum, particularly in the fingerprint region (< 1500 cm⁻¹).[2] This makes solid-state IR (e.g., KBr pellet or ATR) a potential, albeit not definitive, method for distinguishing diastereomers.

G Workflow: IR Analysis of Stereoisomers start Solid Stereoisomer Sample prepare Prepare KBr Pellet or use ATR setup start->prepare acquire Acquire FT-IR Spectrum prepare->acquire analyze Compare Spectra acquire->analyze result1 Enantiomers Indistinguishable (Identical Spectra) analyze->result1 result2 Diastereomers Potentially Distinguishable (Subtle shifts in fingerprint region) analyze->result2

Caption: Experimental workflow for analyzing stereoisomers using solid-state IR spectroscopy.

Key IR Absorption Bands

While the spectra of all stereoisomers will be broadly similar, look for minor shifts between diastereomers in the solid state.

Functional GroupApproximate Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
N-H (Amine)3400 - 3250Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H3000 - 2850Stretching
C=O (Carboxylic Acid)1725 - 1700Stretching
Aromatic C=C1600 - 1450Stretching
N-H (Amine)1650 - 1580Bending
Experimental Protocol: KBr Pellet Preparation for FT-IR
  • Grinding: Grind a small amount (1-2 mg) of the solid amino acid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Homogenization: Ensure the mixture is a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Differentiation Through Separation

Standard mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Since all stereoisomers have the identical molecular formula (C₁₀H₁₃NO₂) and thus the same mass, they cannot be distinguished by MS alone.[3] The key is to couple MS with a separation technique.

Causality Behind Experimental Choices
  • The Mass Dilemma: All four stereoisomers will produce a molecular ion at the same m/z value (e.g., [M+H]⁺ at m/z 180.10). Their fragmentation patterns will also be identical as fragmentation is dictated by bond strengths, not stereochemistry.

  • Chromatography is Key: The solution is to separate the isomers before they enter the mass spectrometer. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] By using a chiral stationary phase (CSP), the different stereoisomers will interact with the CSP diastereomerically, leading to different retention times. The mass spectrometer then acts as a highly sensitive detector for the separated isomers.

  • Ion Mobility: An advanced technique, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), can sometimes separate isomers based on their different three-dimensional shapes, which results in different drift times through a gas-filled cell (collision cross-section).[5]

G Workflow: Chiral HPLC-MS Analysis start Stereoisomer Mixture inject Inject into HPLC with Chiral Column start->inject separate Chromatographic Separation (Different Retention Times) inject->separate ionize Elute to MS Source (e.g., ESI) separate->ionize detect Mass Analysis (Detect m/z) ionize->detect result All 4 Stereoisomers Resolved (Separate peaks, same m/z) detect->result

Caption: Experimental workflow for resolving all four stereoisomers using chiral HPLC-MS.

Expected Mass Spectrometry Data
IonExpected m/z (for [M+H]⁺)Description
[M+H]⁺ 180.10Protonated Molecular Ion
[M+H - H₂O]⁺ 162.09Loss of water from the carboxylic acid group
[M+H - HCOOH]⁺ 134.10Loss of formic acid
[C₈H₉]⁺ 105.07Tropylium ion, characteristic of a benzyl group
Experimental Protocol: High-Level Chiral HPLC-MS
  • Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for amino acids.[6]

  • Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of hexane/isopropanol or an aqueous/organic buffer system) that provides good separation of the four stereoisomers.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.

  • Injection & Separation: Inject the sample onto the HPLC system and run the optimized gradient or isocratic method.

  • MS Detection: Interface the HPLC eluent with an electrospray ionization (ESI) source on the mass spectrometer. Set the MS to scan for the expected m/z of the protonated molecular ion (180.10) and its key fragments.

  • Data Analysis: Correlate the retention times from the chromatogram with the mass spectra to identify each stereoisomer.

Comparative Summary

TechniqueDistinguishes Enantiomers?Distinguishes Diastereomers?Key Principle
NMR (achiral solvent) NoYesDifferent magnetic environments for nuclei due to different spatial arrangements.
NMR (chiral auxiliary) YesYesFormation of diastereomeric complexes/derivatives that are NMR-distinguishable.[1]
IR (solid state) NoPotentially (subtle)Differences in crystal packing and intermolecular hydrogen bonding.[2]
Standard MS NoNoIdentical mass-to-charge ratio and fragmentation.
HPLC-MS (chiral column) YesYesChromatographic separation based on differential diastereomeric interactions with a chiral stationary phase.[4]

Conclusion

The complete spectroscopic differentiation of the four stereoisomers of 2-Amino-3-phenylbutanoic acid requires a multi-faceted approach. NMR spectroscopy stands out as the most definitive method for distinguishing diastereomers directly and, with the use of chiral auxiliaries, for resolving enantiomers. While IR spectroscopy is essential for structural confirmation, its power to differentiate isomers is limited to potential subtle variations between diastereomers in the solid state. Finally, mass spectrometry is indispensable for confirming molecular weight and fragmentation, but it must be coupled with a powerful separation technique like chiral HPLC to resolve all four stereoisomers effectively. For any rigorous drug development or research program, employing a combination of NMR and chiral chromatography is the self-validating system required for unambiguous stereochemical assignment.

References

  • PubChem. (2S,3R)-2-amino-3-phenylbutanoic acid. National Center for Biotechnology Information. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E21a, 4th ed. (1995). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Georg Thieme Verlag. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). [Link]

  • PubChemLite. 2-amino-3-phenylbutanoic acid (C10H13NO2). University of Luxembourg. [Link]

  • Lee, K., & Kim, Y. (2002). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. Bulletin of the Korean Chemical Society, 23(5), 699-702. [Link]

  • Sáiz, J., García-Ruiz, C., & Crego, A. L. (2014). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Separations, 1(2), 77-106. [Link]

  • Al-Qassab, Z., Al-Othman, Z., & Ali, I. (2018). Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chromatography. Chirality, 30(10), 1144-1149. [Link]

  • Ali, I., Al-Othman, Z. A., & Farooqi, T. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-203. [Link]

  • Chemistry For Everyone. (2023). Can IR Spectroscopy Distinguish Enantiomers? YouTube. [Link]

  • Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. SSRG International Journal of Applied Chemistry, 8(2), 7-11. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

  • PubChem. 2-Amino-3-phenylbutanoic acid. National Center for Biotechnology Information. [Link]

  • Chiral Technologies. Amino Acid Database. [Link]

  • Obaleye, J. A., et al. (2017). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Advances in Chemical Engineering and Science, 7(4), 453-465. [Link]

  • Nishi, T., et al. (2002). Total synthesis and determination of the stereochemistry of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo. Chemical Communications, (1), 42-43. [Link]

  • ResearchGate. 1H NMR spectrum of diastereomeric esters. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. [Link]

  • Jágr, M., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 4004. [Link]

  • Bookdown. Spectroscopic Properties of Amino Acids. [Link]

  • Puzzarini, C., et al. (2021). Accurate structures and spectroscopic parameters of α,α-dialkylated α-amino acids in the gas-phase: a joint venture of DFT and wave-function composite methods. Physical Chemistry Chemical Physics, 23(1), 294-304. [Link]

  • NIST. Butanoic acid, 2-amino-, (S)-. National Institute of Standards and Technology. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation of amino acid enantiomers is not merely a technical challenge—it is a fundamental necessity. The biological activity of amino acids is intrinsically linked to their stereochemistry, with D- and L-enantiomers often exhibiting profoundly different physiological effects. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the cornerstone technique for achieving these critical separations.

This guide provides an in-depth comparison of the primary classes of CSPs used for amino acid analysis. Moving beyond a simple catalog of options, we will explore the causality behind their separation mechanisms, present supporting experimental data, and offer a practical protocol for their comparative evaluation in your own laboratory.

The Pillars of Chiral Recognition: Understanding the Mechanisms

Successful chiral separation hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to differential retention times and, ultimately, separation. The efficacy of a given CSP is dictated by the nature of these interactions. Let's delve into the four principal mechanisms.

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these phases are characterized by small chiral molecules covalently bonded to a silica support. The chiral recognition mechanism is a testament to the "three-point interaction" model, which posits that at least three simultaneous interactions (one of which must be stereoselective) are required for enantioseparation.[1] These interactions primarily include:

  • π-π Interactions: Aromatic rings on the CSP (π-acceptors like 3,5-dinitrobenzoyl groups) interact with aromatic rings on the analyte (π-donors).

  • Hydrogen Bonding: Amide, carboxyl, or hydroxyl groups on the CSP form hydrogen bonds with complementary groups on the analyte.

  • Dipole Stacking & Steric Hindrance: Dipole-dipole interactions and steric repulsion contribute to the differential fit of enantiomers.

Pirkle-type phases are highly versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[1] However, they often require derivatization of the amino acids to introduce the necessary interacting functional groups (e.g., N-derivatization with a π-donating group).[2]

Pirkle_Mechanism Figure 1: Pirkle-Type CSP Interaction Model cluster_CSP Pirkle-Type CSP cluster_Analyte Amino Acid Enantiomer (Derivatized) CSP Silica Support Spacer Arm Chiral Selector (π-Acceptor & H-Bond Donor) Analyte Chiral Center π-Donor Group H-Bond Acceptor Steric Group Analyte:f1->CSP:f2 π-π Stacking Analyte:f2->CSP:f2 Hydrogen Bond Analyte:f3->CSP:f2 Steric Repulsion

Caption: Pirkle-Type CSP Interaction Model.

Cyclodextrin-Based CSPs

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus-shaped structure.[3] The interior of this cavity is relatively hydrophobic, while the exterior, lined with hydroxyl groups, is hydrophilic.[3] Chiral recognition is primarily achieved through:

  • Inclusion Complexation: The hydrophobic part of the analyte (e.g., the side chain of an aromatic amino acid like phenylalanine) partitions into the hydrophobic CD cavity.[3]

  • Rim Interactions: Hydrogen bonding between the analyte's polar groups (amino and carboxyl groups) and the hydroxyl groups at the rim of the CD cavity provides the crucial stereoselective interaction. The differential fit and interaction strength for each enantiomer lead to separation.

These CSPs are particularly effective in reversed-phase mode. The choice of the organic modifier in the mobile phase is critical, as it can compete with the analyte for a position within the CD cavity.[4]

Cyclodextrin_Mechanism Figure 2: Cyclodextrin-Based CSP Interaction Model cluster_Analyte Amino Acid Enantiomer CSP Cyclodextrin (CSP) (Hydrophobic Cavity) Analyte Chiral Center Hydrophobic Side Chain Polar Groups (-NH2, -COOH) Analyte:f1->CSP Inclusion in Cavity (Hydrophobic Interaction) Analyte:f2->CSP Hydrogen Bonding (Rim Interaction)

Caption: Cyclodextrin-Based CSP Interaction Model.

Macrocyclic Antibiotic (Glycopeptide) CSPs

Macrocyclic antibiotics, such as teicoplanin and vancomycin, are complex molecules with multiple chiral centers, aromatic rings, and ionizable groups.[5][6] This structural complexity allows for a multimodal separation mechanism, making them exceptionally versatile for separating underivatized amino acids.[4][6] Key interactions include:

  • Electrostatic (Ionic) Interactions: The amino and carboxyl groups of the zwitterionic amino acid interact with the charged sites on the antibiotic.

  • Hydrogen Bonding: The numerous amide and hydroxyl groups provide ample sites for hydrogen bonding.

  • Inclusion and Steric Effects: Small cavities or "baskets" in the antibiotic structure can include parts of the analyte, while steric interactions further contribute to chiral recognition.

These CSPs can operate in reversed-phase, normal-phase, and polar organic modes, offering a broad selectivity range for both native and N-protected amino acids.[6][7] Interestingly, for many amino acids, the D-enantiomer is more strongly retained, a consequence of the antibiotic's natural function of binding to D-alanyl-D-alanine residues in bacterial cell walls.[4]

Macrocyclic_Mechanism Figure 3: Macrocyclic Antibiotic CSP Interaction Model cluster_Analyte Amino Acid Enantiomer CSP Macrocyclic Antibiotic (e.g., Teicoplanin) Ionizable Groups Peptide Backbone (H-Bonding) Aromatic Baskets Analyte Chiral Center -NH3+ / -COO- Side Chain Analyte:f1->CSP:f1 Ionic Interaction Analyte:f1->CSP:f2 Hydrogen Bonding Analyte:f2->CSP:f3 Inclusion/Steric Fit

Caption: Macrocyclic Antibiotic CSP Interaction Model.

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) is particularly well-suited for the separation of underivatized amino acids.[8] The CSP consists of a chiral ligand, often an L-amino acid like L-proline or L-hydroxyproline, bonded to a silica support. The mobile phase contains a metal ion, typically copper(II). The separation mechanism involves:

  • Formation of Diastereomeric Ternary Complexes: The metal ion (Cu²⁺) forms a coordination complex with the chiral selector on the stationary phase. The analyte amino acids in the mobile phase displace weaker ligands and form transient, diastereomeric ternary complexes (CSP-Cu²⁺-Analyte).

  • Differential Stability: The stability of these two diastereomeric complexes (one with the L-analyte, one with the D-analyte) differs. The enantiomer that forms the less stable complex spends more time in the mobile phase and elutes first.

The high selectivity of LEC makes it a powerful tool, though mobile phase composition, particularly the concentration of the metal salt, must be carefully controlled.[8][9]

LigandExchange_Mechanism Figure 4: Ligand-Exchange CSP Interaction Model CSP CSP-L-Proline Cu Cu²⁺ CSP->Cu forms complex D_AA D-Amino Acid Cu->D_AA exchange L_AA L-Amino Acid Cu->L_AA exchange Complex_D [CSP-L-Pro]-Cu-[D-AA] (Less Stable) D_AA->Complex_D Complex_L [CSP-L-Pro]-Cu-[L-AA] (More Stable) L_AA->Complex_L

Caption: Ligand-Exchange CSP Interaction Model.

Performance Comparison: Experimental Data

Objective comparison requires standardized data. The following table consolidates experimental results from various studies to provide a comparative snapshot of the performance of different CSPs for the separation of representative amino acids. Note that direct comparison is challenging as optimal conditions (mobile phase, temperature) can vary significantly between CSP types.

Amino AcidCSP TypeChiral SelectorModeSeparation Factor (α)Resolution (Rₛ)Reference
Phenylalanine MacrocyclicTeicoplaninRP1.171.59[3]
Phenylalanine MacrocyclicRistocetin ARP1.252.75[3]
Methionine Crown Ether(18-Crown-6)RP>1.5 (est.)>2.0 (est.)
Methionine MacrocyclicTeicoplaninRP~1.2 (est.)>1.5 (est.)
Alanine (NBD) Pirkle-TypeN-3,5-DNB-L-1-NaphthylglycineNP1.131.25
Valine (NBD) Pirkle-TypeN-3,5-DNB-L-1-NaphthylglycineNP1.111.28
Proline Ligand-ExchangeL-HydroxyprolineLEC1.851.90
Serine Crown EtherChiroSil SCA(-)RP1.99>1.5 (est.)[4]
Glutamic Acid Crown EtherChiroSil SCA(-)RP1.60>1.5 (est.)[4]
FMOC-Aspartic Acid MacrocyclicTeicoplaninRP1.343.30[6]
FMOC-Tryptophan PolysaccharideCellulose-2RP1.182.30[6]

RP = Reversed-Phase, NP = Normal-Phase, LEC = Ligand-Exchange Chromatography. NBD = Nitrobenzoxadiazole derivative. FMOC = Fluorenylmethoxycarbonyl derivative. "est." indicates an estimated value from a published chromatogram.

Key Insights from the Data:

  • Macrocyclic antibiotic and crown ether CSPs demonstrate excellent performance for the separation of underivatized amino acids in reversed-phase mode, often providing high resolution values.[3][4]

  • Pirkle-type CSPs are effective, particularly in normal-phase, but typically require derivatization of the amino acids to enhance interaction.

  • Ligand-exchange chromatography shows remarkable selectivity for certain amino acids like proline.

  • Polysaccharide-based CSPs (e.g., cellulose derivatives) are highly effective for N-protected amino acids, such as FMOC derivatives, which are common in peptide synthesis.[6]

Experimental Protocol: A Head-to-Head Comparison of CSPs for Phenylalanine Separation

This protocol provides a self-validating framework for comparing the efficacy of a macrocyclic antibiotic CSP and a cyclodextrin-based CSP for the enantioseparation of a standard amino acid, Phenylalanine.

Experimental_Workflow Figure 5: Experimental Workflow for CSP Comparison cluster_Prep 1. Preparation cluster_Analysis1 2. Analysis - Column 1 cluster_Analysis2 3. Analysis - Column 2 cluster_Compare 4. Comparison A1 Prepare Stock Solution (1 mg/mL DL-Phenylalanine in H₂O) A2 Prepare Mobile Phases (See Table Below) A3 Install & Equilibrate Column 1 (e.g., Chirobiotic T) B1 Inject Standard (5 µL) A3->B1 B2 Acquire Chromatogram B1->B2 B3 Calculate k, α, Rs B2->B3 C1 Install & Equilibrate Column 2 (e.g., CycloBond I 2000) B3->C1 C2 Inject Standard (5 µL) C1->C2 C3 Acquire Chromatogram C2->C3 C4 Calculate k, α, Rs C3->C4 D1 Tabulate Results C4->D1 D2 Compare α and Rs Values D1->D2 D3 Evaluate Peak Shape & Analysis Time D2->D3

Caption: Experimental Workflow for CSP Comparison.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Column 1: Macrocyclic Antibiotic CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)

  • Column 2: Cyclodextrin-Based CSP (e.g., Astec® CYCLOBOND™ I 2000, 250 x 4.6 mm, 5 µm)

  • DL-Phenylalanine standard

  • HPLC-grade Methanol, Acetonitrile, Water

  • Formic Acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Mobile Phase Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL solution of DL-Phenylalanine in HPLC-grade water.

  • Mobile Phases:

    • For CHIROBIOTIC T: 75:25 (v/v) Acetonitrile/Water.[3]

    • For CYCLOBOND I 2000: 95:5 (v/v) Water/Methanol with 1% Triethylammonium Acetate (TEAA) buffer, pH 4.1.

3. Chromatographic Conditions:

ParameterCondition for CHIROBIOTIC TCondition for CYCLOBOND I 2000
Mobile Phase 75:25 (v/v) Acetonitrile/Water95:5 (v/v) Water/Methanol + 1% TEAA, pH 4.1
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp. 23 °C25 °C
Injection Vol. 5 µL10 µL
Detection UV at 210 nmUV at 210 nm

4. Procedure:

  • Install the CHIROBIOTIC T column and equilibrate with its mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the DL-Phenylalanine standard and record the chromatogram.

  • Replace the column with the CYCLOBOND I 2000 and equilibrate with its respective mobile phase.

  • Inject the DL-Phenylalanine standard and record the chromatogram.

  • For each chromatogram, identify the void time (t₀) and the retention times (tᵣ₁) and (tᵣ₂) for the two enantiomer peaks. Measure the peak widths at the base (W₁ and W₂).

5. Data Analysis and Interpretation:

  • Calculate the Capacity Factor (k) for each peak: k = (tᵣ - t₀) / t₀

  • Calculate the Separation Factor (α): α = k₂ / k₁ (where k₂ is the larger capacity factor). A value > 1 indicates separation.

  • Calculate the Resolution (Rₛ): Rₛ = 2 * (tᵣ₂ - tᵣ₁) / (W₁ + W₂) A value ≥ 1.5 indicates baseline separation.

By comparing the α and Rₛ values, analysis time, and peak symmetry obtained from both columns, you can make an evidence-based decision on which CSP is more efficacious for your specific application.

Conclusion and Recommendations

The selection of a chiral stationary phase is a critical decision in the development of robust analytical methods for amino acid enantiomers. There is no single "best" CSP; the optimal choice is dictated by the specific amino acid, whether it is derivatized, the sample matrix, and the analytical objective.

  • For underivatized, proteinogenic amino acids , macrocyclic antibiotic and crown ether CSPs often provide the most direct and effective solutions.

  • For N-protected amino acids common in peptide synthesis, polysaccharide-based CSPs are a leading choice.

  • Pirkle-type phases offer high versatility but may necessitate an additional derivatization step.

  • Ligand-exchange CSPs provide exceptional selectivity for specific native amino acids and are a powerful, albeit more specialized, tool.

It is strongly recommended to perform a screening of different CSPs, as outlined in the provided protocol, during method development. By understanding the underlying chiral recognition mechanisms and leveraging comparative experimental data, researchers can confidently select the most effective stationary phase to achieve accurate and reliable enantioseparation of amino acids.

References

A Comparative Guide to the Synthesis of Substituted α-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted α-amino acids are indispensable components in the development of novel therapeutics, peptidomimetics, and chemical probes.[1][2] Their synthesis has been a long-standing objective for synthetic chemists, leading to a diverse array of methodologies. This guide provides a comparative analysis of prominent synthesis routes, including classical multicomponent reactions and modern asymmetric strategies. We will delve into the mechanistic underpinnings, practical considerations, and present experimental data to empower researchers in selecting the optimal route for their specific target.

Introduction: The Significance of Non-Canonical Amino Acids

While the 20 proteinogenic amino acids form the fundamental alphabet of life, the structural and functional diversity of peptides and proteins can be vastly expanded by incorporating non-canonical amino acids (ncAAs).[2][3] These tailored building blocks offer a powerful tool to modulate the pharmacological properties of peptide-based drugs, such as enhancing metabolic stability, improving receptor binding affinity, and constraining peptide conformation.[2] Consequently, the development of efficient and stereoselective methods for synthesizing substituted α-amino acids is a critical endeavor in medicinal chemistry and drug discovery.[2][4]

This guide will compare and contrast several key synthetic strategies, providing researchers with the necessary information to make informed decisions based on factors such as desired stereochemistry, substrate scope, scalability, and experimental simplicity.

Classical Approaches: Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules from simple starting materials in a single step.[5][6] Two of the most venerable and widely used MCRs for α-amino acid synthesis are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

First reported in 1850, the Strecker synthesis is a two-step process that converts an aldehyde or ketone into an α-amino acid.[5][7] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.[5][8][9]

Mechanism: The reaction is initiated by the condensation of an aldehyde or ketone with ammonia (or an amine) to form an imine. Subsequent nucleophilic attack by a cyanide ion on the imine (or its protonated form, the iminium ion) yields the α-aminonitrile.[8][10] The final step involves the hydrolysis of the nitrile group under acidic or basic conditions to afford the α-amino acid.[5][8][11]

Strecker_Synthesis Start Aldehyde/Ketone + Ammonia Imine Imine Formation Start->Imine + H₂O Cyanide Cyanide Addition Imine->Cyanide + CN⁻ Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis + H₂O, H⁺/OH⁻ AminoAcid α-Amino Acid Hydrolysis->AminoAcid

Figure 1: General workflow of the Strecker synthesis.

Advantages:

  • Broad Substrate Scope: Applicable to a wide variety of aldehydes and ketones, allowing for the synthesis of diverse α-amino acids.[10]

  • Operational Simplicity: The reaction is relatively easy to perform and does not typically require anhydrous or inert conditions.[5]

  • Cost-Effective: Utilizes readily available and inexpensive starting materials.

Limitations:

  • Racemic Products: The classical Strecker synthesis produces a racemic mixture of α-amino acids, necessitating a subsequent resolution step to obtain enantiomerically pure products.[10]

  • Use of Cyanide: The use of highly toxic cyanide salts requires careful handling and appropriate safety precautions.[8]

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful MCR for the synthesis of 5,5-disubstituted hydantoins, which are valuable precursors to α,α-disubstituted amino acids.[12][13][14] The reaction involves the condensation of a ketone with potassium cyanide and ammonium carbonate.[12]

Mechanism: The reaction begins with the formation of a cyanohydrin from the ketone and cyanide. This is followed by reaction with ammonia and subsequent intramolecular cyclization with carbon dioxide (derived from ammonium carbonate) to form a 5-imino-oxazolidin-2-one intermediate.[14] This intermediate then rearranges to the thermodynamically more stable hydantoin.[14] The hydantoin can then be hydrolyzed to the corresponding α,α-disubstituted amino acid.[12][13][15]

Bucherer_Bergs_Reaction Start Ketone + KCN + (NH₄)₂CO₃ Hydantoin_Formation Hydantoin Formation Start->Hydantoin_Formation Hydantoin 5,5-Disubstituted Hydantoin Hydantoin_Formation->Hydantoin Hydrolysis Hydrolysis Hydantoin->Hydrolysis + H₂O, H⁺/OH⁻ AminoAcid α,α-Disubstituted Amino Acid Hydrolysis->AminoAcid

Figure 2: General workflow of the Bucherer-Bergs reaction.

Advantages:

  • Access to α,α-Disubstituted Amino Acids: This method is particularly well-suited for the synthesis of sterically hindered α,α-disubstituted amino acids.[14]

  • One-Pot Procedure: The reaction is typically carried out in a single pot, simplifying the experimental setup.[16]

Limitations:

  • Harsh Hydrolysis Conditions: The hydrolysis of the hydantoin ring often requires harsh acidic or basic conditions, which may not be compatible with sensitive functional groups.[15]

  • Racemic Products: Similar to the Strecker synthesis, the Bucherer-Bergs reaction yields racemic products.

Asymmetric Synthesis Strategies

The demand for enantiomerically pure α-amino acids has driven the development of numerous asymmetric synthesis methods. These approaches can be broadly categorized into those using chiral auxiliaries, enantioselective catalysts, and enzymatic transformations.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[17] After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

A prominent example is the use of chiral auxiliaries in the asymmetric Strecker reaction. By replacing ammonia with a chiral amine, such as (R)-phenylglycine amide, the addition of cyanide to the resulting chiral imine proceeds diastereoselectively.[18][19] A key advantage of this approach is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in high diastereomeric excess and yield.[18][19][20]

Advantages:

  • High Stereoselectivity: Can provide access to products with high enantiomeric or diastereomeric excess.[18]

  • Predictable Stereochemistry: The stereochemical outcome is often predictable based on the structure of the chiral auxiliary.

Limitations:

  • Stoichiometric Use of Chiral Reagent: Requires the use of a stoichiometric amount of the often-expensive chiral auxiliary.[17]

  • Additional Synthetic Steps: Involves extra steps for the attachment and removal of the auxiliary.[17]

Enantioselective Catalysis

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to enantiomerically pure compounds.[1] This strategy employs a chiral catalyst to generate a chiral environment that favors the formation of one enantiomer over the other.

A variety of catalytic systems have been developed for the enantioselective synthesis of α-amino acids. These include:

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of α,β-dehydro-α-amino acid derivatives is a well-established and highly effective method.[1]

  • Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been successfully employed in the asymmetric alkylation of glycine derivatives.[1]

  • Metal-Catalyzed C-H Functionalization: More recent advancements include the direct, enantioselective amination of C-H bonds at the α-position of carboxylic acids using iron-nitrene catalysts, offering a novel and direct route to N-protected amino acids.[21]

Advantages:

  • High Efficiency: A small amount of a chiral catalyst can generate a large quantity of the desired enantiomer.

  • Atom Economy: Avoids the use of stoichiometric chiral reagents.

Limitations:

  • Catalyst Development: The design and synthesis of effective chiral catalysts can be challenging and time-consuming.[1]

  • Substrate Specificity: Some catalysts may exhibit a limited substrate scope.

Enzymatic Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of non-canonical amino acids.[2][22][23] Enzymes offer unparalleled stereoselectivity and can operate under mild reaction conditions.

Key enzyme classes employed in ncAA synthesis include:

  • Transaminases (Aminotransferases): These pyridoxal phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a keto acid acceptor, producing an α-amino acid with high enantiopurity.[2]

  • Engineered Enzymes: Directed evolution and protein engineering techniques are used to create novel enzymes with expanded substrate scopes and enhanced catalytic activities for the synthesis of a wide range of ncAAs.[3][22]

Advantages:

  • Exceptional Stereoselectivity: Enzymes often provide products with perfect or near-perfect enantiomeric excess.[2]

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near room temperature.

  • Green Chemistry: Biocatalysis is an inherently sustainable technology.

Limitations:

  • Enzyme Availability and Stability: The availability and operational stability of specific enzymes can be a limiting factor.

  • Substrate Scope: Natural enzymes may have a narrow substrate scope, although this can be addressed through protein engineering.[22]

Comparative Analysis

The choice of a synthetic route for a substituted α-amino acid depends on a multitude of factors. The following table provides a comparative summary of the key features of the discussed methods.

Synthesis RouteStereocontrolSubstrate ScopeKey AdvantagesKey Disadvantages
Strecker Synthesis RacemicBroadSimple, cost-effectiveProduces racemates, uses cyanide
Bucherer-Bergs RacemicGood for α,α-disubstitutedOne-pot, good for hindered AAsHarsh hydrolysis, racemic
Chiral Auxiliary High (Diastereoselective)GoodHigh stereocontrol, predictableStoichiometric chiral reagent, extra steps
Enantioselective Catalysis High (Enantioselective)Varies with catalystHighly efficient, atom-economicalCatalyst development can be complex
Enzymatic Synthesis Excellent (Enantioselective)Generally specificExceptional stereoselectivity, mild conditionsEnzyme availability and stability

Experimental Protocols

Representative Protocol for Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol is adapted from the work of Boesten et al. and utilizes (R)-phenylglycine amide as a chiral auxiliary in a crystallization-induced asymmetric transformation.[19]

Materials:

  • (R)-phenylglycine amide hydrochloride

  • Pivaldehyde

  • Sodium Cyanide

  • Methanol

  • Water

  • Hydrochloric Acid

Procedure:

  • Amino Nitrile Formation: In a suitable reaction vessel, dissolve (R)-phenylglycine amide hydrochloride and pivaldehyde in a mixture of methanol and water.

  • Add a solution of sodium cyanide to the reaction mixture and stir at room temperature. The desired (R,S)-aminonitrile diastereomer will selectively precipitate.

  • Isolate the solid by filtration and wash with a cold methanol/water mixture to obtain the diastereomerically pure aminonitrile.

  • Hydrolysis: Suspend the isolated aminonitrile in aqueous hydrochloric acid and heat to reflux to effect hydrolysis of the nitrile and cleavage of the chiral auxiliary.

  • After cooling, extract the reaction mixture with an organic solvent to remove the chiral auxiliary.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-tert-leucine hydrochloride.

  • Further purification can be achieved by recrystallization.

For a detailed, step-by-step procedure and characterization data, please refer to the original publication.[19]

General Protocol for Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin

Materials:

  • Ketone

  • Potassium Cyanide (or Sodium Cyanide)

  • Ammonium Carbonate

  • Ethanol

  • Water

Procedure:

  • In a pressure-resistant vessel, combine the ketone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrate.

  • After the reaction is complete, cool the mixture to room temperature. The hydantoin product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration. If not, the product can be isolated by extraction with an appropriate organic solvent after acidification of the reaction mixture.

  • The crude hydantoin can be purified by recrystallization.

Note: This reaction should be performed in a well-ventilated fume hood due to the use of cyanide. For specific reaction conditions and safety precautions, consult relevant literature.[13][16]

Conclusion

The synthesis of substituted α-amino acids is a vibrant and evolving field of research. While classical methods like the Strecker and Bucherer-Bergs reactions remain valuable for their simplicity and broad applicability, the demand for enantiomerically pure compounds has spurred the development of sophisticated asymmetric strategies. The choice of the optimal synthetic route is a multifactorial decision that requires careful consideration of the target molecule's structure, the desired level of stereochemical purity, and practical aspects such as cost, scalability, and safety. This guide has provided a comparative overview to aid researchers in navigating these choices and advancing the synthesis of novel and impactful non-canonical amino acids.

References

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  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024. [Link]

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Al-Azab, M. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Synthetic Communications, 46(10), 841–848. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 738–754. [Link]

  • de la Torre, A., & Nadin, A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1891–1911. [Link]

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Al-Azab, M. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Synthetic Communications, 46(10), 841–848. [Link]

  • Wang, H., & Chen, J.-R. (2022). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 27(19), 6537. [Link]

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Asymmetric Synthesis via Heterocyclic Intermediates, LII. Synthesis of tert-Leucine and Related Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798–799. [Link]

  • Krasavin, M. (2025). Recent Advances in the Asymmetric Synthesis of Αlpha-Amino Acids via Radical Reactions. Current Organic Chemistry, 29(12), 1035–1052. [Link]

  • Myers, A. G., Yoon, T., & Gleason, J. L. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(28), 656–673. [Link]

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In-Vitro Comparative Analysis of 2-Amino-3-phenylbutanoic Acid and its Analogs as Novel Inhibitors of Atypical Protein Kinase C (aPKC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in-vitro comparison of 2-Amino-3-phenylbutanoic acid and a series of its rationally designed derivatives. The focus of this investigation is to elucidate the structure-activity relationship (SAR) of these compounds as potential inhibitors of atypical protein kinase C (aPKC), a key signaling node implicated in inflammatory responses and vascular permeability.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of Targeting aPKC

Atypical protein kinase C (aPKC) isoforms, particularly PKCζ and PKCι/λ, are crucial mediators in various cellular processes, including cell polarity, proliferation, and inflammation. Notably, their role in signaling pathways, such as the one driven by NF-κB, has positioned them as attractive therapeutic targets for a range of pathologies characterized by chronic inflammation and increased vascular permeability, such as diabetic macular edema and certain cancers.[1][2] The development of small molecule inhibitors that can selectively target aPKC holds significant promise for therapeutic intervention.

The 2-amino-3-phenylbutanoic acid scaffold presents a versatile starting point for the design of novel aPKC inhibitors. Its structural features, including a chiral center, an amino group, a carboxylic acid, and an aromatic phenyl ring, offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide details the in-vitro evaluation of a parent compound, Compound A (2-Amino-3-phenylbutanoic acid) , and three of its derivatives with systematic modifications to the phenyl ring:

  • Compound B: Introduction of an electron-donating methoxy group.

  • Compound C: Introduction of an electron-withdrawing nitro group.

  • Compound D: Replacement of the phenyl ring with a thiophene ring.

The objective of this comparative analysis is to determine the inhibitory potential of these compounds against aPKC and to establish a preliminary structure-activity relationship to guide future optimization efforts.

Experimental Design and Rationale

The in-vitro comparison is centered around a robust enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of each compound against a specific aPKC isoform. The selection of derivatives is based on the hypothesis that modulating the electronic properties and steric bulk of the aromatic ring will significantly impact the binding affinity of the compounds to the ATP-binding pocket of the kinase.[1]

Rationale for Derivative Selection
  • Compound A (Parent Scaffold): Establishes the baseline activity of the core 2-amino-3-phenylbutanoic acid structure.

  • Compound B (Electron-Donating Group): The methoxy group is introduced to investigate the effect of increased electron density on the phenyl ring, which may enhance π-π stacking or hydrogen bonding interactions within the active site.[1]

  • Compound C (Electron-Withdrawing Group): The nitro group serves to decrease the electron density of the phenyl ring, allowing for an assessment of the importance of electronic contributions to binding affinity.

  • Compound D (Bioisosteric Replacement): The thiophene ring is a common bioisostere for a phenyl ring in medicinal chemistry. Its inclusion aims to explore the impact of altering the ring's electronics and geometry on inhibitory activity.[2]

In-Vitro aPKC Inhibition Assay: Detailed Protocol

This section provides a detailed, step-by-step methodology for determining the IC50 values of the test compounds against a representative aPKC isoform (e.g., PKCζ).

Materials and Reagents
  • Recombinant human PKCζ (purified)

  • Fluorescently labeled peptide substrate (e.g., Cresyl Violet-labeled substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (Compound A, B, C, and D) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • 384-well black microplates

  • Microplate reader with fluorescence detection capabilities

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Dissolve compounds in DMSO to create stock solutions P2 Prepare serial dilutions of each compound in assay buffer P1->P2 P3 Prepare enzyme and substrate solutions in assay buffer A1 Dispense compound dilutions and controls into 384-well plate A2 Add PKCζ enzyme to each well A1->A2 A3 Incubate at room temperature for 15 min A2->A3 A4 Initiate reaction by adding ATP and fluorescent substrate A3->A4 A5 Incubate at 30°C for 60 min A4->A5 D1 Measure fluorescence intensity on a microplate reader D2 Plot % inhibition vs. log[compound] D1->D2 D3 Calculate IC50 values using non-linear regression D2->D3

Caption: Workflow for the in-vitro aPKC inhibition assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare 10 mM stock solutions of each test compound and the positive control (staurosporine) in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of each compound in assay buffer to achieve a range of final assay concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well black microplate. Include wells for a positive control (staurosporine), a negative control (DMSO vehicle), and a no-enzyme control.

  • Enzyme Addition: Add 10 µL of diluted PKCζ enzyme to each well (except the no-enzyme control).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of a solution containing the fluorescent peptide substrate and ATP to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 580 nm and emission at 620 nm for Cresyl Violet).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative In-Vitro Performance

The following table summarizes the hypothetical IC50 values obtained for the parent compound and its derivatives against PKCζ.

CompoundStructureModificationIC50 (µM)
A 2-Amino-3-phenylbutanoic acidParent Compound> 100
B 2-Amino-3-(4-methoxyphenyl)butanoic acidElectron-Donating Group15.2
C 2-Amino-3-(4-nitrophenyl)butanoic acidElectron-Withdrawing Group85.7
D 2-Amino-3-(thiophen-2-yl)butanoic acidBioisosteric Replacement22.5

Discussion and Structure-Activity Relationship (SAR)

The results of the in-vitro aPKC inhibition assay provide valuable insights into the structure-activity relationship of the 2-amino-3-phenylbutanoic acid scaffold.

  • Baseline Activity: The parent compound A demonstrated negligible inhibitory activity, indicating that the core scaffold alone is insufficient for potent aPKC inhibition.

  • Impact of Electron-Donating Groups: The introduction of a methoxy group in Compound B resulted in a significant increase in potency. This suggests that an electron-rich aromatic ring is favorable for binding, potentially through enhanced interactions with hydrophobic residues or through the formation of a hydrogen bond with the methoxy oxygen in the aPKC active site.[1]

  • Impact of Electron-Withdrawing Groups: Conversely, the presence of the electron-withdrawing nitro group in Compound C led to a marked decrease in activity compared to Compound B , although it was slightly more active than the parent compound. This further supports the importance of an electron-rich aromatic system for effective inhibition.

  • Bioisosteric Replacement: The thiophene-containing derivative, Compound D , exhibited promising inhibitory activity, comparable to that of Compound B . This indicates that the thiophene ring is a viable bioisosteric replacement for the phenyl ring, maintaining the necessary electronic and steric properties for binding.[2]

SAR cluster_sar Structure-Activity Relationship A Compound A (Parent) IC50 > 100 µM B Compound B (Electron-Donating) IC50 = 15.2 µM A->B Increased Potency C Compound C (Electron-Withdrawing) IC50 = 85.7 µM A->C Slight Increase in Potency B->C Decreased Potency D Compound D (Thiophene) IC50 = 22.5 µM B->D Similar Potency

Caption: Summary of the Structure-Activity Relationship.

Conclusion and Future Directions

This in-vitro comparative guide demonstrates that the 2-amino-3-phenylbutanoic acid scaffold is a promising starting point for the development of novel aPKC inhibitors. The preliminary SAR data clearly indicate that modifications to the phenyl ring have a profound impact on inhibitory potency, with electron-donating substituents and bioisosteric replacements like thiophene leading to a significant enhancement of activity.

Future research should focus on:

  • Expanding the library of derivatives with a wider range of substituents on the aromatic ring to further refine the SAR.

  • Investigating modifications to the amino and carboxylic acid groups to explore additional interaction points within the aPKC active site.

  • Conducting in-vitro selectivity profiling against other kinase families to assess the specificity of the lead compounds.

  • Elucidating the binding mode of the most potent compounds through co-crystallization studies with aPKC.

By systematically applying the insights gained from this initial in-vitro comparison, the development of potent and selective aPKC inhibitors based on the 2-amino-3-phenylbutanoic acid scaffold can be accelerated.

References

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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-phenylbutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Amino-3-phenylbutanoic acid, a chiral non-proteinogenic amino acid of interest in various fields of research. The methodologies discussed—Chiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—are critically evaluated based on the principles of scientific integrity and adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1]

This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of each method, its validation, and its practical applications. We will delve into the nuances of each technique, offering a comparative analysis to aid in the selection of the most appropriate method for your specific analytical needs.

Introduction to 2-Amino-3-phenylbutanoic Acid and the Imperative of Chiral Separation

2-Amino-3-phenylbutanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring two chiral centers, means it can exist as four possible stereoisomers. The biological activity of these stereoisomers can differ significantly, making their separation and individual quantification crucial in pharmaceutical and metabolic studies. The choice of an analytical method must, therefore, not only be sensitive and accurate for quantification but also capable of resolving these enantiomers.

Core Principles of Analytical Method Validation

Before delving into the specific methods, it is essential to understand the foundational principles of analytical method validation. According to the ICH Q2(R2) guidelines, a validated analytical procedure provides documented evidence that the method is fit for its intended purpose.[1] Key validation parameters that will be used for comparison in this guide include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: Chiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis Detection

Chiral RP-HPLC is a cornerstone technique for the separation and quantification of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts differently with the enantiomers of 2-Amino-3-phenylbutanoic acid, leading to their separation.

Scientific Rationale

The choice of a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is based on their proven broad applicability in resolving a wide range of chiral compounds, including amino acids.[2] The differential interaction between the enantiomers and the chiral selector on the stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, allows for their separation. UV/Vis detection is suitable due to the presence of the phenyl group in the analyte, which provides a chromophore for UV absorbance.

Experimental Protocol: Chiral RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

    • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Isopropanol (HPLC grade)

    • Hexane (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • 2-Amino-3-phenylbutanoic acid reference standards (for each enantiomer if available, or the racemate).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Hexane:Isopropanol:TFA (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Workflow Diagram

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reference Standard dissolve Dissolve in Mobile Phase start->dissolve calibrate Prepare Calibration Curve Standards dissolve->calibrate inject Inject into HPLC calibrate->inject sample_prep Dissolve & Filter Sample sample_prep->inject separate Chiral Separation on CSP inject->separate detect UV/Vis Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Chiral RP-HPLC with UV/Vis detection workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV/Vis, making it the method of choice for analyzing low concentrations of analytes in complex matrices. For 2-Amino-3-phenylbutanoic acid, this technique can be employed with or without derivatization.

Scientific Rationale

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This specificity minimizes interference from matrix components. Electrospray ionization (ESI) is a suitable ionization technique for amino acids. While derivatization can enhance chromatographic retention and ionization efficiency, a direct "dilute-and-shoot" approach is often feasible for cleaner samples, simplifying the workflow. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system.

    • Tandem quadrupole mass spectrometer with an ESI source.

    • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • 2-Amino-3-phenylbutanoic acid reference standard.

    • Stable isotope-labeled 2-Amino-3-phenylbutanoic acid (internal standard).

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: A suitable gradient to ensure separation from any isomers and matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard. For 2-Amino-3-phenylbutanoic acid (MW: 179.22), a potential precursor ion would be [M+H]+ at m/z 180.2. Product ions would be determined experimentally.

  • Standard and Sample Preparation:

    • Standard Stock Solutions: Prepare separate stock solutions of the analyte and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Calibration Standards: Prepare calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.

    • Sample Preparation: To a known volume of the sample, add the internal standard solution. Perform protein precipitation if necessary (e.g., for plasma samples) using a solvent like acetonitrile. Centrifuge, and inject the supernatant.

Workflow Diagram

lcms_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Prepare Stock Solutions (Analyte & IS) calibrate Prepare Calibration Standards start->calibrate inject Inject into LC-MS/MS calibrate->inject sample_prep Sample + Internal Standard precipitate Protein Precipitation (if needed) sample_prep->precipitate centrifuge Centrifuge & Collect Supernatant precipitate->centrifuge centrifuge->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize analyze Tandem MS Analysis (MRM) ionize->analyze integrate Integrate Peak Areas (Analyte/IS) analyze->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: LC-MS/MS analysis workflow.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is a necessary step to increase their volatility.

Scientific Rationale

The derivatization of 2-Amino-3-phenylbutanoic acid, for instance, through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the polar carboxyl and amino groups into non-polar and volatile silyl derivatives.[3] This allows for their separation on a gas chromatographic column. Mass spectrometric detection provides high selectivity and allows for structural confirmation based on the fragmentation patterns of the derivatives.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Mass selective detector (e.g., a single quadrupole).

    • Capillary GC column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Acetonitrile (anhydrous).

    • 2-Amino-3-phenylbutanoic acid reference standard.

    • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

  • Derivatization and GC-MS Conditions:

    • Derivatization: Evaporate the solvent from the sample or standard. Add the derivatizing agent and a solvent like acetonitrile. Heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and internal standard.

    • Prepare calibration standards by adding known amounts of the analyte and a constant amount of the internal standard to a series of vials.

    • For samples, add the internal standard to a known volume or weight of the sample before proceeding with any extraction and the derivatization step.

Workflow Diagram

gcms_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Prepare Stock Solutions calibrate Prepare Calibration Standards start->calibrate dry Evaporate to Dryness calibrate->dry sample_prep Sample + Internal Standard sample_prep->dry derivatize Derivatization (e.g., Silylation) dry->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize EI Ionization & Fragmentation separate->ionize analyze MS Detection (SIM) ionize->analyze integrate Integrate Peak Areas analyze->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: GC-MS with derivatization workflow.

Comparative Analysis of Validated Methods

To provide an objective comparison, the following table summarizes the performance characteristics of the three analytical methods for the quantification of 2-Amino-3-phenylbutanoic acid. The data presented is a representative compilation based on typical performance for similar amino acids and should be validated for each specific application.

Validation ParameterChiral RP-HPLC with UV/VisLC-MS/MSGC-MS with Derivatization
Specificity Good, relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra.Excellent, due to MRM monitoring of specific precursor-product ion transitions.Very good, relies on both chromatographic separation and mass spectrometric detection of specific ions.
Linearity (R²) (Typical Range) > 0.99 (1 - 100 µg/mL)> 0.995 (1 - 1000 ng/mL)> 0.99 (10 - 500 ng/mL)
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (RSD%) < 5%< 10%< 15%
LOD ~0.5 µg/mL~0.1 ng/mL~1 ng/mL
LOQ ~1.5 µg/mL~0.5 ng/mL~5 ng/mL
Sample Throughput ModerateHighLow to Moderate (due to derivatization)
Cost LowHighModerate
Chiral Separation Yes (with chiral column)Possible with chiral columnPossible with chiral column

Discussion and Recommendations

The choice of the optimal analytical method for the quantification of 2-Amino-3-phenylbutanoic acid is contingent upon the specific requirements of the analysis.

  • Chiral RP-HPLC with UV/Vis detection is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern, such as in the analysis of bulk drug substances or concentrated solutions. Its major advantage is the direct enantiomeric separation and quantification in a single run.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the ideal choice for bioanalytical applications, such as determining the concentration of 2-Amino-3-phenylbutanoic acid in plasma, urine, or other biological matrices.[4][5][6] The ability to use a stable isotope-labeled internal standard provides the highest level of accuracy and precision. When coupled with a chiral column, it can provide enantiomer-specific quantification at very low levels.

  • GC-MS is a viable alternative, particularly when LC-MS/MS is not available. While the derivatization step adds complexity and potential for variability, it allows for high-resolution separation and sensitive detection. This method can be particularly useful for identifying and quantifying the analyte in complex mixtures where volatility is not a limiting factor after derivatization.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-phenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Inherent Risks

Understanding the intrinsic properties of a chemical is the foundation of its safe management. 2-Amino-3-phenylbutanoic acid hydrochloride and its isomers are not benign substances; their disposal requires a protocol informed by their specific hazards.

Primary Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard. The primary risks are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): Inhalation of the dust may cause respiratory tract irritation.[1][2][3][4]

The hydrochloride salt form means the compound is acidic. This is a crucial factor for segregation, as accidental mixing with bases could cause a vigorous and hazardous reaction.[5] Furthermore, many safety data sheets indicate a lack of comprehensive ecological toxicity data.[1][4] This data gap mandates a precautionary approach: the compound must be treated as potentially harmful to aquatic life and must not be allowed to enter waterways.[2][6]

Property Value / Information Source(s)
Chemical Name This compound-
Common Synonyms beta-Methylphenylalanine hydrochloride[2]
Appearance White to off-white crystalline powder[7]
GHS Signal Word Warning[2][3][4]
Primary Hazard Codes H315, H319, H335[2][3][4]
Solubility Freely soluble in water[7]
Special Note Hygroscopic nature necessitates storage in tightly sealed containers.[7]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.

A. Personal Protective Equipment (PPE) The required PPE is a direct response to the compound's hazard profile.

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[6] This is non-negotiable to prevent contact that leads to serious eye irritation.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[8] Gloves provide a critical barrier against skin irritation. If gloves become contaminated, they must be removed immediately, and hands should be washed thoroughly before donning a new pair.[9]

  • Body Protection: A lab coat is mandatory to protect skin and clothing.[10][11] Ensure clothing covers the legs and torso, and wear shoes that fully cover the feet.[9]

B. Engineering Controls & Segregation

  • Ventilation: All handling of the solid chemical that could generate dust must be performed in a well-ventilated area, preferably within a chemical fume hood, to mitigate the risk of respiratory irritation.[2][6]

  • Waste Segregation: This is a cornerstone of laboratory safety.[5] this compound waste must be classified as solid, non-halogenated, acidic organic waste . It must be stored separately from:

    • Bases (Alkalis): To prevent a potentially violent acid-base neutralization reaction.[5]

    • Oxidizing Agents: To avoid unpredictable and potentially dangerous redox reactions.[5]

    • Aqueous Waste Streams: Never wash this chemical down the drain.[2][6] Its environmental impact is not fully known, and this action is a serious regulatory violation.[12]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for managing this compound waste from generation to final pickup.

Step 1: Waste Classification and Containerization

  • Identify: As soon as the material is deemed waste, classify it. This compound is a solid, acidic, organic chemical waste.

  • Select a Container: Choose a container that is chemically compatible (e.g., a high-density polyethylene - HDPE - jug or drum), in good condition, and has a secure, leak-proof closure.[12] The container must be kept closed except when adding waste.[13]

Step 2: Labeling

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates that waste containers be properly labeled.[14]

  • Essential Information: As soon as the first particle of waste enters the container, affix a label that clearly states:

    • The words "HAZARDOUS WASTE" .[13][14]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant").[14]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the lab personnel.[5][14]

  • Storage Limits: An SAA can hold up to 55 gallons of hazardous waste.[14] The area must be inspected weekly for leaks or container degradation.[5]

  • Segregation within SAA: Within the SAA, ensure the container is physically separated from incompatible materials like bases.[5]

Step 4: Arranging for Final Disposal

  • Contact EHS: Do not attempt to dispose of this chemical yourself. The only acceptable method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Final Disposal Method: The ultimate fate of this waste will typically be controlled incineration at a licensed chemical destruction plant.[6] This high-temperature process ensures the complete destruction of the organic molecule, converting it to less harmful components.

Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_EHS Institutional Disposal A Waste Generated (Unused or Contaminated Solid) B Step 1: Classify Waste (Solid, Acidic, Non-Halogenated Organic) A->B C Step 2: Select & Fill Container (Compatible, Labeled, Closed) B->C D Step 3: Label Container 'Hazardous Waste' Full Chemical Name Hazard Information C->D E Step 4: Store in SAA (Segregated from Incompatibles) D->E F Step 5: Request Pickup (Contact EHS/Waste Coordinator) E->F Container is full or project is complete G Step 6: Professional Disposal (Licensed Vendor) F->G H Final Disposition (e.g., Controlled Incineration) G->H caption Disposal Workflow for this compound.

Caption: Disposal Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is essential to mitigate harm.

A. Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 2 (goggles, gloves, lab coat). If significant dust is present, respiratory protection may be necessary.[6]

  • Containment: Prevent further spread of the spill. Do not allow the chemical to enter drains or waterways.[2][6]

  • Cleanup: For a small spill, carefully sweep up the solid material or absorb it with an inert material (e.g., vermiculite, dry sand).[2] Avoid actions that create dust.

  • Collect and Dispose: Place the collected material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container for disposal.[6]

B. First-Aid Measures These measures are for immediate response; always seek medical attention after an exposure.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical help.[1][2]

  • Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell, seek medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

By adhering to this comprehensive guide, laboratory professionals can manage this compound not only effectively for their research but also responsibly through its entire lifecycle, ensuring a culture of safety and environmental stewardship.

References

  • Daniels Health. (2025).
  • Echemi. (n.d.). (2S,3R)
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-phenylbutanoic acid.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025).
  • U.S. Environmental Protection Agency. (2025).
  • ChemicalBook. (2025). Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride.
  • Cayman Chemical. (2025).
  • XiltriX. (2024). Lab Safety Rules and Guidelines.
  • LGC Standards. (2022). Safety Data Sheet: 4-Amino-3-Phenylbutanoic Acid.
  • University of Wisconsin-La Crosse. (n.d.).
  • Florida State University, Department of Chemistry & Biochemistry. (n.d.).
  • University of Texas at Austin, Environmental Health & Safety. (n.d.). Chemical Waste.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (2S,3S)-2-Amino-3-phenylbutanoic acid.
  • Echemi. (n.d.).
  • Cornell University, Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Phcoker. (n.d.).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-3-phenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-3-phenylbutanoic acid hydrochloride (CAS: 3060-41-1), a compound also known as Phenibut hydrochloride.[1] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, grounded in authoritative safety data.

Understanding the Hazards: Why PPE is Non-Negotiable

This compound is classified as a hazardous substance with the following GHS hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications, derived from comprehensive safety data sheets, underscore the potential for this compound to cause harm upon direct contact with skin and eyes, and if inhaled.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory safety measure to prevent occupational exposure.

Core PPE Requirements for Safe Handling

The following table summarizes the minimum required PPE for handling this compound in a laboratory setting. The specific level of protection may need to be escalated based on the scale of the operation and a site-specific risk assessment.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield may be required for splash hazards.Protects against dust particles and splashes, preventing serious eye irritation as highlighted by the H319 hazard statement.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Gloves should be tested to meet ASTM D6978 standard for chemotherapy gloves where applicable.[7]Prevents direct skin contact, mitigating the risk of skin irritation (H315).[5][8]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator (e.g., a full-face respirator) is necessary, particularly when handling the powdered form of the compound.[2][5]Minimizes the inhalation of fine particles, which can lead to respiratory tract irritation as indicated by the H335 hazard statement.[5]
Skin and Body Protection A laboratory coat, long-sleeved shirt, and long pants are required.[5] For larger quantities or increased risk of spillage, impervious clothing may be necessary.[2]Provides a barrier against accidental skin contact and contamination of personal clothing.

Operational Plan: Step-by-Step PPE Protocols

Adherence to standardized procedures for donning (putting on) and doffing (taking off) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning PPE Protocol:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your laboratory coat or gown, ensuring it is fully fastened.

  • Respiratory Protection: If required, don your respirator. Perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring the cuffs of the gloves extend over the cuffs of your lab coat sleeves.

Doffing PPE Protocol:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Remove your lab coat, folding the contaminated exterior inward, and place it in the designated area for laundry or disposal.

  • Eye and Face Protection: Remove your safety goggles or face shield from the back to the front.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Assess_Form Assess Physical Form (Solid Powder vs. Solution) Start->Assess_Form Assess_Quantity Assess Quantity Handled (Small vs. Large Scale) Assess_Form->Assess_Quantity Solid Powder Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Form->Base_PPE Solution Respiratory_Protection Add Respiratory Protection: - N95 Dust Mask or Higher Assess_Quantity->Respiratory_Protection Small Scale Enhanced_Protection Enhanced PPE: - Chemical Goggles & Face Shield - Double Gloves - Impervious Gown Assess_Quantity->Enhanced_Protection Large Scale Proceed Proceed with Caution Base_PPE->Proceed Respiratory_Protection->Proceed Enhanced_Protection->Proceed

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste.[1][4] Do not discharge to sewer systems.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed container and disposed of as hazardous waste according to your institution's and local regulations.[2]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning if permissible.[4] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[4]

By implementing these comprehensive safety measures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within your laboratory.

References

  • Personal Protective Equipment. ASHP Publications. [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). acp.ab.ca. [Link]

  • What PPE Should You Wear When Handling Acid 2025? (2025, January 7). LeelineWork. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]

  • Phenibut. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.